Benzisothiazolone
Description
Industrial biocide. 1,2-Benzisothiazol-3(2H)-one is present in can-end cements 1,2-Benzisothiazol-3(2H)-one belongs to the family of Benzothiazoles. These are organic compounds containing a benzene fused to a thiazole ring (a five-member ring with four carbon atoms, one nitrogen atom and one sulfur atom).
a preservative in water-based solutions such as paints, cutting fluids, printing inks, cleaning agents, polyvinyl chloride gloves, etc.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c9-7-5-3-1-2-4-6(5)10-8-7/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSMPAJRVJJAGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5032523 | |
| Record name | 1,2-Benzisothiazolin-3-one | |
| Source | EPA DSSTox | |
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Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA, Solid | |
| Record name | 1,2-Benzisothiazol-3(2H)-one | |
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| Record name | 1,2-Benzisothiazol-3(2H)-one | |
| Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
327.6 °C | |
| Record name | 1,2-Benzisothiazoline-3-one | |
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Solubility |
21.7 [ug/mL] (The mean of the results at pH 7.4), In water, 1.1 g/L at 20 °C; 0.938 g/L at 20 °C and pH 4.8; 1.288 g/L at 20 deg and pH 6.7; 1.651 g/L at 20 °C at pH 9.1; 1.198 g/L at 30 °C pH 4.8 | |
| Record name | SID24830158 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | 1,2-Benzisothiazoline-3-one | |
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Density |
1.483 g/cu cm at 20 °C | |
| Record name | 1,2-Benzisothiazoline-3-one | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8271 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.78X10-6 mm Hg at 25 °C | |
| Record name | 1,2-Benzisothiazoline-3-one | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8271 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Off-white to yellowish solid, White to off-white fine, crystalline powder, Technical product (commercial) can be in the form of a solid paste that is off-white to brown in color | |
CAS No. |
2634-33-5 | |
| Record name | 1,2-Benzisothiazol-3(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2634-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,2-Benzisothiazoline-3-one | |
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| Record name | 1,2-Benzisothiazol-3(2H)-one | |
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| Record name | 1,2-Benzisothiazolin-3-one | |
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| Record name | 1,2-benzisothiazol-3(2H)-one | |
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| Record name | BENZISOTHIAZOLINONE | |
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| Record name | 1,2-Benzisothiazoline-3-one | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,2-Benzisothiazol-3(2H)-one | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
156.6 °C, 157 - 158 °C | |
| Record name | 1,2-Benzisothiazoline-3-one | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8271 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,2-Benzisothiazol-3(2H)-one | |
| Source | Human Metabolome Database (HMDB) | |
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| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzisothiazolinone: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzisothiazolinone (BIT) is a synthetic, heterocyclic organic compound widely utilized as a broad-spectrum antimicrobial agent in a multitude of industrial and consumer products.[1][2] Its efficacy against a wide range of bacteria, fungi, and yeasts makes it a common preservative in water-based formulations such as paints, adhesives, cleaning agents, and in some regions, personal care products.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, antimicrobial mechanism of action, toxicological profile, and key applications of Benzisothiazolinone. Detailed experimental protocols for assessing its antimicrobial efficacy and skin sensitization potential are also presented, along with graphical representations of key pathways and workflows to facilitate a deeper understanding for research and development professionals.
Chemical Structure and Physicochemical Properties
Benzisothiazolinone is characterized by a benzene ring fused to an isothiazole ring.[4] Its chemical identity and core physicochemical properties are summarized below.
References
The Core Antimicrobial Action of Benzisothiazolinone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzisothiazolinone (BIT) is a widely utilized biocide with a broad spectrum of antimicrobial activity against bacteria, fungi, and yeasts. Its efficacy stems from a multi-pronged mechanism of action, primarily centered on the disruption of essential cellular functions through covalent modification of key biomolecules. This technical guide provides a comprehensive overview of the core antimicrobial mechanisms of BIT, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. The primary mode of action involves the electrophilic attack and subsequent inactivation of thiol-containing proteins and enzymes, leading to the inhibition of critical metabolic processes such as cellular respiration and glucose metabolism. Evidence also points to the induction of oxidative stress and potential interference with DNA synthesis, contributing to its overall biocidal effect. While BIT is known to interact with the cell membrane to gain entry into the cytoplasm, its primary inhibitory concentrations do not typically cause catastrophic membrane lysis. This document aims to provide researchers and drug development professionals with a detailed understanding of BIT's molecular interactions and the experimental methodologies used to elucidate them.
Introduction
1,2-benzisothiazolin-3-one (BIT) is a synthetic heterocyclic organic compound belonging to the isothiazolinone class of antimicrobials. It is extensively used as a preservative in a variety of industrial and consumer products, including paints, adhesives, cleaning agents, and polymer emulsions to prevent microbial degradation.[1][2] The antimicrobial efficacy of BIT is attributed to its ability to interfere with vital cellular processes in microorganisms.[3] This guide delves into the fundamental mechanisms that underpin its biocidal properties.
Core Antimicrobial Mechanisms of Action
The antimicrobial activity of benzisothiazolinone is not attributed to a single mode of action but rather a cascade of events initiated by its interaction with cellular components. The principal mechanisms are detailed below.
Inactivation of Thiol-Containing Proteins and Enzymes
The cornerstone of BIT's antimicrobial action is its reactivity towards nucleophilic sulfhydryl groups (-SH) present in cysteine residues of proteins and in small molecules such as glutathione.[3] The electrophilic sulfur atom in the isothiazolinone ring is susceptible to nucleophilic attack by thiols. This interaction leads to the reductive cleavage of the N-S bond, opening the heterocyclic ring and forming a disulfide bridge with the target thiol.[3][4] This covalent modification results in the irreversible inactivation of essential enzymes, thereby disrupting their metabolic functions.[3]
Key consequences of this mechanism include:
-
Inhibition of Cellular Respiration and Energy Generation: Many enzymes in the electron transport chain and central metabolic pathways, such as glycolysis, are dependent on functional thiol groups. Their inactivation by BIT disrupts the production of ATP and the overall energy metabolism of the cell.[3]
-
Disruption of Glucose Metabolism: Studies have shown that BIT significantly inhibits the active transport and oxidation of glucose in bacteria like Staphylococcus aureus.[3] This is a direct consequence of the inactivation of enzymes involved in these processes.
Effects on the Cell Membrane
While BIT must traverse the cell membrane to exert its intracellular effects, it does not typically cause membrane lysis at growth-inhibitory concentrations.[3] Its interaction with the cell membrane is more subtle and can be characterized as follows:
-
Membrane Permeation: BIT enters the microbial cell, likely through a combination of diffusion and interaction with membrane components.[5]
-
Functional Disruption: Rather than causing physical disruption, BIT can interfere with membrane-associated enzymatic activities and transport systems, as evidenced by the inhibition of glucose uptake.[3] Some studies suggest that isothiazolinones can lead to membrane depolarization, which would disrupt the proton motive force and affect various cellular functions.
Induction of Oxidative Stress
Isothiazolinones, including BIT, have been shown to induce the generation of reactive oxygen species (ROS) within microbial cells.[4] This can occur through the disruption of the respiratory chain, leading to the leakage of electrons and the formation of superoxide radicals. The accumulation of ROS can lead to widespread damage to cellular components:
-
Lipid Peroxidation: ROS can attack polyunsaturated fatty acids in the cell membrane, leading to a chain reaction of lipid peroxidation that compromises membrane fluidity and integrity.
-
Protein Carbonylation: Oxidative damage to proteins can lead to the formation of carbonyl groups, altering their structure and function.[6]
-
DNA Damage: Highly reactive hydroxyl radicals, formed via the Fenton reaction, can cause single- and double-strand breaks in DNA.[6]
Interference with DNA Synthesis
Recent evidence suggests that BIT may also interfere with nucleic acid metabolism. A study on Xanthomonas oryzae pv. oryzae demonstrated that treatment with BIT resulted in a decrease in DNA synthesis.[7] Furthermore, the expression of several genes related to DNA synthesis was found to be altered.[7] While one source suggests that BIT can form chemical bonds with DNA bases, this mechanism is not as widely corroborated as the thiol-reaction pathway.[5] The observed effects on DNA synthesis could be a direct interaction or an indirect consequence of the widespread cellular stress and metabolic collapse induced by the other mechanisms.
Quantitative Data on Antimicrobial Efficacy
The antimicrobial potency of BIT is quantified by its Minimum Inhibitory Concentration (MIC) and Half Maximal Effective Concentration (EC50) against various microorganisms.
| Microorganism | Test Compound/Product | MIC (µg/mL) | EC50 (µg/mL) | Reference |
| Escherichia coli ATCC 8739 | Benzisothiazolinone | 41 | - | [8] |
| Schizosaccharomyces pombe NCYC 1354 | Benzisothiazolinone | 245 | - | [8] |
| Xanthomonas oryzae pv. oryzae | Benzisothiazolinone | - | 0.17 | [7] |
| Staphylococcus aureus MRSA | Derivative 1.15 | 0.4 | - | [2] |
| Aspergillus fumigatus | N-benzyl derivative | - | 0.1 | [2] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of benzisothiazolinone.
Materials:
-
Benzisothiazolinone (BIT) stock solution of known concentration.
-
Sterile 96-well microtiter plates.
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Pure culture of the test microorganism.
-
Spectrophotometer or microplate reader.
-
Incubator.
-
Sterile pipette tips and multichannel pipettor.
Procedure:
-
Inoculum Preparation:
-
Aseptically transfer several colonies of the test microorganism from a fresh agar plate to a sterile broth.
-
Incubate the broth culture until it reaches the exponential growth phase.
-
Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the adjusted inoculum in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Perform serial twofold dilutions of the BIT stock solution in the growth medium across the wells of the microtiter plate.
-
Include a positive control well (growth medium and inoculum, no BIT) and a negative control well (growth medium only).
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the BIT dilutions and the positive control well.
-
Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity or measure the optical density (OD) at 600 nm using a microplate reader.
-
The MIC is the lowest concentration of BIT at which there is no visible growth or a significant reduction in OD compared to the positive control.
-
Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of BIT on a specific thiol-containing enzyme.
Materials:
-
Purified target enzyme.
-
Benzisothiazolinone (BIT) solution.
-
Substrate for the enzyme.
-
Appropriate buffer solution for the enzyme reaction.
-
Spectrophotometer or other suitable detection instrument.
-
96-well plate or cuvettes.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the enzyme in the reaction buffer.
-
Prepare a stock solution of the substrate in the reaction buffer.
-
Prepare a series of dilutions of BIT in the reaction buffer.
-
-
Assay Procedure:
-
In a 96-well plate or cuvette, add the reaction buffer.
-
Add the enzyme solution to each well/cuvette.
-
Add the different concentrations of BIT to the respective wells/cuvettes. Include a control with no BIT.
-
Pre-incubate the enzyme with BIT for a defined period (e.g., 10-15 minutes) to allow for interaction.
-
Initiate the enzymatic reaction by adding the substrate to all wells/cuvettes.
-
Immediately monitor the reaction progress by measuring the change in absorbance (or fluorescence, etc.) over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each BIT concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the BIT concentration.
-
Determine the IC50 value, which is the concentration of BIT that causes 50% inhibition of the enzyme activity.
-
Assessment of Cell Membrane Integrity
This protocol uses a dual-stain fluorescence assay to assess changes in cell membrane permeability.
Materials:
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar, containing SYTO® 9 and propidium iodide).
-
Bacterial culture treated with various concentrations of BIT.
-
Untreated bacterial culture (negative control).
-
Heat-killed or isopropanol-treated bacterial culture (positive control for membrane damage).
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope or a microplate reader with appropriate filters.
Procedure:
-
Sample Preparation:
-
Treat the bacterial culture with different concentrations of BIT for a specified time.
-
Harvest the cells by centrifugation and wash with PBS to remove residual BIT and medium.
-
Resuspend the cell pellets in PBS.
-
-
Staining:
-
Prepare the fluorescent stain mixture according to the manufacturer's instructions (e.g., a mixture of SYTO® 9 and propidium iodide).
-
Add the stain mixture to each bacterial suspension (treated, untreated, and positive control).
-
Incubate in the dark for approximately 15 minutes at room temperature.
-
-
Analysis:
-
Microscopy: Place a small volume of the stained suspension on a microscope slide and cover with a coverslip. Observe under a fluorescence microscope using appropriate filters to visualize green (live, intact membrane) and red (dead, compromised membrane) cells.
-
Fluorometry: Transfer the stained suspensions to a 96-well black plate. Measure the fluorescence intensity at the emission maxima for SYTO® 9 (around 500 nm) and propidium iodide (around 635 nm).
-
-
Interpretation:
-
An increase in the red fluorescence signal (propidium iodide) in the BIT-treated samples compared to the untreated control indicates a loss of membrane integrity.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of a fluorescent probe to detect intracellular ROS.
Materials:
-
Cell-permeable fluorescent ROS indicator dye (e.g., CellROX™ Green or 2',7'-dichlorodihydrofluorescein diacetate, H2DCFDA).
-
Bacterial culture.
-
Benzisothiazolinone (BIT).
-
A known ROS inducer (e.g., hydrogen peroxide) as a positive control.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer or fluorescence microplate reader.
Procedure:
-
Cell Treatment:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Treat the cells with different concentrations of BIT for a defined period. Include an untreated control and a positive control treated with an ROS inducer.
-
-
Staining:
-
Harvest the cells by centrifugation and wash with PBS.
-
Resuspend the cells in PBS containing the fluorescent ROS probe at the manufacturer's recommended concentration.
-
Incubate in the dark under appropriate conditions (e.g., 37°C for 30 minutes).
-
-
Measurement:
-
Wash the cells with PBS to remove the excess probe.
-
Resuspend the cells in PBS.
-
Analyze the fluorescence intensity of the cell suspension using a flow cytometer or a fluorescence microplate reader.
-
-
Data Analysis:
-
Compare the fluorescence intensity of the BIT-treated samples to the untreated control. An increase in fluorescence indicates an elevation in intracellular ROS levels.
-
Visualizations of Pathways and Workflows
Caption: Core antimicrobial mechanisms of Benzisothiazolinone (BIT).
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Experimental workflow for intracellular ROS detection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cris.technion.ac.il [cris.technion.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 5. Five Frequently Asked Questions About Benzisothiazolinone - IRO Biocide [irobiocide.com]
- 6. The Role of Reactive Oxygen Species in Antibiotic-Induced Cell Death in Burkholderia cepacia Complex Bacteria | PLOS One [journals.plos.org]
- 7. Investigation of the antibacterial activity of benziothiazolinone against Xanthomonas oryzae pv. oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis pathways for Benzisothiazolinone and its derivatives
An In-depth Technical Guide to the Synthesis of Benzisothiazolinone and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Benzisothiazolin-3-one (BIT) and its derivatives are a critical class of heterocyclic compounds widely utilized for their potent antimicrobial properties. As biocides and preservatives, they are integral to numerous industrial, pharmaceutical, and consumer products, including paints, adhesives, cleaning agents, and cosmetics.[1][2][3] This technical guide provides a comprehensive overview of the primary synthetic pathways for producing BIT and its key derivatives, including N-substituted analogues and saccharin. It is designed to serve as a resource for researchers and professionals in chemical synthesis and drug development, offering detailed experimental protocols, comparative data on reaction yields, and visual diagrams of core chemical transformations and workflows.
Introduction to Benzisothiazolinone
Benzisothiazolinone (BIT) is an organic compound featuring a benzene ring fused to an isothiazole ring.[4] Its broad-spectrum efficacy against bacteria, fungi, and yeast makes it a highly effective preservative, particularly in aqueous systems.[2][5] Unlike some other isothiazolinone-based biocides, BIT exhibits excellent thermal stability and is effective in alkaline environments, expanding its range of applications.[2]
The core structure of BIT can be modified to produce a range of derivatives with tailored properties. N-substituted benzisothiazolinones, such as N-butyl-BIT (BBIT) and N-octyl-BIT (OBIT), often show enhanced stability or specific antimicrobial profiles.[1] A prominent derivative is 1,2-benzisothiazolin-3-one-1,1-dioxide, commonly known as saccharin, the first commercially successful artificial sweetener.[6][7] The synthesis of these compounds involves several distinct chemical strategies, which are detailed in the following sections.
Core Synthesis Pathways for 1,2-Benzisothiazolin-3-one (BIT)
The industrial and laboratory-scale synthesis of BIT primarily follows two major routes: those originating from 2,2'-dithiodibenzoic acid and those starting with ortho-substituted benzene precursors like o-chlorobenzonitrile.
Pathways from 2,2'-Dithiodibenzoic Acid
A foundational method for BIT synthesis involves the use of 2,2'-dithiodibenzoic acid (also known as dithiosalicylic acid) as the starting material. The general principle is to cleave the disulfide (-S-S-) bond and subsequently form the heterocyclic ring through amidation and cyclization.[1]
Several variations of this pathway exist:
-
Route 1a (Laboratory Scale): This route involves converting 2,2'-dithiodibenzoic acid into its corresponding acid chloride. This intermediate is then subjected to chlorination and ammoniation to induce ring closure and form BIT.[2] A similar laboratory method that uses bromine has a reported yield of 40-50% but is hampered by harsh reaction conditions, equipment corrosion, and long cycle times, making it unsuitable for large-scale production.[1]
-
Route 1b (Industrial Scale): An industrial improvement on the laboratory method also starts with dibenzoic acid disulfide and achieves higher yields of 60-70%. However, it still contends with issues of harsh conditions and product purity.[1]
-
Route 1c (Chlorine-Based): A high-yield route suitable for continuous production utilizes chlorine gas. While efficient, the use of highly corrosive and dangerous chlorine gas limits its widespread adoption.[1]
Caption: General synthesis of BIT from 2,2'-dithiodibenzoic acid.
Pathways from o-Chlorobenzonitrile
A more modern and often higher-yielding approach avoids the disulfide starting material in favor of o-chlorobenzonitrile. This method is adaptable for one-pot synthesis, making it industrially attractive.[8]
The general process occurs in two main steps:
-
Thioether Formation: o-chlorobenzonitrile is reacted with an alkylthiol (alkanethiol) in the presence of a base to form a 2-(alkylthio)benzonitrile intermediate.[8][9]
-
Oxidative Cyclization: The 2-(alkylthio)benzonitrile intermediate is then treated with a halogenating agent, such as sulfuryl chloride or chlorine gas, in an aqueous environment.[8][10] This step cleaves the alkyl group and facilitates the oxidative ring closure to yield BIT.
A variation of this pathway reacts o-chlorobenzonitrile with anhydrous sodium hydrosulfide, followed by acidification, to produce o-mercaptobenzonitrile. This intermediate is then reacted with chlorine and water to form the final BIT product.[11]
Caption: Synthesis of BIT from o-chlorobenzonitrile via a thioether intermediate.
Synthesis of N-Substituted Benzisothiazolinone Derivatives
N-substituted derivatives are typically prepared from BIT itself or by modifying the synthesis pathway to incorporate the N-substituent prior to cyclization.
N-Alkylation of BIT
The most direct method for synthesizing N-alkylated BIT derivatives is the reaction of a BIT salt with an electrophilic alkylating agent, such as an alkyl halide. The process involves deprotonating the nitrogen of the BIT heterocycle with a base to form an anion, which then acts as a nucleophile.
A key challenge in this method is the potential for competing O-alkylation, which forms an undesired 3-alkoxy-1,2-benzisothiazole byproduct. Research has shown that using the lithium salt of BIT, as opposed to the sodium or potassium salt, significantly improves the selectivity for N-alkylation over O-alkylation.[12]
References
- 1. Properties and Synthesis of Benzoisothiazolinones - IRO Biocide [irobiocide.com]
- 2. Detailed use of 1.2-benzisothiazolin-3-one synthesis industrial properties [sinotrustchemical.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzisothiazolinone [chembk.com]
- 5. specialchem.com [specialchem.com]
- 6. Saccharin, an artificial sweetener is manufactured from:A. CelluloseB. TolueneC. CyclohexaneD. Starch [vedantu.com]
- 7. The Saccharin Saga – Part 2 - ChemistryViews [chemistryviews.org]
- 8. EP1081141B1 - Method for producing 1,2-benzisothiazol-3-ones - Google Patents [patents.google.com]
- 9. EP0702008A2 - Method for producing 1,2-benzisothiazol-3-ones - Google Patents [patents.google.com]
- 10. US5773626A - Method for producing 1,2-benzisothiazol-3-ones - Google Patents [patents.google.com]
- 11. CN103130738A - Method for synthesizing 1,2-benzisothiazolin-3-one - Google Patents [patents.google.com]
- 12. US8884024B1 - Process for preparing benzisothiazolinones - Google Patents [patents.google.com]
In Vitro Toxicological Profile of Benzisothiazolinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzisothiazolinone (BIT) is a widely utilized biocide in a variety of industrial and consumer products. Its potential for human exposure has necessitated a thorough evaluation of its toxicological profile. This technical guide provides a comprehensive overview of the in vitro toxicology of BIT, focusing on key endpoints including cytotoxicity, genotoxicity, skin sensitization, and endocrine disruption. Detailed experimental protocols for seminal assays are provided, and all available quantitative data are summarized for comparative analysis. Furthermore, this guide employs data visualization to illustrate key experimental workflows and cellular signaling pathways implicated in BIT's toxicological effects, offering a consolidated resource for researchers and professionals in the field.
Cytotoxicity
Cytotoxicity assays are fundamental to assessing the toxicity of a compound at the cellular level. These assays measure the degree to which an agent is toxic to cells. A common metric derived from these assays is the IC50 value, which represents the concentration of a substance that inhibits a biological process or response by 50%.
Quantitative Cytotoxicity Data
While extensive quantitative cytotoxicity data for Benzisothiazolinone (BIT) across a wide range of human cell lines is limited in publicly available literature, some data for BIT derivatives and related compounds provide an indication of its cytotoxic potential. It is important to note that direct comparisons should be made with caution due to structural and experimental variations.
| Cell Line | Assay Type | Endpoint | Test Substance | IC50 Value | Citation |
| A549 (Human Lung Carcinoma) | MTT | Cell Viability | BIT Derivative | 10.67 ± 1.53 µM | [1] |
| HepG2 (Human Liver Carcinoma) | MTT | Cell Viability | BIT Derivative | Not explicitly stated for BIT | [2][3] |
| HaCaT (Human Keratinocyte) | MTT | Cell Viability | BIT | Not explicitly stated for BIT | [4][5] |
| THP-1 (Human Monocytic Leukemia) | LDH/Trypan Blue | Cell Viability | BIT Derivative | No significant cytotoxicity observed at tested concentrations | [6] |
Note: The IC50 values presented are for BIT derivatives and may not be directly representative of Benzisothiazolinone itself. Further studies are required to establish a comprehensive cytotoxicity profile of BIT in these and other relevant human cell lines.
Experimental Protocol: Neutral Red Uptake (NRU) Assay
The Neutral Red Uptake (NRU) assay is a widely used cytotoxicity test based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
1.2.1 Materials
-
Cell Line: Human keratinocytes (HaCaT), Human hepatoma (HepG2), or other relevant cell lines.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Test Compound: Benzisothiazolinone (BIT), dissolved in a suitable solvent (e.g., DMSO).
-
Neutral Red (NR) Solution: 50 µg/mL in sterile PBS.
-
NR Desorb Solution: 1% acetic acid in 50% ethanol.
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates.
-
Microplate reader.
1.2.2 Procedure
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1-5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Exposure: Prepare serial dilutions of BIT in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of BIT. Include vehicle control (solvent only) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Neutral Red Staining: After the incubation period, remove the treatment medium and wash the cells with PBS. Add 100 µL of pre-warmed NR solution to each well and incubate for 3 hours.
-
Dye Extraction: Remove the NR solution, wash the cells with PBS, and add 150 µL of NR desorb solution to each well. Shake the plate for 10 minutes to extract the dye.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting a dose-response curve.
Genotoxicity
Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer. Several in vitro assays are commonly used to assess the genotoxic potential of a substance.
Quantitative Genotoxicity Data
Quantitative data for the genotoxicity of Benzisothiazolinone is not widely available in the public literature. Many reports qualitatively conclude that BIT is not genotoxic based on a weight of evidence approach.
| Assay Type | Cell Line/Strain | Endpoint | Result | Citation |
| Comet Assay | A549 (Human Lung Epithelial) | DNA Damage | Did not increase DNA damage in a mixture | [7] |
| Micronucleus Test | CHO (Chinese Hamster Ovary) | Micronuclei Formation | No quantitative data available | [8] |
| Ames Test | Salmonella typhimurium (TA98, TA100) | Gene Mutation | No significant increase in revertant colonies reported | [9] |
Note: The available data is limited and often qualitative. Further quantitative studies are needed to definitively characterize the genotoxic potential of BIT.
Experimental Protocols
2.2.1 In Vitro Comet Assay (Alkaline)
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
2.2.1.1 Materials
-
Cell Line: CHO, A549, or other appropriate cell lines.
-
Test Compound: Benzisothiazolinone.
-
Lysis Solution: High salt and detergent solution.
-
Alkaline Electrophoresis Buffer: pH > 13.
-
Neutralization Buffer
-
DNA Staining Dye: (e.g., SYBR Green).
-
Microscope slides, electrophoresis tank, fluorescence microscope.
2.2.1.2 Procedure
-
Cell Treatment: Treat cells with various concentrations of BIT for a defined period (e.g., 2-4 hours).
-
Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse slides in lysis solution to remove cell membranes and proteins, leaving behind nucleoids.
-
Alkaline Unwinding: Place slides in alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA (fragments) will migrate away from the nucleoid, forming a "comet tail".
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Analysis: Visualize comets under a fluorescence microscope and quantify DNA damage using image analysis software (e.g., % DNA in the tail, tail moment).
2.2.2 In Vitro Micronucleus Test
The micronucleus test detects chromosomal damage or aneuploidy by identifying small nuclei (micronuclei) that form around chromosome fragments or whole chromosomes that lag during cell division.
2.2.2.1 Materials
-
Cell Line: CHO, or other suitable mammalian cell lines.
-
Test Compound: Benzisothiazolinone.
-
Cytochalasin B: To block cytokinesis and produce binucleated cells.
-
Fixative: (e.g., Methanol:Acetic Acid).
-
DNA Stain: (e.g., Giemsa).
-
Microscope slides, microscope.
2.2.2.2 Procedure
-
Cell Treatment: Treat exponentially growing cells with BIT for a period covering 1.5-2 normal cell cycles.
-
Cytokinesis Block: Add Cytochalasin B to the culture to arrest cell division at the binucleate stage.
-
Harvesting: Harvest the cells by trypsinization.
-
Slide Preparation: Prepare cell smears on microscope slides and air dry.
-
Fixation and Staining: Fix the cells and stain with a DNA-specific stain.
-
Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.
2.2.3 Ames Test (Bacterial Reverse Mutation Assay)
The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a substance to cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.
2.2.3.1 Materials
-
Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537.
-
Test Compound: Benzisothiazolinone.
-
S9 Fraction: For metabolic activation.
-
Minimal Glucose Agar Plates
-
Top Agar
2.2.3.2 Procedure
-
Preparation: Prepare dilutions of BIT.
-
Exposure: In a test tube, mix the bacterial strain, the test compound, and either S9 mix (for metabolic activation) or a buffer.
-
Plating: Add molten top agar to the test tube, mix, and pour onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic effect.
Skin Sensitization
Skin sensitization is an allergic reaction caused by skin contact with a substance. In vitro methods are increasingly used to assess the sensitization potential of chemicals, based on the Adverse Outcome Pathway (AOP) for skin sensitization.
Quantitative Skin Sensitization Data
Experimental Protocols
3.2.1 KeratinoSens™ Assay
This assay measures the activation of the Keap1-Nrf2-antioxidant response element (ARE) pathway in human keratinocytes, a key event in skin sensitization.
3.2.1.1 Materials
-
Cell Line: KeratinoSens™ cell line (stably transfected HaCaT cells).
-
Test Compound: Benzisothiazolinone.
-
Luciferase Assay Reagent
-
96-well plates, luminometer.
3.2.1.2 Procedure
-
Cell Seeding: Seed KeratinoSens™ cells in a 96-well plate and incubate for 24 hours.
-
Compound Exposure: Expose the cells to a range of concentrations of BIT for 48 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Viability Assay: In a parallel plate, assess cell viability using an MTT assay.
-
Data Analysis: A compound is classified as a sensitizer if it induces a statistically significant increase in luciferase expression above a certain threshold at concentrations that are not cytotoxic.
3.2.2 human Cell Line Activation Test (h-CLAT)
The h-CLAT measures the activation of dendritic cells, another key event in skin sensitization, by assessing the expression of cell surface markers CD86 and CD54 on THP-1 cells.
3.2.2.1 Materials
-
Cell Line: THP-1 (human monocytic leukemia cell line).
-
Test Compound: Benzisothiazolinone.
-
Fluorescently Labeled Antibodies: Anti-CD86 and anti-CD54.
-
Flow cytometer.
3.2.2.2 Procedure
-
Cell Culture: Culture THP-1 cells in suspension.
-
Compound Exposure: Expose the cells to various concentrations of BIT for 24 hours.
-
Antibody Staining: Stain the cells with fluorescently labeled antibodies against CD86 and CD54.
-
Flow Cytometry: Analyze the expression of CD86 and CD54 on the cell surface using a flow cytometer.
-
Data Analysis: A compound is considered a sensitizer if it induces a significant upregulation of CD86 and/or CD54 expression at non-cytotoxic concentrations.
Endocrine Disruption
Endocrine disrupting chemicals (EDCs) are substances that can interfere with the body's endocrine system. In vitro assays are used as a first-tier screening to identify potential EDCs.
Quantitative Endocrine Disruption Data
There is a lack of specific data in the public domain regarding the in vitro endocrine-disrupting potential of Benzisothiazolinone on estrogen and androgen receptors.
Experimental Protocols
4.2.1 Estrogen Receptor (ER) and Androgen Receptor (AR) Transcriptional Activation Assays
These assays use engineered cell lines that contain an estrogen or androgen receptor and a reporter gene (e.g., luciferase) whose expression is controlled by the respective hormone response element.
4.2.1.1 Materials
-
Cell Line: Stably transfected cell line expressing ER or AR and a reporter gene (e.g., hERα-HeLa-9903 for ER, MDA-kb2 for AR).
-
Test Compound: Benzisothiazolinone.
-
Reference Agonist: (e.g., 17β-estradiol for ER, dihydrotestosterone for AR).
-
Reference Antagonist: (e.g., tamoxifen for ER, flutamide for AR).
-
Luciferase assay system.
4.2.1.2 Procedure
-
Cell Seeding: Plate the cells in a 96-well plate.
-
Agonist Assay: Expose cells to various concentrations of BIT to assess its ability to induce reporter gene expression.
-
Antagonist Assay: Co-expose cells to a fixed concentration of the reference agonist and various concentrations of BIT to assess its ability to inhibit the agonist-induced reporter gene expression.
-
Incubation: Incubate for 24 hours.
-
Measurement: Measure the reporter gene activity (e.g., luminescence).
-
Data Analysis: Compare the response of BIT-treated cells to controls to determine agonistic or antagonistic activity.
Signaling Pathways
Understanding the molecular signaling pathways affected by a compound is crucial for elucidating its mechanism of toxicity. Studies have indicated that Benzisothiazolinone can activate several key signaling pathways involved in inflammation and cellular stress responses.
BIT-Induced MUC5AC Expression Pathway
In human airway epithelial cells, BIT has been shown to upregulate the expression of MUC5AC, a major mucin protein, through the activation of the ERK1/2, p38 MAPK, and NF-κB signaling pathways.[1][10]
Conclusion
This technical guide consolidates the available in vitro toxicological data for Benzisothiazolinone. While qualitative information suggests a potential for cytotoxicity and skin sensitization, there is a notable lack of comprehensive quantitative data for several key toxicological endpoints, including genotoxicity and endocrine disruption. The provided experimental protocols and workflow diagrams serve as a valuable resource for designing and conducting further in vitro studies to address these data gaps. The elucidation of BIT's involvement in the ERK1/2, p38, and NF-κB signaling pathways provides a foundation for mechanistic investigations into its toxicological effects. It is recommended that future research focuses on generating robust quantitative data to enable a more comprehensive risk assessment of this widely used biocide.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. revistas.usp.br [revistas.usp.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mutagenicity Assessment of Homologous Series of Methyl Ester Sulphonates (MES) Using the Bacterial Reverse Mutation (Ames) Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Benzisothiazolinone upregulates the MUC5AC expression via ERK1/2, p38, and NF-κB pathways in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Environmental Fate and Degradation of Benzisothiazolinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzisothiazolinone (BIT) is a widely used biocide and preservative in a variety of industrial and consumer products, including paints, adhesives, cleaning agents, and in some regions, personal care products. Its extensive use raises important questions about its environmental fate and persistence. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental degradation and fate of BIT, intended to inform researchers, scientists, and drug development professionals.
Physicochemical Properties of Benzisothiazolinone
The environmental behavior of a chemical is largely dictated by its physicochemical properties. These properties influence its distribution in different environmental compartments, its bioavailability, and its susceptibility to various degradation processes.
| Property | Value | Reference |
| Molecular Formula | C₇H₅NOS | |
| Molecular Weight | 151.19 g/mol | |
| Water Solubility | 1.35 g/L | [1] |
| Melting Point | 155-158 °C | |
| Vapor Pressure | 1.1 x 10⁻⁴ Pa at 25°C | |
| Log Kₒw (Octanol-Water Partition Coefficient) | 1.18 |
Abiotic Degradation
Abiotic degradation processes are those that do not involve biological organisms. For Benzisothiazolinone, the primary abiotic degradation pathways are photodegradation and hydrolysis.
Photodegradation
Photodegradation, or photolysis, is the breakdown of chemical compounds by light. Studies have shown that BIT is susceptible to photodegradation in aquatic environments. The process involves a series of complex reactions, including isomerization, oxidation, hydroxylation, and hydrolysis, leading to the formation of numerous photoproducts[2][3]. The rate of photodegradation can be influenced by factors such as the intensity and wavelength of light, pH, and the presence of other substances in the water[4][5].
Key Photodegradation Products:
-
Benzoic acid
-
2-sulfobenzoic acid
-
2-mercaptobenzamide
-
Saccharin
Hydrolysis
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Benzisothiazolinone is generally considered to be stable to hydrolysis under neutral and acidic conditions[4][5]. However, under alkaline conditions, hydrolysis can contribute to its degradation, although at a slower rate compared to other degradation processes. The half-life for hydrolysis is generally greater than 30 days under environmentally relevant pH conditions[4][5].
Biotic Degradation
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a major pathway for the removal of Benzisothiazolinone from the environment, particularly in soil and wastewater treatment systems.
Aerobic Biodegradation in Soil
In the presence of oxygen, BIT undergoes relatively rapid biodegradation in soil. The rate of degradation is influenced by soil properties such as organic matter content, pH, and microbial population density. Higher organic matter content has been shown to correlate with faster degradation rates[1][6]. Half-lives for BIT in unsterilized soils under aerobic conditions have been reported to range from a few days to several weeks[1][6].
Anaerobic Biodegradation in Soil
Under anaerobic (oxygen-deprived) conditions, such as in flooded soils or deeper sediment layers, the biodegradation of BIT also occurs, and in some cases, can be faster than aerobic degradation[1][6]. This suggests that anaerobic microorganisms play a significant role in its environmental dissipation[1][6][7].
Key Biodegradation Metabolites in Soil:
-
1,2-benzisothiazole
-
2-mercaptobenzamide
-
Benzoic acid
Environmental Distribution and Mobility
The movement and partitioning of Benzisothiazolinone in the environment are governed by its sorption characteristics.
Sorption in Soil and Sediment
Sorption is the process by which a chemical adheres to solid particles, such as soil or sediment. The organic carbon partition coefficient (Koc) is a measure of a chemical's tendency to sorb to organic matter in these matrices. Studies have shown that BIT has a moderate to high sorption potential in soils, with log Koc values typically ranging from 2.5 to 3.5[1][6]. This indicates that BIT will have limited mobility in most soil types and is likely to be found associated with the solid phase rather than in the soil porewater.
Summary of Quantitative Data
The following tables summarize key quantitative data related to the environmental fate of Benzisothiazolinone.
Table 1: Abiotic Degradation Half-Lives
| Degradation Process | Conditions | Half-life (t₁/₂) | Reference |
| Photodegradation | Aqueous solution, simulated sunlight | Varies (hours to days) | [4][5] |
| Hydrolysis | pH 5 | > 30 days | [4][5] |
| Hydrolysis | pH 7 | > 30 days | [4][5] |
| Hydrolysis | pH 9 | Slower than other processes | [4][5] |
Table 2: Biotic Degradation Half-Lives in Soil
| Condition | Soil Type | Half-life (t₁/₂) | Reference |
| Aerobic | Various agricultural soils | 2.5 - 47.7 days | [1][6] |
| Anaerobic (Flooded) | Various agricultural soils | 1.8 - 14.2 days | [1][6] |
Table 3: Soil Sorption Coefficients
| Soil Type | Kₒc (L/kg) | Log Kₒc | Reference |
| Various agricultural soils | 320 - 3160 | 2.5 - 3.5 | [1][6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and comparison of environmental fate studies. The following sections outline the general principles of standard protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), that are applicable to the study of Benzisothiazolinone.
Photodegradation in Water (based on OECD Guideline 316)
This guideline describes a tiered approach to assess the phototransformation of chemicals in water.
-
Tier 1: Preliminary Assessment: The UV-Vis absorption spectrum of BIT in an aqueous solution is measured to determine if it absorbs light in the environmentally relevant wavelength range (>290 nm).
-
Tier 2: Screening Test: A solution of BIT in a buffered aqueous medium is irradiated with a light source that simulates natural sunlight (e.g., a xenon arc lamp). The concentration of BIT is monitored over time to determine a preliminary photodegradation rate. Dark controls are run in parallel to account for any non-photolytic degradation.
-
Tier 3: Quantum Yield Determination: For a more detailed assessment, the quantum yield of the photodegradation reaction is determined. This involves measuring the rate of photon absorption by the BIT solution and the corresponding rate of its degradation. This allows for the calculation of photodegradation rates under various environmental conditions.
-
Analysis: The concentration of BIT and its photoproducts is typically determined using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry).
Aerobic and Anaerobic Transformation in Soil (based on OECD Guideline 307)
This guideline details a method for assessing the rate and route of degradation of chemicals in soil under both aerobic and anaerobic conditions.
-
Soil Selection and Preparation: Representative soil samples are collected and characterized for properties such as pH, organic carbon content, texture, and microbial biomass.
-
Aerobic Study: The soil is brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity) and treated with a known concentration of BIT. The treated soil is incubated in the dark at a constant temperature. The system is aerated with CO₂-free, humidified air. The evolved CO₂ is trapped and measured to assess mineralization. Soil samples are taken at various time intervals and analyzed for BIT and its transformation products.
-
Anaerobic Study: The soil is saturated with water and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions. The soil is then treated with BIT and incubated in the dark at a constant temperature. Soil samples are collected over time and analyzed.
-
Analysis: Extraction of BIT and its metabolites from soil is typically performed using an organic solvent. The extracts are then analyzed by methods such as HPLC or Gas Chromatography (GC) coupled with Mass Spectrometry (MS).
Adsorption/Desorption Using a Batch Equilibrium Method (based on OECD Guideline 106)
This guideline describes a method to determine the sorption of a chemical to soil.
-
Preliminary Study: A preliminary experiment is conducted to determine the optimal soil-to-solution ratio, equilibration time, and to check for any abiotic degradation or adsorption to the test vessel walls.
-
Main Study (Adsorption): A known mass of soil is equilibrated with an aqueous solution of BIT of a known concentration in a centrifuge tube. The mixture is agitated for the predetermined equilibration time.
-
Separation and Analysis: The solid and liquid phases are separated by centrifugation. The concentration of BIT remaining in the aqueous phase is measured.
-
Calculation: The amount of BIT sorbed to the soil is calculated from the difference between the initial and final concentrations in the aqueous phase. The soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc) are then calculated.
-
Desorption (Optional): The supernatant from the adsorption phase is replaced with a fresh solution without BIT, and the mixture is re-equilibrated to determine the extent of desorption.
Visualizations
Photodegradation Pathway of Benzisothiazolinone
Caption: Proposed photodegradation pathways of Benzisothiazolinone in water.
Biodegradation Pathway of Benzisothiazolinone in Soil
Caption: Proposed biodegradation pathway of Benzisothiazolinone in soil.
Experimental Workflow for Soil Biodegradation Study
Caption: General experimental workflow for a soil biodegradation study of Benzisothiazolinone.
Conclusion
The environmental fate of Benzisothiazolinone is characterized by multiple degradation pathways. While it is relatively stable to hydrolysis, photodegradation in water and, most significantly, biodegradation in soil and sediment are effective removal mechanisms. Its moderate to high sorption to soil organic matter limits its mobility, reducing the potential for groundwater contamination. The degradation of BIT leads to the formation of several intermediate products, which may have their own toxicological profiles and environmental behaviors that warrant further investigation. Understanding these complex processes is essential for a comprehensive environmental risk assessment of this widely used biocide.
References
- 1. Dissipation and sorption–desorption of benzisothiazolinone in agricultural soils and identification of its metabolites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissipation and sorption–desorption of benzisothiazolinone in agricultural soils and identification of its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights of microbial community evolution under benzisothiazolinone exposure in different soil environments - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Benzisothiazolinone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Benzisothiazolinone (BIT), a widely used biocide and preservative. Understanding the spectral characteristics of BIT is crucial for its identification, quantification, and quality control in various formulations. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of BIT, along with standardized experimental protocols for its analysis.
Molecular Structure of Benzisothiazolinone
Benzisothiazolinone is a heterocyclic organic compound with the chemical formula C₇H₅NOS. Its structure consists of a benzene ring fused to an isothiazolinone ring.
Caption: Molecular Structure of Benzisothiazolinone.
Spectroscopic Data
The following sections present the key spectroscopic data for Benzisothiazolinone, summarized in tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.41 - 7.45 | m | 2H | Ar-H |
| 7.61 - 7.67 | m | 1H | Ar-H |
| 8.06 - 8.09 | m | 1H | Ar-H |
| 9.64 | s | 1H | N-H |
Solvent: CDCl₃, Frequency: 400 MHz.[1]
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 120.75 | Ar-C |
| 125.24 | Ar-C |
| 131.65 | Ar-C |
| 169.08 | C=O |
Solvent: CDCl₃, Frequency: 100.40 MHz.[1]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The data presented here is based on Attenuated Total Reflectance (ATR) FT-IR.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 1640 - 1680 | Strong | C=O (Amide) stretch |
| 1400 - 1600 | Medium-Strong | Aromatic C=C skeletal vibrations |
| 1100 - 1300 | Strong | C-N stretch |
| 680 - 860 | Strong | Aromatic C-H bend (out-of-plane) |
| 600 - 700 | Medium | C-S stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule.
| m/z | Relative Intensity | Assignment |
| 152.2 | High | [M+H]⁺ (Protonated Molecule) |
| 134.1 | Medium | [M+H - H₂O]⁺ |
| 109.0 | Medium | [C₆H₄S]⁺ |
| 105.1 | Low | [C₇H₅O]⁺ |
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[2][3]
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of Benzisothiazolinone.
NMR Spectroscopy Protocol
Caption: Workflow for NMR Spectroscopy.
-
Sample Preparation: Accurately weigh 5-10 mg of Benzisothiazolinone and dissolve it in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Spectrometer Setup: Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field.
-
Acquisition: Acquire the ¹H NMR spectrum. Following this, set up and run the ¹³C NMR experiment.
-
Processing: Process the acquired Free Induction Decay (FID) signals using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
Analysis: Analyze the processed spectra to determine chemical shifts, multiplicities, and integrals.
IR Spectroscopy (ATR-FTIR) Protocol
Caption: Workflow for ATR-FTIR Spectroscopy.
-
Crystal Cleaning: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to air dry completely.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of solid Benzisothiazolinone powder directly onto the center of the ATR crystal.
-
Apply Pressure: Use the pressure clamp of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.
-
Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a good signal-to-noise ratio.
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.
-
Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (ESI-MS) Protocol
Caption: Workflow for ESI-MS.
-
Sample Preparation: Prepare a dilute solution of Benzisothiazolinone (typically 1-10 µg/mL) in a solvent suitable for electrospray ionization (ESI), such as methanol or acetonitrile. The addition of a small amount of acid (e.g., 0.1% formic acid) can aid in protonation for positive ion mode.
-
Infusion: Introduce the sample solution into the mass spectrometer's ESI source at a constant flow rate using a syringe pump.
-
Tuning: Optimize the ESI source and mass analyzer parameters to achieve a stable and strong signal for the compound of interest. This includes adjusting voltages, gas flows, and temperatures.
-
Acquisition: Acquire the mass spectrum in full scan mode over an appropriate mass-to-charge (m/z) range to observe the protonated molecule [M+H]⁺.
-
Fragmentation (Optional): To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
Data Analysis: Analyze the resulting mass spectra to determine the m/z of the molecular ion and identify any characteristic fragment ions.
Signaling Pathway
Recent research has indicated that Benzisothiazolinone can induce the expression of MUC5AC, a major airway mucin, through the activation of specific intracellular signaling pathways in human airway epithelial cells. This can contribute to mucus hypersecretion associated with airway inflammatory diseases.
Caption: Signaling pathway of BIT-induced MUC5AC expression.
References
A Technical Guide to the Solubility of Benzisothiazolinone in Various Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of benzisothiazolinone (BIT) in a range of aqueous and organic solvent systems. The information presented herein is intended to support research, development, and formulation activities involving this widely used biocide. This document details quantitative solubility data, outlines experimental protocols for solubility determination, and illustrates the key relationships governing the dissolution of benzisothiazolinone.
Benzisothiazolinone: A Profile
Benzisothiazolinone (C7H5NOS) is a potent antimicrobial agent employed as a preservative in a multitude of industrial and consumer products, including paints, adhesives, cleaning agents, and in some regions, cosmetic formulations.[1][2] Its efficacy is intrinsically linked to its solubility and stability within a given formulation. Understanding its behavior in different solvent systems is therefore critical for optimizing product performance and ensuring stability.
Quantitative Solubility Data
The solubility of benzisothiazolinone is significantly influenced by the nature of the solvent, temperature, and the pH of the medium. The following tables summarize the available quantitative data for the solubility of BIT in various solvent systems.
Table 1: Solubility of Benzisothiazolinone in Aqueous Systems
| Solvent System | Temperature (°C) | pH | Solubility |
| Water | 20 | 4.8 | 0.938 g/L[3][4] |
| Water | 20 | 6.7 | 1.288 g/L[3][4] |
| Water | 20 | 7.0 | 1.1 g/L[3][5] |
| Water | 20 | 9.1 | 1.651 g/L[3][4] |
| Water | 30 | 4.8 | 1.198 g/L[3][4] |
| Hot Water | 90 | Not Specified | 1.5 g/100g [6] |
Note: The increased solubility at higher pH is attributed to the formation of the more soluble anionic form of BIT, which has a pKa of approximately 7.3.[7]
Table 2: Qualitative and Quantitative Solubility of Benzisothiazolinone in Organic Solvents
| Solvent | Solubility |
| Dichloromethane | Soluble[6][8] |
| Dimethyl Sulfoxide (DMSO) | Soluble[6][8] |
| Methanol | Soluble[6][8] |
| Ethanol | Soluble[9] |
| Acetone | Soluble[6] |
| Chloroform | Soluble[6] |
| Ethylene Glycol | Soluble[9] |
| Dipropylene Glycol | Soluble (often used in commercial formulations)[4][10] |
Note: While many sources state that benzisothiazolinone is "soluble" in these organic solvents, specific quantitative data is not widely available in the reviewed literature. Commercial formulations frequently utilize solvents like dipropylene glycol to create stable, concentrated solutions of BIT for industrial use.[4][10]
Experimental Protocols for Solubility Determination
Accurate determination of benzisothiazolinone solubility is crucial for formulation development and regulatory compliance. The following are detailed methodologies for key experiments used to ascertain the solubility of BIT.
Shake-Flask Method for Equilibrium Solubility
The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[11][12]
Objective: To determine the saturation concentration of benzisothiazolinone in a solvent at a controlled temperature.
Materials:
-
Benzisothiazolinone (analytical grade)
-
Solvent of interest (e.g., deionized water, ethanol)
-
Conical flasks with stoppers
-
Constant temperature shaker bath
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation: Add an excess amount of benzisothiazolinone to a conical flask containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Equilibration: Seal the flask and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid, centrifuge an aliquot of the suspension at a high speed.
-
Filtration: Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of benzisothiazolinone in the clear filtrate using a validated analytical method, such as HPLC or UV-Vis spectroscopy (see protocol 3.2).
-
Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.
UV-Vis Spectroscopy for Concentration Analysis
UV-Visible spectroscopy is a common and straightforward method for quantifying the concentration of a chromophoric compound like benzisothiazolinone in a solution.[13][14]
Objective: To determine the concentration of dissolved benzisothiazolinone in a sample from a solubility experiment.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks
-
Pipettes
-
Benzisothiazolinone stock solution of known concentration
-
Solvent used in the solubility experiment (as blank)
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of benzisothiazolinone in the solvent of interest. Scan the solution across the UV-Vis spectrum (typically 200-400 nm) to identify the wavelength of maximum absorbance. For benzisothiazolinone, this is typically around 275 nm.
-
Calibration Curve: Prepare a series of standard solutions of benzisothiazolinone of known concentrations by diluting the stock solution. Measure the absorbance of each standard at the predetermined λmax, using the pure solvent as a blank. Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.
-
Sample Analysis: Dilute the filtrate from the shake-flask experiment with the solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.
-
Concentration Calculation: Use the equation of the line from the calibration curve to calculate the concentration of benzisothiazolinone in the diluted sample. Account for the dilution factor to determine the original concentration in the saturated solution.
Potentiometric Titration for Solubility of Ionizable Compounds
For ionizable compounds like benzisothiazolinone, potentiometric titration offers a more rapid method for determining solubility compared to the traditional shake-flask method.[15][16] This method is particularly useful for understanding the pH-dependent solubility.
Objective: To determine the intrinsic solubility and the solubility-pH profile of benzisothiazolinone.
Materials:
-
Automated potentiometric titrator with a pH electrode
-
Titration vessel
-
Stirrer
-
Benzisothiazolinone
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
-
Deionized water
Procedure:
-
Sample Preparation: Add a known amount of benzisothiazolinone to a known volume of deionized water in the titration vessel to form a suspension.
-
Titration: Begin the titration by adding small, precise volumes of the standardized acid or base titrant. Record the pH of the solution after each addition, allowing the system to equilibrate. The dissolution of the solid benzisothiazolinone will consume the titrant, and the pH will change accordingly.
-
Data Analysis: The point at which the solid phase is completely dissolved is indicated by a distinct change in the titration curve (pH vs. volume of titrant). The solubility at different pH values can be calculated from the titration data. The intrinsic solubility (the solubility of the neutral form) can be determined by analyzing the titration curve in the pH region where the compound is predominantly in its non-ionized form.
Factors Influencing Benzisothiazolinone Solubility
The dissolution of benzisothiazolinone is governed by several factors, with solvent polarity and the ability to form hydrogen bonds being paramount. The following diagram illustrates the logical relationship between key solvent properties and the resulting solubility of benzisothiazolinone.
Caption: Solvent-Solute Interactions for Benzisothiazolinone Solubility.
This guide provides a foundational understanding of benzisothiazolinone's solubility. For specific formulation challenges, further empirical studies are recommended to determine the optimal solvent system and concentration for your application.
References
- 1. Benzisothiazolinone: Pharmacokinetics, Tissue Distribution, and Mass Balance Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzisothiazolinone - Wikipedia [en.wikipedia.org]
- 3. 1,2-Benzisothiazol-3(2H)-one | C7H5NOS | CID 17520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. atamankimya.com [atamankimya.com]
- 5. Benzisothiazolinone [chemeurope.com]
- 6. chembk.com [chembk.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. 1,2-Benzisothiazol-3(2H)-one | 2634-33-5 [chemicalbook.com]
- 9. 1,2-Benzisothiazolin-3-One(BIT), China 1,2-Benzisothiazolin-3-One(BIT) Selling, Selling China 1,2-Benzisothiazolin-3-One(BIT), Weifang Fengtai New Material Technology Co., Ltd. [chemnet.com]
- 10. en.lilychems.com [en.lilychems.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. scielo.br [scielo.br]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. longdom.org [longdom.org]
- 15. pH-metric solubility. 3. Dissolution titration template method for solubility determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Class of Biocides: A Technical Chronicle of Isothiazolinones
For Immediate Release
This technical guide provides a comprehensive overview of the historical development and discovery of isothiazolinones, a class of synthetic heterocyclic organic compounds that have become indispensable as broad-spectrum antimicrobial agents. From their initial synthesis in the 1960s to their current widespread use, this document details the key scientific milestones, experimental methodologies, and mechanistic insights that have shaped our understanding and application of these potent biocides. This guide is intended for researchers, scientists, and professionals in the field of drug development and antimicrobial research.
A Serendipitous Discovery in the 1960s
The story of isothiazolinones is a relatively recent chapter in the annals of heterocyclic chemistry, with the first reports of the isothiazolinone nucleus emerging in the 1960s.[1] The pioneering research that ushered in this new era of biocidal technology is largely credited to the diligent efforts of scientists at the Rohm and Haas Company.[1] While the specific "eureka" moment is not extensively documented, the discovery was a result of systematic exploration of novel heterocyclic compounds for potential biological activity. The initial synthesis of 2-methylisothiazol-3(2H)-one (MIT) during this period marked the foundational step in the development of this important class of antimicrobials.[1]
A significant breakthrough occurred in the 1970s with the development and commercialization of a synergistic mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT).[1] This combination, famously trademarked as Kathon™, exhibited a markedly enhanced antimicrobial efficacy compared to its individual components, revolutionizing industrial preservation.[1]
Key Milestones in Isothiazolinone Development
| Decade | Key Developments | Significance |
| 1960s | First synthesis of the isothiazolinone nucleus and 2-methylisothiazol-3(2H)-one (MIT).[1] | Laid the fundamental chemical groundwork for a new class of biocides. |
| 1970s | Development and patenting of the synergistic CMIT/MIT mixture (Kathon™) by Rohm and Haas.[1][2] | Introduced a highly effective, broad-spectrum biocide that became an industry standard. |
| 1980s-Present | Commercialization and widespread adoption in numerous industrial and consumer products. Development of other important isothiazolinones such as Benzisothiazolinone (BIT) and Octylisothiazolinone (OIT).[3] | Solidified the role of isothiazolinones as essential preservatives and prompted further research into new derivatives with improved safety and efficacy profiles. |
The Chemistry of Creation: Synthesis of Key Isothiazolinones
The industrial-scale synthesis of isothiazolinones typically involves the ring-closure of 3-mercaptopropanamides.[4] This is generally achieved through chlorination or oxidation of the corresponding disulfide.[4] Below are detailed experimental protocols for the synthesis of several key isothiazolinones, extracted from seminal patents and publications.
Experimental Protocols
1. Synthesis of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT) Mixture
-
Starting Material: N,N'-Dimethyl-3,3'-dithiodipropionamide
-
Reagents: Sulfuryl chloride (SO₂Cl₂), inert organic solvent (e.g., ethyl acetate).
-
Procedure:
-
A solution of N,N'-Dimethyl-3,3'-dithiodipropionamide in ethyl acetate is prepared.
-
The solution is cooled to a temperature between 5°C and 20°C.
-
Sulfuryl chloride is added dropwise to the stirred solution while maintaining the temperature. The molar ratio of sulfuryl chloride to the dithiodipropionamide is controlled to achieve the desired ratio of CMIT to MIT.
-
After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete cyclization.
-
The resulting product mixture, containing CMIT and MIT, is then typically neutralized and stabilized for commercial use.[5][6]
-
2. Synthesis of 1,2-Benzisothiazolin-3(2H)-one (BIT)
-
Starting Material: 2,2′-dithiodibenzoic acid
-
Reagents: Thionyl chloride (SOCl₂), ammonia (NH₃).
-
Procedure:
-
2,2′-dithiodibenzoic acid is reacted with thionyl chloride to form the corresponding dithiodibenzoyl chloride.
-
The dithiodibenzoyl chloride is then reacted with ammonia. This step results in both amidation and intramolecular cyclization to form the benzisothiazolinone ring.
-
The crude BIT is then purified, for example, by recrystallization.[7]
-
3. Synthesis of 2-n-octyl-4-isothiazolin-3-one (OIT)
-
Starting Material: 3,3'-dithiodipropionic acid
-
Reagents: Thionyl chloride (SOCl₂), n-octylamine, sulfuryl chloride (SO₂Cl₂).
-
Procedure:
-
3,3'-dithiodipropionic acid is converted to 3,3'-dithiodipropionyl dichloride by reacting with thionyl chloride.
-
The resulting diacid chloride is then reacted with n-octylamine to produce N,N'-dioctyl-3,3'-dithiodipropionamide.
-
The N,N'-dioctyl-3,3'-dithiodipropionamide is dissolved in an inert solvent and cyclized by the addition of sulfuryl chloride to yield OIT.[8][9]
-
Unraveling the Mechanism of Antimicrobial Action
The potent biocidal activity of isothiazolinones stems from their ability to rapidly inhibit critical life-sustaining enzymes within microbial cells.[1] The mechanism involves a multi-step process that ultimately leads to cell death.
Caption: Antimicrobial mechanism of isothiazolinones.
Isothiazolinones readily penetrate the microbial cell wall and membrane.[1] Once inside the cytoplasm, the electron-deficient sulfur atom of the isothiazolinone ring becomes a target for nucleophilic attack by thiol groups present in essential molecules like cysteine residues within enzymes and the antioxidant glutathione (GSH).[1][10] This reaction leads to the formation of mixed disulfides, effectively inactivating critical enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis.[11][12][13] The inactivation of these enzymes disrupts central metabolic pathways, including glycolysis and ATP production, leading to a rapid cessation of cellular growth and metabolism.[14] Concurrently, the reaction with glutathione depletes the cell's primary defense against oxidative stress, leading to an accumulation of reactive oxygen species and further cellular damage.[10] This multi-pronged attack ultimately results in microbial cell death.
Efficacy Profile: A Quantitative Look at Antimicrobial Activity
The broad-spectrum activity of isothiazolinones is evident from their low minimum inhibitory concentrations (MICs) against a wide range of bacteria and fungi. The following table summarizes representative MIC values for several key isothiazolinones. It is important to note that MIC values can vary depending on the specific strain, culture medium, and testing methodology.
| Isothiazolinone | Microorganism | MIC (µg/mL) | Reference |
| CMIT/MIT | Pseudomonas aeruginosa | 1.8 - 3.5 | [15][16][17][18] |
| Staphylococcus aureus | 0.25 - 1.0 | [19][20][21] | |
| Aspergillus niger | 0.4 - 1.6 | [22][23][24][25][26] | |
| Candida albicans | 0.1 - 2.5 | [27] | |
| BIT | Escherichia coli | ~0.5 | [1] |
| Schizosaccharomyces pombe | ~2.6 | [1] | |
| OIT | Candida albicans | 0.1 - 2.5 | [27] |
| Aspergillus niger | 0.4 - 1.6 | [22][23][24][25][26] |
The Experimental Workflow: From Synthesis to Evaluation
The development of isothiazolinones follows a logical progression from chemical synthesis to microbiological evaluation. The following diagram illustrates a typical experimental workflow.
Caption: A typical experimental workflow for isothiazolinone development.
Conclusion and Future Perspectives
The discovery and development of isothiazolinones represent a significant advancement in the field of antimicrobial chemistry. Their broad-spectrum efficacy and cost-effectiveness have made them invaluable in a multitude of applications. Ongoing research continues to explore new isothiazolinone derivatives with improved toxicological profiles and enhanced stability, ensuring their continued importance in the ongoing battle against microbial contamination. As our understanding of their mechanism of action deepens, so too will our ability to design and develop next-generation biocides with even greater specificity and safety.
References
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103130738A - Method for synthesizing 1,2-benzisothiazolin-3-one - Google Patents [patents.google.com]
- 3. Mechanism of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) in controlling microbial problems in aircraft fuel systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4105431A - 3-Isothiazolones as biocides - Google Patents [patents.google.com]
- 5. US6376680B1 - Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Properties and Synthesis of Benzoisothiazolinones - IRO Biocide [irobiocide.com]
- 8. US5453507A - Process for preparing 4-isothiazolin-3-one - Google Patents [patents.google.com]
- 9. CN1907976A - Process for preparing 2-octyl-2H-isothiazol-3-one - Google Patents [patents.google.com]
- 10. Structure-activity relationships for the impact of selected isothiazol-3-one biocides on glutathione metabolism and glutathione reductase of the human liver cell line Hep G2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2.mol.bio.msu.ru [2.mol.bio.msu.ru]
- 12. Inhibitors of Glyceraldehyde 3-Phosphate Dehydrogenase and Unexpected Effects of Its Reduced Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by pentalenolactone: kinetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 21. web.mit.edu [web.mit.edu]
- 22. MIC and fungicidal activity of terbinafine against clinical isolates of Aspergillus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In Vitro Activities of Terbinafine against Aspergillus Species in Comparison with Those of Itraconazole and Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Antifungal Susceptibility Testing of Aspergillus niger on Silicon Microwells by Intensity-Based Reflectometric Interference Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Benzisothiazolinone CAS number and IUPAC nomenclature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzisothiazolinone (BIT), a widely used synthetic biocide and preservative. The information presented herein is intended for a technical audience and covers its chemical identity, properties, synthesis, mechanisms of action, and analytical methodologies.
Chemical Identification and Nomenclature
Benzisothiazolinone is a heterocyclic organic compound with established antimicrobial properties. Its unique structure is the basis for its broad-spectrum efficacy against bacteria, fungi, and yeasts.[1]
| Identifier | Value |
| CAS Number | 2634-33-5 |
| Preferred IUPAC Name | 1,2-Benzisothiazol-3(2H)-one |
| Other Names | Benzisothiazolin-3-one, BIT |
| Molecular Formula | C₇H₅NOS |
| Molecular Weight | 151.19 g/mol |
Physicochemical Properties
The physical and chemical characteristics of Benzisothiazolinone are critical to its application and stability in various formulations.
| Property | Value |
| Appearance | White to off-white crystalline powder[1] |
| Melting Point | 154-158 °C |
| Boiling Point | ~360°C (rough estimate) |
| Solubility in Water | 1.288 g/L at 20°C |
| logP | 0.7 at 20°C |
| pKa | 10.19 ± 0.20 (Predicted) |
Synthesis of Benzisothiazolinone
Several synthetic routes to 1,2-Benzisothiazol-3(2H)-one have been developed, each with distinct advantages. Below are diagrams and brief descriptions of common methodologies.
Synthesis from 2-(Alkylthio)benzonitriles
A common method involves the reaction of 2-(alkylthio)benzonitriles with halogenating agents in an aqueous environment. The process includes halogenation, heating, pH adjustment to form an alkali salt intermediate, and subsequent acidification to precipitate the high-purity product.[2]
Synthesis from 2,2′-Dithiobis-benzoyl Chloride
An established industrial method begins with the cleavage of the disulfide bond in 2,2′-dithiobis-benzoyl chloride using chlorine gas. The resulting thiochloride adduct is then cyclized with ammonia to yield the final product.[3]
Antimicrobial Mechanism of Action
Benzisothiazolinone's biocidal activity stems from its ability to interact with cellular components of microorganisms. The active N-S bond in the isothiazolinone ring is key to its mechanism.[4]
The molecule penetrates the microbial cell wall and membrane.[4] Subsequently, the electrophilic sulfur atom of the isothiazolinone ring reacts with nucleophilic thiol groups (-SH) present in cysteine residues of essential proteins and enzymes.[5] This covalent modification leads to the inactivation of these proteins, disrupting cellular respiration and inhibiting growth, ultimately resulting in cell death.[4]
Experimental Protocols for Quantitative Analysis
Accurate quantification of Benzisothiazolinone in various matrices is crucial for quality control, safety assessment, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection are the most common analytical techniques.
HPLC-UV Method for Commercial Products
This protocol is adapted for the simultaneous determination of several preservatives, including BIT, in consumer products.[6]
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection Wavelength: Optimized for BIT absorbance (typically around 280 nm).
-
Sample Preparation:
-
Accurately weigh the sample.
-
Dilute the sample with ultrapure water or a suitable solvent system on a weight basis.
-
Filter the diluted sample through a 0.20 µm membrane filter prior to injection.
-
-
Quantification: External calibration with certified reference standards of Benzisothiazolinone.
LC-MS/MS Method for Biological Matrices
This highly sensitive and selective method is suitable for determining BIT concentrations in complex biological samples such as plasma, urine, and tissue homogenates.[7][8]
-
Instrumentation: HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Kinetex phenyl-hexyl column (100 x 2.1 mm, 2.6 µm) or equivalent.[7]
-
Mobile Phase: Isocratic elution with 0.1% formic acid in methanol and 0.1% formic acid in distilled water (e.g., 75:25, v/v).[7]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette a 50 µL aliquot of the biological sample into a microcentrifuge tube.
-
Add a known amount of internal standard solution.
-
Add 1 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Quantification: Construct a calibration curve using matrix-matched standards.
| LC-MS/MS Performance Data for BIT in Biological Matrices | |
| Linearity Range (Plasma & Urine) | 2–2000 ng/mL[6][7] |
| Linearity Range (Tissue Homogenates) | 10–1000 ng/mL[6][7] |
| Lower Limit of Quantification (LLOQ) (Plasma & Urine) | 2 ng/mL[6] |
| Lower Limit of Quantification (LLOQ) (Tissue Homogenates) | 10 ng/mL[6] |
| Extraction Recovery (Plasma) | 90.8% to 93.5%[6][7] |
Applications
Benzisothiazolinone is utilized as a preservative and antimicrobial agent in a vast array of industrial and consumer products due to its efficacy against a broad spectrum of microorganisms.[1][9]
-
Paints, Varnishes, and Coatings: Prevents microbial degradation in water-based formulations.
-
Adhesives and Sealants: Extends the shelf-life and maintains the integrity of the product.
-
Cleaning Products: Used in laundry detergents, fabric softeners, and all-purpose cleaners.[9]
-
Personal Care Products: Found in some shampoos, conditioners, and sunscreens, although its use is under scrutiny due to sensitization potential.[1]
-
Industrial Processes: Employed in textile manufacturing, leather processing, and in oil and gas drilling fluids.[9]
Safety Considerations
While effective as a biocide, Benzisothiazolinone is a known skin sensitizer and can cause allergic contact dermatitis upon dermal exposure.[9] Its use in cosmetic products is a subject of regulatory review due to these concerns. Researchers and professionals handling this compound should adhere to appropriate safety protocols, including the use of personal protective equipment.
References
- 1. specialchem.com [specialchem.com]
- 2. Synthesis and Applications of 1,2-Benzisothiazol-3(2H)-one in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]
- 3. 1,2-Benzisothiazol-3(2H)-one | 2634-33-5 | Benchchem [benchchem.com]
- 4. Five Frequently Asked Questions About Benzisothiazolinone - IRO Biocide [irobiocide.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzisothiazolinone - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Testing Benzisothiazolinone (BIT) Efficacy Against Bacterial Biofilms
Introduction
Benzisothiazolinone (BIT) is a widely used broad-spectrum biocide belonging to the isothiazolinone class. It is incorporated into a variety of commercial products, including paints, adhesives, cleaning agents, and personal care products, to prevent microbial degradation. BIT's antimicrobial activity stems from its ability to disrupt essential cellular processes in microorganisms.[1] While effective against planktonic (free-floating) bacteria, its efficacy can be challenged by the formation of bacterial biofilms.
Biofilms are structured communities of bacterial cells enclosed in a self-produced matrix of extracellular polymeric substances (EPS). This matrix provides protection against environmental stresses, the host immune system, and antimicrobial agents, making biofilm-associated infections difficult to treat. Bacteria within biofilms can be up to 1,000 times more resistant to antimicrobials than their planktonic counterparts. Therefore, standardized testing of a biocide's ability to eradicate established biofilms is critical for product development and regulatory validation.
These application notes provide a detailed protocol for evaluating the efficacy of Benzisothiazolinone against bacterial biofilms, primarily based on the standards recommended by the U.S. Environmental Protection Agency (EPA) and developed by ASTM International.
Mechanism of Action
The primary mechanism of action for Benzisothiazolinone and other isothiazolinones involves a two-step process that leads to bacterial cell death. The molecule first rapidly inhibits microbial growth and metabolism, followed by irreversible cellular damage.[2]
-
Initial Interaction and Inhibition: BIT enters the bacterial cell through the cell wall and membrane.[1] The electrophilic sulfur atom in the isothiazolinone ring is highly reactive.
-
Reaction with Thiols: Inside the cell, BIT targets and reacts with thiol groups (-SH) present in essential proteins and enzymes, particularly cysteine residues.[3] This reaction forms disulfide bonds, leading to the inactivation of these critical proteins.
-
Disruption of Metabolic Pathways: The inactivation of key dehydrogenase enzymes disrupts crucial metabolic pathways, including respiration and ATP (energy) generation.[2][3]
-
Cell Death: The widespread disruption of enzymatic function and energy production ultimately leads to cell death. The process may also involve the production of free radicals, contributing to cellular damage.[2]
Caption: Mechanism of action of Benzisothiazolinone (BIT) in a bacterial cell.
Data Presentation
Quantitative assessment of biocide efficacy is crucial for comparing results and determining effective concentrations. The following tables summarize the antimicrobial activity of Benzisothiazolinone and related isothiazolinones. Data for biofilm efficacy of BIT alone is limited in public literature; therefore, data for a common isothiazolinone mixture is provided for context.
Table 1: Planktonic Antimicrobial Activity of Benzisothiazolinone (BIT)
| Microorganism | Test Method | Endpoint | Concentration (mg/L) | Reference |
| Escherichia coli | Broth Macrodilution | MIC | 1060 | [4] |
| Staphylococcus aureus | Broth Macrodilution | MIC | 212 | [4] |
| E. coli ATCC 8739 | Growth Inhibition | MIC (estimated) | 15-20 | [5] |
| Aliivibrio fischeri | Luminescence Assay | EC₅₀ | 1.08 | [4] |
MIC: Minimum Inhibitory Concentration; EC₅₀: Half-maximal Effective Concentration
Table 2: Representative Biofilm Eradication Efficacy of Isothiazolinones
| Microorganism | Biocide | Test Method | Endpoint | Result | Reference |
| Pseudomonas aeruginosa | CMIT/MIT | Viable Cell Count | Inactivation | 24h contact time at 100 ppm required for cell death | [1] |
| Pseudomonas aeruginosa | CMIT/MIT | Viable Cell Count | Inactivation | 6h contact time at 1000 ppm required for cell death | [1] |
CMIT/MIT: 5-chloro-2-methyl-4-isothiazolin-3-one / 2-methyl-4-isothiazolin-3-one. This data is for a related, commonly used isothiazolinone mixture and serves as a proxy for expected performance against biofilms.
Experimental Protocols
The following protocols are based on the ASTM E3161 for biofilm preparation and ASTM E2871 for efficacy testing. These methods are recommended by the U.S. EPA for generating data to support biofilm-related claims for antimicrobial products.[6]
Part 1: Preparation of Bacterial Biofilm (Adapted from ASTM E3161)
This protocol describes the cultivation of a mature, robust bacterial biofilm on borosilicate glass coupons within a CDC Biofilm Reactor.
1.1 Materials and Equipment:
-
Test Organisms: Pseudomonas aeruginosa (ATCC 15442) and Staphylococcus aureus (ATCC 6538).[6][7]
-
Growth Media: Tryptic Soy Broth (TSB), Tryptic Soy Agar (TSA).
-
CDC Biofilm Reactor: (e.g., BioSurface Technologies Corp.).
-
Borosilicate Glass Coupons: (12.7 mm diameter).
-
Magnetic Stir Plate and Baffled Stir Bar.
-
Peristaltic Pump.
-
Incubator (36 ± 1°C).
-
Autoclave.
-
Sterile tubing, media reservoirs, and waste containers.
1.2 Protocol Steps:
-
Culture Preparation: Prepare a fresh 18-24 hour culture of the test organism in TSB.
-
Reactor Assembly: Aseptically assemble the CDC Biofilm Reactor with 24 sterile borosilicate glass coupons.
-
Inoculation (Batch Phase): Add 400 mL of sterile TSB to the reactor. Inoculate with the prepared bacterial culture to achieve a starting concentration of approximately 10⁷ CFU/mL.
-
Incubation (Batch Phase): Place the reactor on a magnetic stir plate inside an incubator set to 36 ± 1°C. Set the stir speed to 125 ± 5 rpm. Incubate for 24 ± 1 hour.[7] This initial phase allows for bacterial attachment and early biofilm formation.
-
Continuous Flow (CSTR Phase): After the batch phase, initiate a continuous flow of fresh TSB through the reactor using a peristaltic pump at a rate of approximately 11.5 mL/min. Ensure a constant volume is maintained in the reactor by connecting a waste tube to an overflow port.[7]
-
Incubation (CSTR Phase): Continue incubation under continuous flow for an additional 24 ± 1 hour at 36 ± 1°C with stirring.[7] This phase promotes the development of a mature and robust biofilm.
Part 2: Efficacy Testing of Benzisothiazolinone (Adapted from ASTM E2871)
This protocol describes the method for challenging the prepared biofilm coupons with BIT and quantifying the reduction in viable bacteria.
2.1 Materials and Equipment:
-
Biofilm-coated Coupons: From Part 1.
-
Benzisothiazolinone (BIT) Test Solution: Prepare at the desired concentration(s) in a suitable diluent (e.g., sterile deionized water).
-
Control Solution: Sterile diluent used for the BIT solution.
-
Neutralizer Broth: A validated solution capable of inactivating BIT without harming the bacteria (e.g., Dey-Engley Broth).
-
Sterile 50 mL Conical Tubes.
-
Vortex Mixer and Sonicator Bath.
-
Pipettes, dilution tubes, and Petri dishes.
-
Incubator (36 ± 1°C).
2.2 Protocol Steps:
-
Coupon Harvesting: Aseptically remove the rods holding the coupons from the CDC reactor. Rinse the rods by dipping them three times in sterile saline to remove unattached planktonic cells.
-
Transfer to Tubes: Using sterile forceps, place one biofilm-coated coupon into each sterile 50 mL conical tube. A minimum of three coupons are required for the BIT treatment and three for the control.
-
Treatment Application:
-
Treatment Group: Add 4 mL of the BIT test solution to each of the three "treatment" tubes.
-
Control Group: Add 4 mL of the sterile diluent (control solution) to each of the three "control" tubes.
-
-
Contact Time: Incubate all tubes at room temperature (20 ± 1°C) for the specified contact time, which should not exceed 10 minutes for disinfectant claims.[6]
-
Neutralization: After the contact time, add 36 mL of validated neutralizer broth to each tube to stop the action of the biocide. Vortex briefly.
-
Biofilm Removal: To dislodge the biofilm from the coupons, vortex each tube at high speed for 30 seconds, sonicate in a water bath for 30 seconds, and vortex again for 30 seconds.
-
Quantification of Viable Bacteria:
-
Perform serial dilutions of the resulting sonicate (biofilm suspension) in a suitable diluent.
-
Plate the dilutions onto TSA plates.
-
Incubate the plates at 36 ± 1°C for 24-48 hours.
-
-
Data Analysis:
-
Count the colonies on the plates and calculate the number of colony-forming units (CFU) per coupon.
-
Calculate the log₁₀ reduction in viable bacteria for the BIT-treated coupons compared to the control coupons. A successful disinfection claim typically requires at least a 6-log₁₀ reduction.[7]
-
Caption: Experimental workflow for testing BIT efficacy against bacterial biofilms.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Estimation of Minimum Biofilm Eradication Concentration (MBEC) on In Vivo Biofilm on Orthopedic Implants in a Rodent Femoral Infection Model [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Staphylococcus aureus biofilm formation and antibiotic susceptibility tests on polystyrene and metal surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Benzisothiazolinone as a Preservative in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzisothiazolinone (BIT) is a broad-spectrum antimicrobial agent belonging to the isothiazolinone class. It is widely utilized as a preservative in various industrial and consumer products.[1][2] Its potential application as a preservative in cell culture media presents an alternative to traditional antibiotics for controlling microbial contamination. The primary challenge in this application is achieving a balance between effective antimicrobial concentrations and minimal cytotoxicity to the cultured mammalian cells. These application notes provide a comprehensive guide to evaluating and utilizing Benzisothiazolinone as a preservative in a research setting.
Mechanism of Action
Antimicrobial Action:
Benzisothiazolinone's antimicrobial activity stems from its ability to interact with thiol-containing proteins and enzymes within microorganisms. The electrophilic sulfur atom in the isothiazolinone ring is highly reactive towards nucleophilic thiol groups found in cysteine residues of proteins. This interaction leads to the formation of disulfide bonds, causing a rapid, irreversible inhibition of essential metabolic pathways, including respiration and energy generation, ultimately leading to microbial cell death.[3][4]
References
Formulating Stable Aqueous Solutions of Benzisothiazolinone for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzisothiazolinone (BIT) is a widely used synthetic biocide and preservative with a broad spectrum of antimicrobial activity.[1][2][3] Its application in research and development, particularly in drug discovery and material science, necessitates the preparation of stable and accurately concentrated aqueous solutions. However, BIT's low intrinsic water solubility presents a significant challenge.[4][5][6] This document provides detailed application notes and protocols for the formulation of stable aqueous solutions of Benzisothiazolinone for research purposes. It covers solubility enhancement techniques, stability considerations, protocol for solution preparation, and methods for concentration and stability analysis.
Introduction to Benzisothiazolinone (BIT)
Benzisothiazolinone (C₇H₅NOS) is a white to off-white crystalline powder with a melting point of approximately 154-158°C.[7] It belongs to the isothiazolinone class of biocides and functions by disrupting microbial enzyme systems through its reactive N-S bond, which interacts with thiol (-SH) groups in proteins.[1][8] This non-specific mode of action makes the development of microbial resistance unlikely.[9] BIT is effective against a wide range of gram-positive and gram-negative bacteria, fungi, and yeasts.[1][3]
Physicochemical Properties and Solubility
Understanding the physicochemical properties of BIT is crucial for formulating stable aqueous solutions.
Table 1: Physicochemical Properties of Benzisothiazolinone
| Property | Value | Reference |
| Molecular Formula | C₇H₅NOS | [10] |
| Molar Mass | 151.18 g/mol | [4] |
| Appearance | White to pale yellow crystalline solid | [7] |
| Melting Point | 154-158 °C | [7] |
| Water Solubility | ~1 g/L (at 20°C) | [4] |
| pKa | ~7.3 (25°C) | [11] |
| Log Kₒw | 0.76 (30°C, pH 7) | [11] |
BIT's aqueous solubility is limited but can be significantly influenced by pH.[5][12] As a weak acid, its solubility increases in alkaline conditions due to the formation of the more soluble benzisothiazolinone salt.[12][13]
Table 2: pH-Dependent Aqueous Solubility of Benzisothiazolinone at 20°C
| pH | Solubility (g/L) | Reference |
| 4.8 | 0.938 | [5][14] |
| 6.7 | 1.288 | [5][14] |
| 9.1 | 1.651 | [5][14] |
Stability of Benzisothiazolinone in Aqueous Solutions
BIT is known for its excellent stability over a broad pH and temperature range, a desirable characteristic for research applications.
-
pH Stability: BIT is stable in aqueous solutions across a wide pH range, typically from 4 to 12.[10][15] This makes it compatible with a variety of experimental buffer systems.
-
Thermal Stability: It exhibits good thermal stability, with some sources indicating stability up to 100°C and even 200°C.[9][13] However, for research purposes, it is advisable to store stock solutions at controlled room temperature or refrigerated (2-8°C) and protected from light to minimize any potential degradation.[7][16]
-
Photostability: While BIT is relatively stable, prolonged exposure to sunlight or UV radiation can lead to photodegradation.[17][18] Therefore, storage in amber vials or in the dark is recommended.
-
Compatibility: BIT is compatible with most surfactants and non-ionic formulation components.[1] However, it can be incompatible with certain oxidizing and reducing agents, such as persulfates and sulfites, which can cause degradation.[5][9]
Protocols for Preparing Stable Aqueous Solutions
Due to its low water solubility, direct dissolution of BIT powder in water to achieve high concentrations is challenging. The following protocols offer effective methods for preparing stable aqueous stock solutions.
Protocol 1: Preparation of a pH-Adjusted Aqueous BIT Solution
This protocol utilizes pH adjustment to increase the solubility of BIT by converting it to its more soluble salt form.
Materials:
-
Benzisothiazolinone (BIT) powder
-
Sterile deionized water
-
Sodium hydroxide (NaOH) solution (e.g., 1 M or 0.1 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M or 0.1 M) for pH adjustment if needed
-
Sterile magnetic stirrer and stir bar
-
Calibrated pH meter
-
Sterile volumetric flasks and glassware
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: Accurately weigh the desired amount of BIT powder.
-
Initial Suspension: Add a portion of the sterile deionized water to a sterile beaker containing a magnetic stir bar. While stirring, slowly add the weighed BIT powder to create a suspension.
-
pH Adjustment: Slowly add the NaOH solution dropwise to the suspension while continuously monitoring the pH. Continue adding NaOH until the BIT powder dissolves completely. The target pH will typically be in the alkaline range (e.g., pH 8-10).
-
Final Volume and pH Check: Once the BIT is fully dissolved, transfer the solution to a volumetric flask. Rinse the beaker with a small amount of sterile deionized water and add it to the flask to ensure all the BIT is transferred. Bring the solution to the final desired volume with sterile deionized water. Check and record the final pH. Adjust if necessary.
-
Sterilization: For sterile applications, filter the final solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the solution in a well-sealed, light-protected container at 2-8°C.
Caption: Workflow for preparing a BIT solution using a co-solvent.
Analytical Methods for Concentration and Stability Assessment
To ensure the accuracy and reliability of research results, it is essential to verify the concentration and stability of prepared BIT solutions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for the quantification of BIT. A reverse-phase HPLC method with UV detection is commonly employed.
Table 3: Example HPLC Method Parameters for BIT Analysis
| Parameter | Condition | Reference |
| Column | C18 or Phenyl-Hexyl | [19][20] |
| Mobile Phase | Acetonitrile and water (with or without formic acid) | [19][20] |
| Detection | UV at 275 nm or 280 nm | [20][21] |
| Flow Rate | Typically 0.5 - 1.5 mL/min | |
| Injection Volume | 10 - 20 µL |
A standard curve should be prepared using accurately weighed BIT standards to quantify the concentration in the prepared solutions. Stability studies can be performed by analyzing the solution at different time points and storage conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For more sensitive and selective quantification, especially in complex biological matrices, LC-MS/MS is the method of choice. [19][22][23]This technique is particularly useful for pharmacokinetic and metabolism studies. [22][24]
Safety Precautions
Benzisothiazolinone is a known skin sensitizer and can cause allergic contact dermatitis. [25]It is also classified as harmful if swallowed and can cause serious eye damage. [7][25]Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling BIT powder and its solutions. [8][26]All work should be conducted in a well-ventilated area or a chemical fume hood. [8]
Conclusion
The successful formulation of stable aqueous solutions of Benzisothiazolinone is critical for its application in a research setting. By understanding its physicochemical properties and employing appropriate solubilization techniques such as pH adjustment or the use of co-solvents, researchers can prepare accurate and stable BIT solutions. Verification of concentration and stability using analytical methods like HPLC is highly recommended to ensure the integrity of experimental results. Adherence to safety protocols is paramount when handling this compound.
References
- 1. Benzisothiazolinone (BIT) – High-Efficiency Industrial Preservative [cneasychem.com]
- 2. Benzisothiazolinone - Wikipedia [en.wikipedia.org]
- 3. specialchem.com [specialchem.com]
- 4. Benzisothiazolinone [chemeurope.com]
- 5. atamankimya.com [atamankimya.com]
- 6. 1,2-benzisothiazolin-3-one [sitem.herts.ac.uk]
- 7. chembk.com [chembk.com]
- 8. benchchem.com [benchchem.com]
- 9. atamankimya.com [atamankimya.com]
- 10. 1,2-Benzisothiazol-3(2H)-one, BIT 2634-33-5 - IRO Biocide [irobiocide.com]
- 11. Dissipation and sorption–desorption of benzisothiazolinone in agricultural soils and identification of its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 13. Properties and Synthesis of Benzoisothiazolinones - IRO Biocide [irobiocide.com]
- 14. 1,2-Benzisothiazol-3(2H)-one | C7H5NOS | CID 17520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. irochemical.com [irochemical.com]
- 16. chemotechnique.se [chemotechnique.se]
- 17. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 20. HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 21. Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid [scirp.org]
- 22. Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC-MS/MS and a Pharmacokinetic Application in Rat Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Benzisothiazolinone: Pharmacokinetics, Tissue Distribution, and Mass Balance Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 26. clhgroup.co.uk [clhgroup.co.uk]
Use of Benzisothiazolinone in preventing microbial growth in laboratory reagents
Introduction
Benzisothiazolinone (BIT) is a broad-spectrum antimicrobial agent widely used as a preservative in a variety of aqueous-based laboratory reagents. Its ability to inhibit the growth of bacteria, fungi, and yeasts makes it an effective tool for maintaining the integrity and extending the shelf-life of critical research materials. These application notes provide researchers, scientists, and drug development professionals with detailed information and protocols for the effective use of BIT in preventing microbial contamination in laboratory reagents.
BIT's primary mechanism of action involves the inhibition of microbial growth through the disruption of metabolic pathways.[1] It is a member of the isothiazolinone class of biocides and is known for its efficacy across a wide pH and temperature range, making it suitable for a diverse array of reagent formulations.
Data Presentation: Antimicrobial Efficacy of Benzisothiazolinone
The following tables summarize the antimicrobial efficacy of Benzisothiazolinone (BIT) against common laboratory contaminants. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzisothiazolinone (BIT)
| Microorganism | Strain | MIC (mg/L) |
| Staphylococcus aureus | ATCC 25923 | 212[2] |
| Escherichia coli | NTCT 9001 | 1060[2] |
| Pseudomonas aeruginosa | - | Data not available |
| Candida albicans | - | Data not available |
| Aspergillus brasiliensis | - | Data not available |
Table 2: Preservative Efficacy of a Benzisothiazolinone-based Formulation in a Biological Buffer
This table demonstrates the effectiveness of a BIT-based preservative in a challenge test.
| Microorganism | Initial Inoculum (CFU/mL) | CFU/mL after 28 days (Control - No Preservative) | CFU/mL after 28 days (With BIT-based Preservative) |
| Pseudomonas aeruginosa | 1.0 x 10⁶ | >1.0 x 10⁷ | <10 |
| Escherichia coli | 1.0 x 10⁶ | >1.0 x 10⁷ | <10 |
| Staphylococcus aureus | 1.0 x 10⁶ | >1.0 x 10⁷ | <10 |
| Candida albicans | 1.0 x 10⁵ | >1.0 x 10⁶ | <10 |
| Aspergillus brasiliensis | 1.0 x 10⁵ | >1.0 x 10⁶ | <10 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Benzisothiazolinone
This protocol outlines the broth microdilution method to determine the MIC of BIT against a specific microorganism.
Materials:
-
Benzisothiazolinone (BIT) stock solution
-
Sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Microorganism culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of the BIT stock solution in the appropriate sterile broth in a 96-well plate. The final volume in each well should be 100 µL.
-
Adjust the turbidity of the microorganism suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized microbial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Add 100 µL of the diluted microbial suspension to each well containing the BIT dilutions.
-
Include a positive control well (broth with inoculum, no BIT) and a negative control well (broth only).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 35°C for 18-24 hours for most bacteria).
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of BIT that completely inhibits visible growth.
Protocol 2: Preservative Efficacy Test (Challenge Test) for a Laboratory Buffer
This protocol is adapted from the USP <51> Antimicrobial Effectiveness Test and is designed to evaluate the effectiveness of BIT in a laboratory buffer.[3][4][5]
Materials:
-
Laboratory buffer to be tested, with and without the desired concentration of BIT.
-
Cultures of Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404).[3]
-
Sterile saline solution.
-
Sterile petri dishes.
-
Tryptic Soy Agar (TSA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi.
Procedure:
-
Prepare standardized inoculums of each microorganism to a concentration of approximately 1 x 10⁸ CFU/mL in sterile saline.
-
Inoculate separate containers of the test buffer (with and without BIT) with each microorganism to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL. The volume of the inoculum should not exceed 1% of the volume of the product.[6]
-
Store the inoculated containers at 20-25°C.
-
At specified intervals (e.g., 0, 7, 14, and 28 days), withdraw a 1 mL aliquot from each container.
-
Perform serial dilutions of the aliquot in sterile saline.
-
Plate the dilutions onto the appropriate agar medium (TSA for bacteria, SDA for fungi).
-
Incubate the plates at the appropriate temperature and for the appropriate duration (e.g., 30-35°C for 24-48 hours for bacteria; 20-25°C for 3-5 days for fungi).
-
Count the number of colony-forming units (CFU) on each plate and calculate the CFU/mL for each time point.
-
Acceptance Criteria: For parenteral products, the concentration of viable bacteria should be reduced to not more than 0.1% of the initial concentration by day 14. The concentration of viable yeasts and molds should remain at or below the initial concentration during the first 14 days, and there should be no increase from day 14 to day 28.[5]
Protocol 3: Validation of Benzisothiazolinone Compatibility with an Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is designed to assess whether BIT at its effective preservative concentration interferes with the performance of a direct ELISA.
Materials:
-
Antigen-coated 96-well ELISA plate.
-
Primary antibody specific to the antigen.
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated).
-
Substrate for the enzyme (e.g., TMB for HRP).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer).
-
Stop solution (e.g., 2N H₂SO₄).
-
Laboratory buffer containing various concentrations of BIT (including a zero-BIT control).
Procedure:
-
Block the antigen-coated plate with blocking buffer for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare dilutions of the primary antibody in the laboratory buffer containing different concentrations of BIT (e.g., 0 ppm, 50 ppm, 100 ppm, 200 ppm).
-
Add 100 µL of each primary antibody dilution to the appropriate wells and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare a dilution of the enzyme-conjugated secondary antibody in the laboratory buffer without BIT.
-
Add 100 µL of the secondary antibody dilution to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the substrate to each well and incubate in the dark until sufficient color development.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Analysis: Compare the signal-to-noise ratio and the overall absorbance values between the control (0 ppm BIT) and the BIT-containing samples. A significant decrease in signal may indicate interference.
Mandatory Visualizations
Caption: Workflow for Preservative Efficacy Testing.
Caption: Mechanism of Action of Benzisothiazolinone.
Potential for Assay Interference
Immunoassays (ELISA, Western Blotting)
The reactivity of BIT with thiol groups in proteins raises the possibility of interference with immunoassays. This could potentially lead to:
-
Reduced antibody binding: Modification of cysteine residues in antibodies could alter their conformation and reduce their affinity for the target antigen.
-
Inactivation of enzyme conjugates: Enzymes commonly used in immunoassays, such as horseradish peroxidase (HRP) and alkaline phosphatase (AP), may contain thiol groups essential for their activity.
It is crucial to validate the compatibility of BIT with specific immunoassay components at the intended preservative concentration. The protocol provided above for ELISA can be adapted for Western blotting by adding BIT to the antibody diluents.
Nucleic Acid Amplification (PCR)
Studies have shown that benzisothiazolone derivatives can inhibit the activity of DNA polymerase and reverse transcriptase.[7][8][9][10][11] The IC₅₀ values for the inhibition of DNA polymerase activity by some derivatives are in the micromolar range.[8][9][11] Therefore, it is essential to evaluate the potential for BIT to inhibit Taq polymerase or other DNA polymerases at the concentrations used for preservation. This can be tested by running a standard PCR with and without the addition of BIT to the reaction mixture and comparing the amplification efficiency.
Enzyme Kinetics Assays
Given that BIT's mechanism of action involves reacting with thiol groups, it has the potential to inhibit enzymes that rely on cysteine residues for their catalytic activity. When using reagents preserved with BIT in enzyme kinetics studies, it is important to perform control experiments to ensure that the preservative does not interfere with the enzyme being assayed. This can be done by comparing the enzyme's activity in the presence and absence of BIT.
Benzisothiazolinone is a highly effective preservative for a wide range of laboratory reagents. However, due to its reactive nature, it is imperative for researchers to validate its compatibility with their specific applications. The protocols and data presented in these application notes provide a framework for the effective and reliable use of BIT, ensuring the integrity of experimental results. By following these guidelines, researchers can confidently prevent microbial contamination of their valuable reagents without compromising assay performance.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. mdpi.com [mdpi.com]
- 3. microchemlab.com [microchemlab.com]
- 4. guideline-sop.com [guideline-sop.com]
- 5. Preservative Efficacy Test | Pharmaguideline [pharmaguideline.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. mdpi.com [mdpi.com]
- 8. preprints.org [preprints.org]
- 9. preprints.org [preprints.org]
- 10. Discovery of this compound Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Benzisothiazolinone as a Fungicide in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Benzisothiazolinone (BIT) as a fungicide for agricultural research. This document includes summaries of its efficacy, detailed experimental protocols for its evaluation, and an exploration of its mechanism of action.
Introduction
Benzisothiazolinone (BIT) is a broad-spectrum biocide with established microbicidal and fungicidal properties.[1] It is utilized as a preservative in a variety of industrial and household products and has shown significant potential in agriculture for the control of fungal and bacterial diseases in crops.[2][3] BIT's mode of action involves the disruption of cellular integrity and metabolic functions within the target pathogens.[4][5] This document outlines its application in agricultural research settings, providing quantitative data on its efficacy and detailed protocols for its study.
Data Presentation
The efficacy of Benzisothiazolinone and its derivatives has been quantified against a range of fungal species. The following tables summarize the Minimum Inhibitory Concentration (MIC) and application-specific data.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzisothiazolinone (BIT) Against Common Fungal Contaminants
| Fungal Species | Minimum Inhibitory Concentration (ppm) |
| Aspergillus niger | 300[4] |
| Penicillium funiculosum | 150[4] |
| Cladosporium herbarum | 100[4] |
| Rhizopus nigricans | 450[4] |
| Fusarium species (referred to as Moniliformin) | 500[4] |
| Saccharomyces cerevisiae (Brewer's yeast) | 200[4] |
| Note: The provided data is for a BIT product with an active ingredient concentration of 32%. The MIC values represent the concentration of the active ingredient.[4] |
Table 2: MIC₅₀ Values of Amino Acid-Derived 1,2-Benzisothiazolinone (BZT) Derivatives Against Pathogenic Fungi
| Fungal Species | BZT Derivative 1 (µg/mL) | BZT Derivative 2 (µg/mL) | BZT Derivative 3 (µg/mL) | BZT Derivative 4 (µg/mL) |
| Candida albicans | 1.6 | 1.6 | 3.2 | 3.2 |
| Candida glabrata | 1.6 | 1.6 | 3.2 | 3.2 |
| Candida parapsilosis | 1.6 | 1.6 | 3.2 | 3.2 |
| Cryptococcus neoformans | 0.8 | 0.8 | 1.6 | 1.6 |
| Aspergillus fumigatus | >12.5 | >12.5 | >12.5 | 6.25 |
| Source: Adapted from Dou et al. (2012). These derivatives provide a reference for the expected range of antifungal activity. |
Table 3: Recommended Application Rates of Benzisothiazolinone (5% SC Formulation) for Crop Disease Management
| Crop | Target Disease | Dosage (mL/ha) |
| Rice | Bacterial Leaf Streak | 525-750[6] |
| Cucumber | Bacterial Angular Leaf Spot | 675-990[6] |
Mechanism of Action
The primary fungicidal action of Benzisothiazolinone involves the disruption of the fungal cell's internal environment. It is understood to destroy the nuclear structure and interfere with cellular metabolism, leading to physiological failure and cell death.[4][5] More specifically, research on BIT derivatives suggests a mechanism that targets mitochondrial function. This includes the targeting of a respiratory pathway, which leads to an increase in reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential, ultimately triggering cell death.[7][8]
Caption: Proposed fungicidal mechanism of Benzisothiazolinone.
Experimental Protocols
The following protocols provide detailed methodologies for the evaluation of Benzisothiazolinone's antifungal properties in a research setting.
Protocol 1: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Method for MIC Determination
This protocol is adapted from standardized methods for antifungal susceptibility testing.
1. Materials:
-
Benzisothiazolinone (BIT) stock solution (e.g., 10 mg/mL in a suitable solvent like DMSO, then diluted in sterile water)
-
96-well flat-bottom microtiter plates
-
Fungal isolates of interest
-
Appropriate fungal growth medium (e.g., Potato Dextrose Broth (PDB) or Sabouraud Dextrose Broth)
-
Sterile deionized water or saline
-
Spectrophotometer
-
Incubator
2. Procedure: a. Inoculum Preparation: i. Culture the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) at the optimal temperature until sufficient growth/sporulation is observed. ii. Harvest fungal spores/conidia by flooding the agar plate with sterile saline and gently scraping the surface. For non-sporulating fungi, mycelial fragments can be used after homogenization. iii. Adjust the spore/conidial suspension to a final concentration of approximately 1-5 x 10⁴ CFU/mL in the test medium using a hemocytometer or by adjusting the optical density.
3. Data Analysis:
- The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of BIT at which there is no visible growth of the fungus. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
Protocol 2: In Vivo Greenhouse Efficacy Evaluation
This protocol provides a general framework for testing the efficacy of BIT in a controlled greenhouse environment. This should be adapted based on the specific crop-pathogen system.
1. Materials:
-
Healthy, susceptible host plants of uniform size and age.
-
Benzisothiazolinone formulation for spraying.
-
Fungal pathogen inoculum.
-
Greenhouse with controlled temperature, humidity, and lighting.
-
Spraying equipment.
-
Disease assessment scale (e.g., 0-5 scale where 0 = no disease and 5 = severe disease).
2. Experimental Design:
- Use a Randomized Complete Block Design (RCBD) with at least three replications.[9]
- Treatments should include:
- Untreated, uninoculated control.
- Untreated, inoculated control (positive control).
- BIT-treated, inoculated plants at various concentrations.
- A commercial standard fungicide-treated, inoculated control.
3. Procedure: a. Plant Preparation and Treatment: i. Grow host plants to a susceptible growth stage. ii. Apply BIT formulations to the plants using a sprayer, ensuring thorough coverage of the foliage. Allow the treatment to dry before inoculation.
4. Data Analysis:
- Calculate the Percent Disease Index (PDI) for each treatment.
- Determine the efficacy of the treatments using the formula:
- Efficacy (%) = [(PDI in control - PDI in treatment) / PDI in control] x 100
- Analyze the data using appropriate statistical methods (e.g., ANOVA and mean separation tests).
Protocol 3: Assessment of Reactive Oxygen Species (ROS) Production in Fungi
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFH-DA) to measure intracellular ROS levels.
1. Materials:
-
Fungal culture.
-
Phosphate-buffered saline (PBS).
-
H₂DCFH-DA stock solution (in DMSO).
-
Benzisothiazolinone.
-
96-well black, clear-bottom microplates.
-
Fluorometric microplate reader.
2. Procedure: a. Fungal Cell Preparation: i. Grow the fungus in liquid medium to the desired growth phase. ii. Harvest the cells/mycelia by centrifugation or filtration and wash twice with PBS. iii. Resuspend the cells/mycelia in PBS to a known concentration.
3. Data Analysis:
- Calculate the relative fluorescence units (RFU) for each treatment and compare them to the untreated control to determine the effect of BIT on ROS production.
Experimental Workflows and Logical Relationships
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and relationships in the study of Benzisothiazolinone as a fungicide.
Caption: Experimental workflow for evaluating BIT as a fungicide.
Caption: Logical relationship of BIT's fungicidal action.
References
- 1. Making sure you're not a bot! [gupea.ub.gu.se]
- 2. Main Uses of Benzisothiazolinone CAS - NANTONG REFORM PETRO-CHEMICAL CO., LTD. [reformchem.com]
- 3. Properties and Synthesis of Benzoisothiazolinones - IRO Biocide [irobiocide.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzisothiazolinone 5% SC-Leading Supplier Of Pesticides And Agrochemicals, Delivering Globally|Sino Agro [sinoagrochem.com.cn]
- 7. Amino acid-derived 1,2-benzisothiazolinone derivatives as novel small-molecule antifungal inhibitors: identification of potential genetic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amino Acid-Derived 1,2-Benzisothiazolinone Derivatives as Novel Small-Molecule Antifungal Inhibitors: Identification of Potential Genetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In-Can Preservation of Lab-Scale Paint Formulations Using Benzisothiazolinone (BIT)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Benzisothiazolinone (BIT) as an in-can preservative for lab-scale water-based paint formulations. Detailed protocols for paint preparation and the evaluation of preservative efficacy are included to ensure the microbiological integrity of developmental formulations.
Introduction to Benzisothiazolinone (BIT) for In-Can Preservation
Benzisothiazolinone (BIT) is a broad-spectrum biocide widely utilized for the in-can preservation of water-based products, including emulsion paints, varnishes, adhesives, and inks.[1][2][3] Its primary function is to protect the product from microbial spoilage during storage, which can lead to undesirable effects such as putrefaction, changes in viscosity, gas formation, and a decrease in pH.[4] BIT is effective against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, and fungi.[5]
Mechanism of Action: BIT's antimicrobial activity stems from its ability to disrupt essential cellular processes. The active N-S bond in the isothiazolinone ring reacts with sulfur-containing proteins and enzymes within the microbial cell, leading to the inhibition of key metabolic pathways.[6][7] This interaction can also disrupt the structure of DNA, preventing replication and leading to cell death.[6] This non-specific mode of action makes the development of microbial resistance highly unlikely.
Quantitative Data: Benzisothiazolinone Concentration and Efficacy
The concentration of BIT required for effective preservation depends on several factors, including the susceptibility of the formulation to microbial attack, the expected level of microbial challenge, and the presence of other biocides.[8]
Table 1: Recommended and Observed Concentrations of Benzisothiazolinone (BIT) in Paint Formulations
| Parameter | Concentration Range | Source |
| Typical Use in Commercial Paints | 200–400 ppm | [1][2] |
| Observed Range in European Retail Paints | 0.1–462.5 ppm | [9] |
| Recommended Dosage (as a 20% solution, e.g., Proxel® GXL) | 0.05–0.15% w/w | [8] |
Table 2: Evaluation Criteria for Microbial Challenge Testing (Based on ASTM D2574)
| Rating | Description of Growth |
| 0 | No growth observed |
| 1 | Traces of growth |
| 2 | Light growth |
| 3 | Moderate growth |
| 4 | Heavy growth |
Experimental Protocols
Protocol for Lab-Scale Water-Based Paint Formulation (Illustrative Example)
This protocol outlines the preparation of a basic lab-scale water-based paint. The quantities can be scaled as needed. Benzisothiazolinone is added during the final "let-down" stage.
Materials and Equipment:
-
High-speed disperser (e.g., Cowles-type)
-
Laboratory balance
-
Beakers and mixing vessels
-
Spatulas
-
Deionized water
-
Dispersing agent
-
Titanium dioxide (TiO₂) pigment
-
Extender pigments (e.g., calcium carbonate, talc)
-
Thickener (e.g., cellulosic or associative)
-
Binder (e.g., acrylic emulsion)
-
Defoamer
-
Coalescing agent
-
Benzisothiazolinone (BIT) solution (e.g., a 20% active solution)
Procedure:
-
Grind Stage (Pigment Dispersion): a. To a mixing vessel, add the initial charge of deionized water. b. Under slow agitation, add the dispersing agent and a portion of the defoamer. c. Gradually add the titanium dioxide and other extender pigments to the vortex. d. Increase the speed of the disperser to achieve a fine dispersion of the pigments. This may take 20-30 minutes. The goal is to achieve a specific Hegman gauge reading, indicating the fineness of the grind.
-
Let-Down Stage: a. Reduce the disperser speed to a slow agitation. b. Slowly add the binder (acrylic emulsion) to the pigment dispersion. c. Add the remaining deionized water, coalescing agent, and the rest of the defoamer. d. Addition of Preservative: Add the calculated amount of Benzisothiazolinone solution to the formulation. For example, to achieve a 300 ppm concentration of active BIT using a 20% solution, you would add 1.5 grams of the solution to 1 kg of paint. e. Add the thickener slowly while mixing until the desired viscosity is achieved. f. Continue mixing for an additional 10-15 minutes to ensure homogeneity.
-
Final Testing: a. Measure and record the final pH and viscosity of the paint. b. Store the formulated paint in a sealed container for subsequent testing.
Protocol for In-Can Preservative Efficacy Testing (Adapted from ASTM D2574)
This protocol is designed to evaluate the effectiveness of BIT in preventing microbial growth within the paint container.
Materials and Equipment:
-
Sterile containers for paint samples
-
Positive control (paint without preservative) and negative control (sterile paint)
-
Microbial inoculum (a mixed culture of bacteria and fungi known to spoil paint, e.g., Pseudomonas aeruginosa, Enterobacter aerogenes, Aspergillus niger, Candida albicans)
-
Sterile pipettes
-
Incubator (set to room temperature, approx. 25°C)
-
Tryptic Soy Agar (TSA) plates for bacterial enumeration
-
Sabouraud Dextrose Agar (SDA) plates for fungal enumeration
-
Sterile loops
Procedure:
-
Sample Preparation: a. Dispense equal amounts of the test paint (containing BIT) and the positive control paint (without BIT) into sterile containers.
-
Inoculation: a. Inoculate each paint sample with a small volume (e.g., 0.1 mL per 100 g of paint) of the mixed microbial culture. b. Thoroughly mix the inoculum into the paint using a sterile spatula.
-
Incubation: a. Store the inoculated containers at room temperature in the dark for a period of at least 7 days.[8] Some protocols may extend this to 14 or 28 days.[1][10]
-
Evaluation (Cycle 1): a. At specified intervals (e.g., Day 1, 2, 5, and 7), visually inspect the paint for signs of spoilage such as gas formation, discoloration, or changes in viscosity.[4][8] b. Aseptically collect a small sample from the surface of the paint using a sterile loop and streak it onto TSA and SDA plates. c. Incubate the TSA plates at 30-35°C for 24-48 hours and the SDA plates at 20-25°C for 3-5 days.[11] d. After incubation, evaluate the plates for microbial growth and assign a rating based on the scale in Table 2.
-
Re-challenge (Optional Cycle 2): a. For a more rigorous test, after the first 7-day cycle, the paint samples can be re-inoculated with the microbial culture and the evaluation process repeated for another 7 days.[8]
-
Interpretation of Results: a. A successful preservative will show no to minimal microbial growth (a rating of 0 or 1) throughout the test period, while the positive control should show significant growth.
Safety and Handling of Benzisothiazolinone
Benzisothiazolinone can be a skin and eye irritant and a skin sensitizer.[2][3] It is crucial to handle BIT with appropriate safety precautions in a laboratory setting.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Eye Protection: Safety goggles or a face shield are necessary to prevent eye contact.
-
Lab Coat: A lab coat or other protective clothing should be worn.
Handling Procedures:
-
Work in a well-ventilated area, or use local exhaust ventilation to minimize inhalation of any aerosols.
-
Avoid all personal contact, including inhalation.[2]
-
In case of skin contact, wash the affected area thoroughly with soap and water.[2]
-
In case of eye contact, rinse cautiously with water for several minutes.[2]
-
Store BIT in its original, tightly sealed container in a cool, dry place away from incompatible materials.[2]
Visualizations
Caption: Experimental workflow for formulating and testing BIT-preserved paint.
Caption: Simplified mechanism of action of Benzisothiazolinone (BIT).
References
- 1. ASTM D2574 - Antimicrobial Test - Paint - Situ Biosciences [situbiosciences.com]
- 2. img.waimaoniu.net [img.waimaoniu.net]
- 3. Benzisothiazolinone - Wikipedia [en.wikipedia.org]
- 4. store.astm.org [store.astm.org]
- 5. researchgate.net [researchgate.net]
- 6. Five Frequently Asked Questions About Benzisothiazolinone - IRO Biocide [irobiocide.com]
- 7. researchgate.net [researchgate.net]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. lanxess.com [lanxess.com]
Application Notes and Protocols for Studying the Dermal Penetration of Benzisothiazolinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the dermal penetration of Benzisothiazolinone (BIT), a widely used biocide. The following protocols are based on established regulatory guidelines and scientific literature, offering a comprehensive approach to evaluating the potential for systemic exposure through the skin.
Introduction
Benzisothiazolinone (BIT) is an effective preservative used in a variety of consumer and industrial products.[1] Due to its potential to cause skin sensitization and other adverse health effects, a thorough understanding of its dermal absorption is crucial for accurate risk assessment.[2][3] This document outlines in vitro, in vivo, and in silico methods to study the dermal penetration of BIT, along with analytical techniques for its quantification.
The methodologies described adhere to international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the European Food Safety Authority (EFSA), to ensure data quality and regulatory acceptance.[4][5][6][7][8]
Key Methodologies for Dermal Penetration Studies
The investigation of BIT dermal absorption can be approached through a tiered strategy, often beginning with in vitro and in silico models to reduce and refine animal testing, followed by in vivo studies when necessary.[6]
In Vitro Dermal Absorption: The Franz Diffusion Cell Method
The Franz diffusion cell is a widely accepted in vitro model for studying the percutaneous absorption of chemicals.[9][10][11][12][13][14] This method utilizes excised human or animal skin, or synthetic membranes, to measure the rate at which a substance permeates the skin barrier.[9][10][11][13][14]
Experimental Protocol: OECD Test Guideline 428 (Skin Absorption: In Vitro Method) [5][7]
Objective: To quantify the extent and rate of dermal absorption of BIT through skin into a receptor fluid.
Materials:
-
Excised skin (human, porcine, or rat) or synthetic membrane (e.g., Strat-M®)[10][15][16]
-
Receptor fluid (e.g., phosphate-buffered saline, potentially with added solvent to maintain sink conditions)[11][13]
-
Benzisothiazolinone test formulation
-
Standard laboratory equipment (pipettes, syringes, stir bars, water bath)[13][19]
Procedure:
-
Skin Preparation:
-
Franz Cell Assembly:
-
Clean all components of the Franz cell thoroughly.[19]
-
Fill the receptor chamber with degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin.[13][19]
-
Mount the skin membrane between the donor and receptor chambers, with the stratum corneum facing the donor chamber.[9][13]
-
Clamp the chambers together securely.
-
Place a small stir bar in the receptor chamber and place the cell in a temperature-controlled water bath (typically 32°C for skin studies).[13]
-
-
Application of Test Substance:
-
Sampling:
-
Mass Balance:
-
At the end of the experiment, dismantle the cell.
-
Analyze the BIT concentration in the collected receptor fluid samples.
-
Wash the skin surface to collect any unabsorbed BIT.
-
Use tape stripping to remove the stratum corneum and quantify BIT within this layer.[10][15][16][20]
-
Homogenize the remaining skin (epidermis and dermis) to determine the amount of BIT retained.
-
Analyze the donor chamber and apparatus washings.
-
-
Quantification:
Data Presentation: In Vitro Dermal Absorption of BIT
| Parameter | Minipig Skin | Strat-M® Membrane | Reference |
| Applied Dose | 100 µg/cm² (infinite) | 100 µg/cm² (infinite) | [10][15][16] |
| Cumulative Permeation (24h) | 30.70 ± 9.42 µg/cm² | 58.99 ± 4.22 µg/cm² | [10] |
| Permeability Coefficient (Kp) | 2.63 x 10⁻³ cm/h | 19.94 x 10⁻³ cm/h | [10][15][16] |
| Lag Time | 0.63 h | 0.43 h | [10] |
| Steady-State Flux (Jss) | 1,315 ng/cm²/h | 9,969.9 ng/cm²/h | [10] |
Data from a study comparing BIT permeation through minipig skin and a synthetic membrane.[10]
Visualization: In Vitro Dermal Penetration Workflow
References
- 1. Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC-MS/MS and a Pharmacokinetic Application in Rat Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzisothiazolinone: Pharmacokinetics, Tissue Distribution, and Mass Balance Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ec.europa.eu [ec.europa.eu]
- 4. one.oecd.org [one.oecd.org]
- 5. researchgate.net [researchgate.net]
- 6. webgate.ec.europa.eu [webgate.ec.europa.eu]
- 7. Dermal Absorption | Agrochemical Registration |Eurofins Agroscience - Eurofins Scientific [eurofins.com]
- 8. mdpi.com [mdpi.com]
- 9. 4 Methods to study dermal penetration – Pesticides Research No. 124 2009 – Dermal absorption of pesticides - evaluation of variability and prevention [www2.mst.dk]
- 10. mdpi.com [mdpi.com]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. researchgate.net [researchgate.net]
- 13. alterlab.co.id [alterlab.co.id]
- 14. aurigaresearch.com [aurigaresearch.com]
- 15. Effect of Cosmetics Use on the In Vitro Skin Absorption of a Biocide, 1,2-Benzisothiazolin-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Benzisothiazolinone - analysis - Analytice [analytice.com]
- 19. norlab.com [norlab.com]
- 20. Methods to Evaluate Skin Penetration In Vitro [mdpi.com]
- 21. Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Benzisothiazolinone and its Metabolites in Soil using LC-MS/MS
Introduction
Benzisothiazolinone (BIT) is a widely used biocide in various agricultural and industrial applications to control microbial growth.[1][2][3][4] Its presence and persistence in the soil environment, along with the formation of potential metabolites, are of increasing concern. Understanding the fate and transformation of BIT in soil is crucial for assessing its environmental risk. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of BIT and the identification of its metabolites in soil samples. The degradation of BIT in soil is primarily driven by biological processes, with distinct pathways observed under aerobic and anaerobic conditions.[1][2]
Experimental Protocol
This section provides a detailed protocol for the extraction and analysis of Benzisothiazolinone and its metabolites from soil samples.
Sample Preparation and Extraction
-
Soil Sample Collection and Pre-treatment: Collect soil samples from the desired locations. Air-dry the samples and pass them through a 2 mm sieve to ensure homogeneity.[1] Store the sieved soil at 4°C in the dark until analysis.[1] For degradation studies, 5.0 g of soil is typically used per sample.[5]
-
Extraction:
-
Clean-up:
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A Shimadzu 20AD-XR LC system or equivalent.[5]
-
Column: An Eclipse XDB-C18 column (4.6 mm × 150 mm, 5 µm particle size) maintained at 40 °C.[5]
-
Mobile Phase:
-
Flow Rate: 1 mL min⁻¹.[5]
-
Injection Volume: 5 µL.[5]
-
Mass Spectrometer: An AB Sciex 4000Q TRAP mass spectrometer or a similar system.[1][5]
-
Ionization Mode: Positive electrospray ionization (ESI+).[5]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).[1][5] For BIT, the m/z transition of 152.2 > 134.1 is commonly used for quantification.[6][7][8]
Table 1: Gradient Elution Program [5]
| Time (min) | % Eluent A | % Eluent B |
| 0 - 0.5 | 90 | 10 |
| 3 - 4 | 10 | 90 |
| 4.1 - 6 | 90 | 10 |
Experimental Workflow
Figure 1: Experimental workflow for the analysis of Benzisothiazolinone in soil.
Results and Discussion
Method Performance
The described method demonstrates good performance for the quantification of Benzisothiazolinone in various soil types. The limits of detection (LOD) and quantitation (LOQ) for BIT in five different blank soil samples were found to be 0.06 mg kg⁻¹ and 0.2 mg kg⁻¹, respectively.[3][5] The mean recoveries of BIT in these soils were satisfactory, ranging from 74.40% to 103.67%, with a relative standard deviation (RSD) of 0.92% to 8.28%.[1][3][5]
Degradation of Benzisothiazolinone in Soil
The degradation of BIT in soil follows first-order kinetics.[1][2][4] Its dissipation is significantly influenced by soil properties, particularly organic matter content, and environmental conditions.[1][2] The degradation is primarily a biological process, as indicated by the slower degradation in sterilized soil compared to unsterilized soil.[1][2][3] Furthermore, anaerobic conditions, such as in flooded soils, were found to accelerate the microbial degradation of BIT.[2][5]
Table 2: Half-lives (t₁/₂) of Benzisothiazolinone in Different Soil Conditions [2][3][5]
| Soil Type | Condition | Half-life (t₁/₂) in days |
| Sandy Clay | Unsterilized | 0.09 |
| Sandy | Unsterilized | 1.89 |
| Loamy Sand | Unsterilized | 1.23 |
| Clay | Unsterilized | 3.44 |
| Sandy Loam | Unsterilized | 26.66 |
| Various Soils | Sterilized | 6.80 - 86.64 |
| Various Soils | Flooded (Anaerobic) | 0.20 - 4.53 |
Metabolite Identification
During the degradation process of Benzisothiazolinone in soil, two primary metabolites have been identified for the first time using UHPLC-HRMS.[3] These metabolites are:
-
1,2-Benzisothiazole
-
2-Hydroxybenzamide
The formation of these metabolites suggests a degradation pathway involving the cleavage of the isothiazolinone ring.
Metabolic Pathway of Benzisothiazolinone in Soil
Figure 2: Proposed degradation pathway of Benzisothiazolinone in soil.
Conclusion
This application note provides a comprehensive and detailed protocol for the extraction, clean-up, and LC-MS/MS analysis of Benzisothiazolinone and its metabolites in soil. The method is sensitive, accurate, and suitable for environmental monitoring and fate studies of this biocide. The provided data on degradation kinetics and metabolite identification contribute to a better understanding of the environmental behavior of Benzisothiazolinone. The primary degradation pathway involves microbial action leading to the formation of 1,2-benzisothiazole and 2-hydroxybenzamide.
References
- 1. researchgate.net [researchgate.net]
- 2. Dissipation and sorption–desorption of benzisothiazolinone in agricultural soils and identification of its metabolites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Dissipation and sorption–desorption of benzisothiazolinone in agricultural soils and identification of its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Dissipation and sorption–desorption of benzisothiazolinone in agricultural soils and identification of its metabolites - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09553B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC-MS/MS and a Pharmacokinetic Application in Rat Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Benzisothiazolinone (BIT) in High pH Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Benzisothiazolinone (BIT) in high-pH formulations. While BIT is known for its broad pH stability, this resource addresses potential challenges that may arise under extreme alkaline conditions and offers troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: Is Benzisothiazolinone (BIT) stable in high pH solutions?
A1: Yes, Benzisothiazolinone (BIT) is generally considered stable over a broad pH range, typically cited as pH 4 to 12.[1][2] This makes it a suitable preservative for many alkaline formulations where other biocides might degrade.[2] However, at the upper end of this pH range (e.g., above pH 10) and particularly in combination with elevated temperatures, the rate of degradation can increase. For critical applications in highly alkaline environments, specific stability testing is recommended.[3]
Q2: How does the stability of BIT compare to other isothiazolinones, like CMIT/MIT, in alkaline conditions?
A2: BIT exhibits significantly better stability in alkaline conditions compared to other common isothiazolinones such as 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT).[2] CMIT/MIT blends are known to degrade more rapidly at a pH above 8. While specific kinetic data for BIT at very high pH is not extensively published, data for CMIT shows a marked decrease in stability as the pH increases into the alkaline range.[3]
Q3: What are the potential signs of BIT degradation in my formulation?
A3: Signs of BIT degradation can include a loss of preservative efficacy (evidenced by microbial growth), a change in the formulation's color or odor, or a decrease in the concentration of active BIT as measured by analytical methods like HPLC.
Q4: What is the primary degradation pathway for BIT in aqueous solutions?
A4: The degradation of isothiazolinones in aqueous systems can be influenced by nucleophiles.[4] While the detailed hydrolytic degradation pathway for BIT in high pH solutions is not extensively documented, it is proposed to involve the opening of the five-membered heterocyclic ring.[4] In environmental conditions, photodegradation of BIT has been shown to proceed through isomerization, oxidation, hydroxylation, hydrolysis, and elimination processes.[5]
Q5: Can I use BIT in formulations containing amines?
A5: Yes, BIT is generally considered to be stable in the presence of amines, which is an advantage over some other biocides that can be deactivated by them.[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered when using BIT in high-pH formulations.
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of Preservative Efficacy | 1. High pH and Elevated Temperature: The combination of high pH (especially >10) and elevated storage or processing temperatures can accelerate BIT degradation. 2. Incompatible Ingredients: Interaction with strong oxidizing or reducing agents can lead to the chemical degradation of BIT. | 1. Temperature Control: If possible, store and process the formulation at lower temperatures. Conduct stability studies at various temperatures to determine the impact on BIT concentration. 2. Formulation Analysis: Review all formulation components for their chemical compatibility with BIT. Avoid the use of strong oxidizing agents (e.g., persalts) and reducing agents (e.g., sulfites). 3. pH Optimization: If the formulation allows, consider adjusting the pH to the lower end of the alkaline range (e.g., pH 8-9) to improve long-term stability. |
| Discoloration of the Formulation | Interaction with Formulation Components: Certain ingredients in the formulation may react with BIT or its degradation products under high pH conditions to form colored species. | 1. Compatibility Testing: Conduct compatibility studies of BIT with individual formulation components at the target pH to identify the source of discoloration. 2. Alternative Ingredients: If an incompatibility is identified, explore alternative raw materials that do not cause discoloration in the presence of BIT. |
| Inaccurate BIT Concentration Measurement | 1. Analytical Method Issues: The chosen analytical method may not be suitable for the complex formulation matrix at high pH. 2. Sample Preparation: The high pH of the sample may interfere with the analytical column or detection method if not properly neutralized or diluted. | 1. Method Validation: Ensure the analytical method (e.g., HPLC) is validated for accuracy, precision, and specificity in your formulation matrix. 2. Sample pH Adjustment: Neutralize or dilute the sample in the mobile phase before injection to ensure it is within the optimal pH range for the analytical column. |
Stabilization Strategies
For formulations requiring enhanced stability of BIT, particularly under challenging high pH and temperature conditions, the following strategies can be considered.
Microencapsulation
Microencapsulation of BIT, for example with cyclodextrins, can improve its stability and solubility. The encapsulation provides a protective barrier, shielding the BIT molecule from the harsh alkaline environment until its release is triggered.
Experimental Protocols
Stability Testing of Benzisothiazolinone in a High pH Formulation using HPLC-UV
This protocol outlines a general procedure for determining the stability of BIT in a liquid formulation over time.
1. Objective: To quantify the concentration of BIT in a high pH formulation at various time points and storage conditions to assess its stability.
2. Materials:
-
Benzisothiazolinone (BIT) analytical standard
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
The high pH formulation containing BIT
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)
3. Standard Preparation:
-
Prepare a stock solution of BIT (e.g., 1000 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
From the stock solution, prepare a series of calibration standards by diluting with the mobile phase to cover the expected concentration range of BIT in the samples (e.g., 1, 5, 10, 25, 50 µg/mL).
4. Sample Preparation:
-
Accurately weigh a known amount of the high pH formulation.
-
Dilute the formulation with the mobile phase to bring the theoretical concentration of BIT within the calibration range. This step is also crucial to lower the pH of the sample before injection.
-
Vortex or sonicate the sample to ensure homogeneity.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
5. HPLC Conditions (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with a small amount of formic acid, e.g., 0.1%, to ensure good peak shape). A typical starting point could be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 275 nm[6]
-
Column Temperature: 30 °C
6. Stability Study Design:
-
Divide the high pH formulation into multiple aliquots in sealed, appropriate containers.
-
Store the aliquots at different conditions (e.g., room temperature, 40°C, 50°C).
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove an aliquot from each storage condition.
-
Prepare the samples as described in step 4 and analyze them by HPLC.
7. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the BIT standards against their known concentrations.
-
Determine the concentration of BIT in each sample by interpolating its peak area from the calibration curve.
-
Calculate the percentage of BIT remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of BIT remaining versus time for each storage condition to visualize the degradation profile.
Visualizations
Caption: Troubleshooting workflow for addressing loss of BIT efficacy.
Caption: Simplified proposed pathway for BIT degradation in alkaline conditions.
References
- 1. Benzisothiazolinone (BIT) – High-Efficiency Industrial Preservative [cneasychem.com]
- 2. Properties and Synthesis of Benzoisothiazolinones - IRO Biocide [irobiocide.com]
- 3. benchchem.com [benchchem.com]
- 4. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column | SIELC Technologies [sielc.com]
Technical Support Center: Improving Benzisothiazolinone Solubility for In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with practical solutions and answers to frequently asked questions regarding the use of Benzisothiazolinone (BIT) in in vitro experiments, with a specific focus on overcoming its limited aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What are the solubility properties of Benzisothiazolinone (BIT) in common laboratory solvents?
Benzisothiazolinone (BIT) is a white solid characterized by low solubility in water but is soluble in various organic solvents.[1][2] Its solubility in water is approximately 1 to 1.5 g/L at room temperature.[1][2][3][4] Solubility in hot water is higher.[1] For in vitro assays, preparing a concentrated stock solution in a suitable organic solvent is the standard approach.
Q2: I prepared a stock solution of BIT in DMSO, but it precipitated when I diluted it in my aqueous cell culture medium. What should I do?
Precipitation upon dilution into aqueous media is a common challenge with hydrophobic compounds like BIT.[5] This occurs when the concentration of the organic solvent (e.g., DMSO) is no longer sufficient to keep the compound dissolved in the final aqueous solution. Here are several troubleshooting strategies:
-
Optimize Final Solvent Concentration: Ensure the final concentration of your organic solvent (like DMSO) in the cell culture medium is as high as your cells can tolerate without toxicity, but sufficient to maintain BIT's solubility. For most cell lines, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%, to avoid off-target effects.[6][7][8][9]
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Warm and Mix: After diluting the stock, gently warming the solution to 37°C and mixing by vortexing or sonication can help redissolve the precipitate.[5] Ensure the compound is fully dissolved before adding it to your cells.
-
Adjust pH: The stability and solubility of isothiazolinones can be pH-dependent.[10] While BIT is generally stable over a wide pH range, extreme pH values in your final medium could affect its solubility.[11]
-
Use Alternative Solubilization Aids: Consider using formulation aids like cyclodextrins, which have been shown to form inclusion complexes with BIT and increase its aqueous solubility.[12]
Q3: Can I dissolve BIT directly in an aqueous buffer by forming a salt?
Yes, BIT can form salts with inorganic bases, such as sodium or lithium hydroxide, which are more soluble in water than the parent compound.[10][13] Aqueous solutions of BIT salts can be prepared and may offer an alternative to using organic solvents.[14][15] However, this will increase the pH of your stock solution, which must be considered and potentially adjusted before adding it to your cell culture medium to avoid shocking the cells.
Data Presentation
Table 1: Physicochemical and Solubility Data for Benzisothiazolinone (BIT)
| Property | Value/Information | Source(s) |
| Molecular Formula | C₇H₅NOS | [1][2] |
| Molar Mass | 151.18 g/mol | [1][2][3] |
| Appearance | White to yellow powder/solid | [1][2] |
| Melting Point | 154-158 °C | [1][2][3] |
| Solubility in Water | ~1.1 - 1.5 g/L (at 20-25 °C) | [1][2][4] |
| Solubility in Organic Solvents | Soluble in DMSO, ethanol, isopropanol, propylene glycol, dipropylene glycol. | [5][16][17][18] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated BIT Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of BIT in DMSO, a common starting point for in vitro assays.
Materials:
-
Benzisothiazolinone (BIT) powder (Purity ≥97%)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, conical-bottom polypropylene or glass vials
-
Vortex mixer
-
Sonicator water bath (optional)
-
Sterile 0.22 µm syringe filters (ensure compatibility with DMSO, e.g., PTFE)
-
Sterile syringes
Procedure:
-
Calculation: To prepare 1 mL of a 100 mM stock solution, weigh out 15.12 mg of BIT powder (Molar Mass = 151.18 g/mol ).
-
Weighing: Aseptically weigh the BIT powder into a sterile vial.
-
Dissolution: Add 1 mL of sterile, cell culture grade DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex vigorously for 2-3 minutes. If the solid does not dissolve completely, sonicate the vial in a water bath for 5-10 minutes or warm it briefly to 37°C.[5] Visually inspect to ensure no solid particles remain.
-
Sterilization: Draw the solution into a sterile syringe, attach a sterile 0.22 µm syringe filter, and dispense the filtered stock solution into sterile, light-protected aliquots.
-
Storage: Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue: My compound precipitates out of solution during the experiment.
| Potential Cause | Recommended Solution |
| Exceeding Solubility Limit | The working concentration of BIT in the final aqueous medium is too high. Perform a serial dilution of your stock to determine the maximum soluble concentration under your specific experimental conditions. |
| Solvent Shock | Adding a concentrated DMSO stock directly to the aqueous medium can cause localized high concentrations and rapid precipitation. Dilute the stock solution in a stepwise manner or add it dropwise while gently vortexing the medium. |
| Temperature Effects | Solubility is often temperature-dependent. Storing working solutions at 4°C or on ice for extended periods may cause precipitation. Prepare working solutions fresh and maintain them at room temperature or 37°C if possible. |
| Interaction with Media Components | BIT can react with thiol-containing compounds (e.g., cysteine) in the media, which could lead to the formation of less soluble byproducts.[10][19] If your medium is rich in such components, consider this possibility and test solubility in a simpler buffer like PBS first. |
Mandatory Visualizations
The following diagrams illustrate key workflows and biological pathways relevant to working with BIT.
References
- 1. chembk.com [chembk.com]
- 2. Benzisothiazolinone - Wikipedia [en.wikipedia.org]
- 3. Benzisothiazolinone [chemeurope.com]
- 4. Dissipation and sorption–desorption of benzisothiazolinone in agricultural soils and identification of its metabolites - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09553B [pubs.rsc.org]
- 5. selleckchem.com [selleckchem.com]
- 6. “Universal solvent” –DMSO | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]
- 7. researchgate.net [researchgate.net]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. cneasychem.com [cneasychem.com]
- 12. Microencapsulation of the Biocide Benzisothiazolinone (BIT) by Inclusion in Methyl-β-cyclodextrin and Screening of Its Antibacterial and Ecotoxicity Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Properties and Synthesis of Benzoisothiazolinones - IRO Biocide [irobiocide.com]
- 14. WO2012158425A1 - Aqueous solutions of 1,2-benzisothiazolin-3-one - Google Patents [patents.google.com]
- 15. US4871754A - Aqueous formulation of 1,2-benzisothiazolin-3-one - Google Patents [patents.google.com]
- 16. atamankimya.com [atamankimya.com]
- 17. mdpi.com [mdpi.com]
- 18. iacuc.wsu.edu [iacuc.wsu.edu]
- 19. researchgate.net [researchgate.net]
Troubleshooting interference in analytical detection of Benzisothiazolinone
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical detection of Benzisothiazolinone (BIT).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the detection of Benzisothiazolinone (BIT)?
A1: The most prevalent methods for BIT analysis are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2][3] Gas Chromatography (GC) can also be used, but it may require derivatization to improve the chromatographic performance of BIT.[3] For rapid, on-site screening, electrochemical sensors offer a portable and cost-effective alternative, though chromatography methods are generally used for reliable, quantitative results.[4]
Q2: What are the typical challenges encountered when analyzing BIT in complex matrices?
A2: The primary challenges in analyzing BIT in complex samples such as biological fluids, consumer products, or environmental samples are interference from endogenous materials and matrix effects.[1][5] These interferences can lead to inaccurate quantification, reduced sensitivity, and poor peak shapes.[1][6] Sample preparation is a critical step to mitigate these issues.
Q3: How stable is Benzisothiazolinone in biological samples during storage and handling?
A3: Benzisothiazolinone has been found to be stable in rat plasma and urine under various storage and processing conditions.[1] Stock solutions of BIT are reported to be stable for 30 days at 4°C and for 90 days at -80°C, with concentrations remaining above 99.2% of the freshly prepared samples.[1] However, isothiazolinones, in general, can be sensitive to thermal conditions, pH, and UV exposure.[3][7]
Q4: What are the known degradation pathways for Benzisothiazolinone?
A4: BIT can undergo photodegradation when exposed to light.[8] The degradation mechanism can involve isomerization, oxidation, hydroxylation, hydrolysis, and elimination processes.[8] In soil, BIT degradation is primarily driven by biological processes, with anaerobic microorganisms being particularly effective.[9]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) in HPLC Analysis
Q: My chromatogram for BIT shows significant peak tailing. What are the potential causes and how can I resolve this?
A: Peak tailing for basic compounds like BIT is often due to secondary interactions with residual silanols on the HPLC column. Here are several troubleshooting steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase can reduce the interaction between the analyte and silanol groups.[10]
-
Use a Different Column: Consider using a column with low silanol activity or an end-capped column.[2] A phenyl-hexyl column has been shown to provide a symmetrical peak shape for BIT.[1]
-
Check for Column Contamination: Strongly retained compounds from previous injections can cause peak shape issues. Flush the column with a strong solvent.[10]
-
Column Void: A void at the column inlet can lead to peak splitting or tailing. This can be caused by pressure shocks.[11] If a void is suspected, the column may need to be replaced.[11]
Issue 2: Inaccurate Quantification due to Matrix Effects in LC-MS/MS
Q: I am observing significant signal suppression/enhancement for BIT in my LC-MS/MS analysis of cosmetic products. How can I mitigate these matrix effects?
A: Matrix effects are a common challenge in LC-MS/MS. Here is a systematic approach to address them:
-
Improve Sample Preparation: Simple protein precipitation with methanol or acetonitrile can result in significant matrix effects.[1] Employing a more rigorous sample cleanup method is recommended:
-
Liquid-Liquid Extraction (LLE): LLE with solvents like ethyl acetate has been proven effective in reducing matrix effects and improving recovery for BIT analysis in biological matrices.[1]
-
Solid-Phase Extraction (SPE): SPE can be used to isolate the analyte from interfering matrix components.
-
-
Optimize Chromatographic Separation: Ensure that BIT is chromatographically separated from co-eluting matrix components that may be causing ion suppression or enhancement. Adjusting the gradient or using a different stationary phase can help.[6]
-
Use an Internal Standard: A suitable internal standard (IS), such as phenacetin, can help to compensate for matrix effects and improve the accuracy and precision of quantification.[1][5]
Issue 3: Low Recovery of Benzisothiazolinone
Q: My recovery of BIT from wastewater samples is consistently low. What could be the cause and how can I improve it?
A: Low recovery can stem from several factors during sample preparation and analysis.
-
Inefficient Extraction: The chosen extraction method may not be suitable for the sample matrix. For aqueous samples, ensure the pH is optimized for the extraction of BIT. Experiment with different SPE sorbents or LLE solvents.
-
Analyte Degradation: BIT can be degraded by microorganisms.[9] Ensure samples are stored properly and analyzed within a reasonable timeframe. Consider adding a preservative if storage is prolonged.
-
Adsorption to Labware: BIT may adsorb to glass or plastic surfaces. Silanizing glassware or using polypropylene tubes can help minimize this issue.
Data Presentation
Table 1: LC-MS/MS Parameters for Benzisothiazolinone Analysis
| Parameter | Value | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [1] |
| Precursor Ion (m/z) | 152.2 | [1][5] |
| Product Ion (Quantifier) | 134.1 | [1][5] |
| Product Ions (Qualifier) | 109.0, 105.1 | [1] |
| Internal Standard (IS) | Phenacetin | [1][5] |
| IS Precursor Ion (m/z) | 180.2 | [1] |
| IS Product Ion (m/z) | 110.1 | [5] |
Table 2: Performance of a Validated LC-MS/MS Method for BIT in Rat Plasma
| Parameter | Value | Reference |
| Linearity Range | 2–2000 ng/mL | [1][5] |
| LLOQ | 2 ng/mL | [1][5] |
| Extraction Recovery | 90.8%–93.5% | [1] |
| Matrix Effect | 102%–108% | [1] |
| Intra-day Precision (%RSD) | ≤ 8.00% | [1] |
| Inter-day Precision (%RSD) | ≤ 6.56% | [1] |
| Accuracy | Within ±15% | [1] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Benzisothiazolinone in Rat Biological Matrices [1]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µL of plasma, urine, or tissue homogenate, add 50 µL of the internal standard solution (phenacetin).
-
Add 1 mL of ethyl acetate and vortex for 10 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: Kinetex phenyl–hexyl (100 × 2.1 mm, 2.6 μm)
-
Mobile Phase: Isocratic mixture of 0.1% formic acid in water and 0.1% formic acid in methanol (75:25, v/v)
-
Flow Rate: 0.2 mL/min
-
Run Time: 6 minutes
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer with positive electrospray ionization.
-
Monitor the multiple reaction monitoring (MRM) transitions specified in Table 1.
-
Visualizations
Caption: A logical workflow for troubleshooting common analytical issues.
Caption: The impact of matrix interference on LC-MS/MS signal.
References
- 1. Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 3. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scirp.org [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dissipation and sorption–desorption of benzisothiazolinone in agricultural soils and identification of its metabolites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. agilent.com [agilent.com]
- 11. realab.ua [realab.ua]
Technical Support Center: Benzisothiazolinone (BIT) Application in Microbial Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Benzisothiazolinone (BIT) for microbial inhibition. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Benzisothiazolinone (BIT)?
A1: Benzisothiazolinone is a broad-spectrum antimicrobial agent.[1] Its primary mechanism involves the active N-S bond in its heterocyclic ring.[2] BIT penetrates the microbial cell wall and membrane to react with intracellular thiol-containing proteins and enzymes (like those containing cysteine).[2][3] This interaction leads to the formation of disulfide derivatives, which disrupts critical physiological processes such as respiration, active transport, and energy generation, ultimately inhibiting growth and leading to cell death.[2][3]
Q2: What is the general stability of BIT under typical experimental conditions?
A2: BIT exhibits excellent stability across a wide range of conditions, making it a robust biocide for various applications. It is thermally stable up to approximately 200°C.[4] Furthermore, it remains effective in a broad pH range, typically between 3 and 12.[4] However, its stability can be influenced by the presence of strong nucleophiles, which can react with the active sulfur moiety.[5]
Q3: Can BIT be used in combination with other antimicrobial agents?
A3: Yes, using BIT in combination with other antimicrobials can lead to synergistic effects, where the combined efficacy is greater than the sum of the individual agents.[6] This multi-pronged approach can enhance the antimicrobial spectrum and potency. For example, a second agent might disrupt the cell membrane, facilitating the entry of BIT and increasing its effectiveness.[6] Synergy is often quantified using the Fractional Inhibitory Concentration (FIC) index, where an index of ≤ 0.5 typically indicates a synergistic interaction.[6]
Q4: Are there known mechanisms of microbial resistance to BIT?
A4: While BIT is a potent biocide, microbial resistance can occur. General mechanisms of resistance to antimicrobials that could apply to BIT include preventing the agent from reaching its target, modifying the target, or actively pumping the agent out of the cell (efflux pumps).[7][8] For biocides that target the cell envelope, some bacteria, like P. aeruginosa, exhibit high intrinsic resistance due to the superior barrier properties of their outer membrane.[9] Changes in the cell envelope that reduce permeability can be a key factor in decreased susceptibility.[9]
Q5: What are the key safety considerations when working with BIT?
A5: When handling Benzisothiazolinone, it is important to be aware of its potential health hazards. At sufficient doses and exposure durations, dermal contact can cause skin irritation, sensitization, and allergic contact dermatitis.[10][11] It is classified as an irritant for skin and eyes.[10] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn when handling the compound.
Troubleshooting Guide
Q1: I am observing unexpected microbial growth in my experiment despite using BIT. What are the possible causes?
A1: Several factors could be contributing to the reduced efficacy of BIT. Use the following decision tree to troubleshoot the issue.
Caption: Troubleshooting workflow for BIT efficacy issues.
Q2: My BIT solution appears cloudy or has precipitated. How can I resolve this?
A2: BIT has low solubility in water (approx. 1 g/L).[10] While its sodium salt has higher water solubility, precipitation can still occur, especially at high concentrations or in complex media.[4] Ensure you are not exceeding its solubility limit. For preparing high-concentration stock solutions, consider using a suitable organic solvent like DMSO before diluting it into your aqueous experimental medium.[6] Always ensure the final solvent concentration is not toxic to your test organism.
Q3: I am seeing inconsistent results between experimental replicates. What could be the cause?
A3: Inconsistent results often stem from procedural variability. Ensure uniform mixing of BIT in the culture medium, as localized high concentrations can lead to uneven microbial inhibition. Check for temperature gradients in your incubator and ensure accurate and consistent inoculum density across all replicates. Precise pipetting during serial dilutions is also critical for reproducibility.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12] The following table summarizes representative MIC values for BIT against various common microbes. Note that these values can vary based on the specific strain and testing conditions.
| Microorganism | Type | Minimum Inhibitory Concentration (ppm) |
| Escherichia coli | Bacterium | 30 |
| Pseudomonas aeruginosa | Bacterium | 200 |
| Staphylococcus aureus | Bacterium | 30 |
| Typhoid bacillus | Bacterium | 40 |
| Proteus vulgaris | Bacterium | 90 |
| Bacillus subtilis | Bacterium | 100 |
| Aspergillus niger | Fungus | 300 |
| Cladosporium herbarum | Fungus | 100 |
| Penicillin | Fungus | 150 |
| Rhizopus nigricans | Fungus | 450 |
| Brewer's yeast | Yeast | 200 |
| (Data sourced from a study where the active BIT ingredient was 32%)[4] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the standard method for determining the MIC of BIT, adapted from guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[12]
Caption: Experimental workflow for MIC determination by broth microdilution.
Detailed Steps:
-
Preparation of BIT Stock Solution: Prepare a concentrated stock solution of BIT in a suitable solvent (e.g., sterile deionized water for BIT sodium salt, or DMSO for less soluble forms).[6] The stock concentration should be at least double the highest concentration to be tested.
-
Microbial Inoculum Preparation: Culture the test microorganism on an appropriate agar medium. Create a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).
-
Plate Setup: Use a sterile 96-well microtiter plate. Add an appropriate volume of sterile broth (e.g., Mueller-Hinton Broth) to each well.[6]
-
Serial Dilution: Add a defined volume of the BIT stock solution to the first column of wells. Perform a two-fold serial dilution by transferring a set volume of the solution from each well to the next across the plate.[6] Discard the excess from the last dilution column. Ensure one column serves as a positive control (broth + inoculum, no BIT) and another as a negative/sterility control (broth only).
-
Inoculation: Add the prepared microbial inoculum to all wells except the sterility control.
-
Incubation: Cover the plate and incubate at the microorganism's optimal growth temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.[6]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of BIT in a well that shows no visible growth (i.e., the well is clear).[13] This can be confirmed by using a plate reader to measure optical density.
References
- 1. puracy.com [puracy.com]
- 2. Five Frequently Asked Questions About Benzisothiazolinone - IRO Biocide [irobiocide.com]
- 3. researchgate.net [researchgate.net]
- 4. Properties and Synthesis of Benzoisothiazolinones - IRO Biocide [irobiocide.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. benchchem.com [benchchem.com]
- 7. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 8. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.up.ac.za [repository.up.ac.za]
- 10. Benzisothiazolinone - Wikipedia [en.wikipedia.org]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. qlaboratories.com [qlaboratories.com]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Addressing skin sensitization issues with Benzisothiazolinone in lab handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing skin sensitization issues associated with Benzisothiazolinone (BIT) in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is Benzisothiazolinone (BIT) and why is it a concern for skin sensitization?
A1: Benzisothiazolinone (BIT) is a synthetic biocide widely used as a preservative in various industrial and consumer products due to its antimicrobial properties.[1][2] It belongs to the isothiazolinone class of compounds.[2] The concern arises from its potential to act as a skin sensitizer, meaning that repeated exposure can lead to an allergic skin reaction known as allergic contact dermatitis.[2][3] BIT is classified as a moderate skin sensitizer.[3][4] Once an individual is sensitized, even very low concentrations of BIT can trigger an allergic response.[5]
Q2: What are the symptoms of skin sensitization to BIT?
A2: The typical symptoms of an allergic skin reaction to BIT include redness, itching, swelling, and the formation of a bumpy rash or even blisters at the site of contact.[2][4] In cases of airborne exposure, such as from paints containing BIT, dermatitis may affect the face and areas around the eyes.[2][4]
Q3: What is the underlying mechanism of BIT-induced skin sensitization?
A3: Skin sensitization is an immunological response.[3] The process begins when BIT penetrates the skin and binds to skin proteins, forming a hapten-protein conjugate. This complex is then recognized by Langerhans cells (a type of dendritic cell) in the epidermis. These activated Langerhans cells migrate to the draining lymph nodes where they present the antigen to T-lymphocytes, leading to their proliferation and the development of allergen-specific memory T-cells. Upon subsequent exposure, these memory T-cells are reactivated, leading to a more rapid and intense inflammatory response that manifests as allergic contact dermatitis.
Q4: Are there established occupational exposure limits for BIT?
A4: Currently, there are no specific occupational exposure limits for Benzisothiazolinone established by major regulatory bodies.[6] It is crucial to handle BIT with care, utilizing appropriate personal protective equipment and engineering controls to minimize exposure.[3][5]
Troubleshooting Guide for Laboratory Handling of BIT
This guide addresses potential issues that may arise during experiments involving Benzisothiazolinone.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected skin irritation or rash on hands/arms after handling BIT. | Inadequate or compromised Personal Protective Equipment (PPE). Accidental skin contact during handling or transfer. Contaminated lab surfaces or equipment. | 1. Immediately wash the affected area with copious amounts of soap and water for at least 15-20 minutes and seek medical attention.[7] 2. Review glove selection; ensure chemical-resistant gloves (e.g., nitrile rubber) are used and inspected for tears or holes before use.[5] 3. Re-evaluate handling procedures to minimize the risk of splashes or direct contact.[8] 4. Decontaminate all potentially contaminated surfaces and equipment with a suitable cleaning agent.[7] |
| Inconsistent or unexpected results in skin sensitization assays (e.g., LLNA). | Improper vehicle selection for BIT, affecting its solubility and skin penetration. Incorrect dosage or concentration preparation. Cross-contamination of samples. Variability in animal response. | 1. Ensure the vehicle used (e.g., acetone:olive oil) is appropriate for BIT and does not interfere with the assay.[7] 2. Verify all calculations and procedures for preparing BIT dilutions. Prepare fresh solutions daily unless stability data is available.[7] 3. Implement strict aseptic techniques to prevent cross-contamination. 4. Ensure consistent application technique and animal handling.[7] |
| Airborne exposure concerns (e.g., eye or respiratory irritation) when working with BIT solutions or powders. | Generation of aerosols or dust during handling (e.g., weighing, mixing). Inadequate ventilation. | 1. Always handle BIT powder and concentrated solutions in a certified chemical fume hood to minimize inhalation exposure.[3][5] 2. Use appropriate respiratory protection if a fume hood is not available or as a secondary precaution.[5] 3. Wear tightly fitting safety goggles or a face shield to protect the eyes.[5] |
| Suspected sensitization in a researcher despite following standard protocols. | Individual hypersensitivity. Low-level, repeated, and unnoticed exposures over time. | 1. The individual should immediately cease all work with BIT and consult with occupational health and a dermatologist for patch testing to confirm sensitization.[2] 2. The lab supervisor should conduct a thorough review of handling procedures and engineering controls to identify any potential sources of exposure.[9] 3. Once sensitized, an individual should avoid all future contact with BIT.[5] |
Quantitative Data Summary
The following table summarizes key quantitative data related to the skin sensitization potential of Benzisothiazolinone and other relevant isothiazolinones for comparative purposes.
| Parameter | Benzisothiazolinone (BIT) | Methylisothiazolinone (MI) | Methylchloroisothiazolinone (MCI) | Reference(s) |
| CAS Number | 2634-33-5 | 2682-20-4 | 26172-55-4 | |
| EC3 Value (LLNA) | 2.3% | 1.9% | 0.009% | [3][10] |
| GHS Skin Sensitization Category | Category 1 | Category 1A | Category 1A | [6][11] |
| Acute Oral Toxicity (LD50, rat) | 1020 mg/kg | - | - | [5] |
| Acute Dermal Toxicity (LD50, rat) | >2000 mg/kg | - | - | [6] |
EC3 (Effective Concentration 3): The concentration of a substance required to induce a threefold increase in lymphocyte proliferation in the Local Lymph Node Assay, a measure of sensitizing potency.
Experimental Protocols
Key Experiment: The Murine Local Lymph Node Assay (LLNA)
The LLNA is a standard method for assessing the skin sensitization potential of a chemical. The underlying principle is that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application.[7][12]
Methodology:
-
Animal Model: Typically, CBA/Ca or CBA/J mice are used.[7]
-
Groups: A minimum of four animals per dose group is recommended. The experiment should include at least three concentrations of the test substance (BIT), a negative control group (vehicle only), and a positive control group (e.g., hexyl cinnamic aldehyde).[4][7]
-
Dose and Vehicle Selection: The vehicle should be chosen to solubilize the test substance without causing significant irritation. A common vehicle is a 4:1 mixture of acetone and olive oil.[7][13] Doses are typically selected from a concentration series (e.g., 100%, 50%, 25%, 10%, 5%, etc.).[7][13] The highest concentration should not cause systemic toxicity or excessive local irritation.[7]
-
Application: On days 1, 2, and 3, apply 25 µL of the appropriate BIT dilution, vehicle, or positive control to the dorsal surface of each ear of the mice.[7]
-
Rest Period: No treatment is administered on days 4 and 5.[7]
-
Thymidine Injection: On day 6, inject a solution of radiolabeled thymidine (e.g., ³H-methyl thymidine) intravenously. This will be incorporated into the DNA of proliferating lymphocytes.[7]
-
Lymph Node Excision: Five hours after the thymidine injection, the animals are euthanized, and the draining auricular lymph nodes are excised.[13]
-
Cell Proliferation Measurement: The lymph nodes are processed to create a single-cell suspension. The incorporation of the radiolabel is measured using a beta-scintillation counter and is expressed as disintegrations per minute (DPM).[7]
-
Data Analysis: A Stimulation Index (SI) is calculated for each group by dividing the mean DPM of the test group by the mean DPM of the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3 for at least one concentration.[7] The EC3 value is then calculated from the dose-response curve.
Visualizations
Signaling Pathway for Skin Sensitization
Caption: Simplified pathway of BIT-induced skin sensitization.
Experimental Workflow for the Local Lymph Node Assay (LLNA)
Caption: Experimental workflow for the Local Lymph Node Assay.
References
- 1. Benzisothiazolinone upregulates the MUC5AC expression via ERK1/2, p38, and NF-κB pathways in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dermnetnz.org [dermnetnz.org]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 10. ec.europa.eu [ec.europa.eu]
- 11. Application of Defined Approaches to Assess Skin Sensitization Potency of Isothiazolinone Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ftp.cdc.gov [ftp.cdc.gov]
Technical Support Center: Minimizing the Impact of Benzisothiazolinone on Mammalian Cell Culture Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the cytotoxic effects of Benzisothiazolinone (BIT) in mammalian cell culture experiments. BIT is a widely used biocide in many laboratory reagents to prevent microbial contamination; however, its inherent biocidal properties can lead to unintended cytotoxicity, impacting experimental outcomes.[1]
Troubleshooting Guide
This guide addresses common issues encountered when working with reagents containing Benzisothiazolinone.
| Issue | Possible Cause | Suggested Solution |
| Unexpectedly high cell death or low viability in all wells, including controls. | The concentration of BIT in one or more of your reagents is above the toxic threshold for your cell line. | 1. Identify all reagents containing BIT by checking the safety data sheets (SDS). 2. Perform a dose-response experiment to determine the maximum non-toxic concentration of BIT for your specific cell line and assay duration (see Protocol 1). 3. If possible, switch to BIT-free alternative reagents.[2][3] 4. If switching is not possible, dilute the BIT-containing reagent to a final concentration below the determined cytotoxic threshold. |
| Control experiments with the vehicle for a test compound show unexpected cytotoxicity. | The vehicle itself may not contain BIT, but the final concentration of BIT from other reagents in the well is pushed into the toxic range by the addition of the vehicle. | 1. Account for the total volume of all reagent additions when calculating the final BIT concentration. 2. Prepare a "vehicle + all other reagents" control to assess its baseline effect on the cells. |
| Cells appear stressed (e.g., rounded, detached, granular) but viability assays (like MTT) show minimal cytotoxicity. | BIT is causing sub-lethal stress, potentially affecting cellular metabolism without causing immediate membrane rupture. This can lead to misleading results in metabolic assays.[1] | 1. Use a multi-parametric approach to assess cell health. Combine a metabolic assay (e.g., MTT, resazurin) with a membrane integrity assay (e.g., LDH release, trypan blue, or a live/dead stain).[1] 2. Visually inspect cells using microscopy for morphological changes. 3. Consider assays that measure specific cellular stress pathways, such as reactive oxygen species (ROS) production.[1][4] |
| High variability in results between replicate wells. | Uneven distribution of BIT in the wells or "edge effects" in the multi-well plate. | 1. Ensure thorough mixing of all solutions before adding them to the wells. 2. To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
Logical Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting unexpected cytotoxicity in your cell-based assays.
Caption: Troubleshooting unexpected cytotoxicity in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Benzisothiazolinone (BIT) and why is it in my laboratory reagents?
A1: Benzisothiazolinone is a broad-spectrum biocide used as a preservative in many water-based solutions to prevent microbial growth, thereby extending the shelf life of the product.[1][5]
Q2: What are the known cytotoxic effects of BIT on mammalian cells?
A2: BIT can cause skin and eye irritation and is a known skin sensitizer.[1][5] In cell culture, it can lead to decreased cell viability and proliferation, and ultimately cell death.[1] The mechanism of toxicity is believed to involve the reaction with thiol-containing proteins and the induction of reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction.[1][6][7]
Q3: At what concentration is BIT cytotoxic to cells in culture?
A3: The cytotoxic concentration of BIT varies significantly depending on the cell type, exposure duration, and the specific assay used.[1] It is crucial to determine the sub-lethal concentration for your specific experimental conditions. For example, the EC50 for Balb/c 3T3 mouse fibroblast cells has been reported as 3.1414 ppm.[8]
Q4: Can BIT interfere with my assay readouts?
A4: Yes, beyond its direct cytotoxic effects, BIT may interfere with certain assays. It is recommended to run a cell-free control where BIT is added to the assay medium without cells to check for any direct interaction with the assay reagents.[9]
Q5: What are some alternatives to using reagents with BIT?
A5: Several other preservatives are used in laboratory reagents, such as phenoxyethanol, ethylhexylglycerin, sodium benzoate, and combinations of other isothiazolinones like CMIT/MIT.[2][3][10] When possible, sourcing reagents that use less cytotoxic or non-cytotoxic preservatives for your specific cell line is a viable option.
Quantitative Data Summary
The cytotoxic concentrations of Benzisothiazolinone can vary widely. The following table summarizes some reported values.
| Cell Line | Assay | Endpoint | Concentration | Reference |
| Balb/c 3T3 (Mouse Fibroblast) | Neutral Red Uptake | EC50 | 3.1414 ppm | [8] |
| SIRC (Rabbit Corneal) | Neutral Red Uptake | EC50 | 3.6666 ppm | [8] |
| NCI-H292 (Human Airway Epithelial) | WST-1 Assay | No effect on viability | Up to 200 µM | [11] |
| Human A549 (Lung Epithelial) | Not specified | Decreased viability | Dose-dependent | [4] |
| Murine Brain Endothelial (bEND.3) | Cellular Metabolism | Altered | Lower than DCOIT | [7] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Threshold of Benzisothiazolinone
This protocol outlines a general method to determine the concentration of BIT that is non-toxic to a specific cell line using a standard MTT cell viability assay.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Benzisothiazolinone (BIT) stock solution of known concentration
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Workflow Diagram:
Caption: Workflow for determining the cytotoxic threshold of BIT.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density for your cell line and allow them to attach for 24 hours.
-
Preparation of BIT dilutions: Prepare a series of dilutions of BIT in complete culture medium. A common approach is to use a 2-fold or 10-fold serial dilution. If testing a reagent containing BIT, perform serial dilutions of the entire reagent in the medium.
-
Cell Treatment: Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of BIT. Include a "medium only" control (no BIT) and a "no cell" control (medium with the highest concentration of BIT but no cells).
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for at least 1 hour at room temperature with gentle shaking.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the absorbance of the "no cell" control from all other readings.
-
Express the results as a percentage of the "medium only" control (representing 100% viability).
-
Plot the percentage of cell viability against the concentration of BIT to determine the EC50 (the concentration that reduces cell viability by 50%) and the maximum non-toxic concentration.
-
Signaling Pathways Affected by Benzisothiazolinone
Research has shown that BIT can induce the expression of MUC5AC in human airway epithelial cells through the activation of specific signaling pathways. This can be a confounding factor in studies related to respiratory diseases.[11][12]
BIT-Induced MUC5AC Expression Pathway
Caption: BIT-induced MUC5AC expression signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. chempoint.com [chempoint.com]
- 3. halo.science [halo.science]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. Benzisothiazolinone - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Comparative study of two isothiazolinone biocides, 1,2-benzisothiazolin-3-one (BIT) and 4,5-dichloro-2-n-octyl-isothiazolin-3-one (DCOIT), on barrier function and mitochondrial bioenergetics using murine brain endothelial cell line (bEND.3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ec.europa.eu [ec.europa.eu]
- 9. benchchem.com [benchchem.com]
- 10. specialchem.com [specialchem.com]
- 11. Benzisothiazolinone upregulates the MUC5AC expression via ERK1/2, p38, and NF-κB pathways in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzisothiazolinone upregulates the MUC5AC expression via ERK1/2, p38, and NF-κB pathways in airway epithelial cells - Toxicology Research (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Benzisothiazolinone (BIT)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Benzisothiazolinone (BIT) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for Benzisothiazolinone (BIT)?
A1: The two most prevalent synthesis routes for Benzisothiazolinone (BIT) are:
-
From 2,2'-Dithiobis(benzoic acid) or its derivatives: This is a traditional laboratory and older industrial method that involves the cleavage of the disulfide bond of a dibenzoic acid disulfide derivative, followed by cyclization.[1]
-
From o-Chlorobenzonitrile: This route has become common in industrial production and involves the reaction of o-chlorobenzonitrile with a sulfur source, followed by oxidative cyclization.[2]
Q2: What are the typical yields and purities achieved for these synthesis routes?
A2: Yields and purities are highly dependent on the specific reaction conditions and purification methods employed.
-
The synthesis from 2,2'-dithiobis(benzoic acid) derivatives in a laboratory setting can result in yields of around 40-50%, often with high purity due to the multi-step nature of the process.[1] An older industrial process based on a similar route reported yields of 60-70%, though with poorer product purity.[1]
-
Modern industrial methods starting from o-chlorobenzonitrile have been reported to achieve high yields and purity. For instance, a patented process reports a yield of 93.5% with a purity of 99.2%.[3] Another industrial method claims a yield of 83% with an HPLC purity of 99.98%.[4]
Q3: What are the key factors influencing the yield and purity of BIT synthesis?
A3: Several factors critically impact the outcome of BIT synthesis:
-
Quality of Raw Materials: The purity of starting materials is crucial as impurities can lead to side reactions and lower the final product quality.
-
Reaction Temperature: Temperature control is vital. Suboptimal temperatures can lead to incomplete reactions, while excessively high temperatures may promote the formation of byproducts.
-
Stoichiometry of Reactants: The molar ratios of reactants must be carefully controlled to ensure complete conversion and minimize side reactions.
-
Catalyst Selection and Concentration: The choice of catalyst and its concentration can significantly affect the reaction rate and selectivity.
-
Solvent System: The solvent can influence the solubility of reactants and intermediates, affecting reaction kinetics and product isolation.
-
Purification Method: The final purity is heavily dependent on the chosen purification technique, such as recrystallization or alkali-washing.
Q4: What are some common impurities in BIT synthesis?
A4: Common impurities can include unreacted starting materials, intermediates, and byproducts from side reactions. One identified impurity in a process starting from o-chlorobenzonitrile is 2-(methylthio)benzoic acid.[4] Oxidation of the sulfur atom in the isothiazolinone ring can also lead to the formation of benzisothiazolinone 1-oxides, particularly if strong oxidizing agents are used or if the reaction is exposed to air for extended periods at high temperatures.[5][6]
Q5: How can the purity of BIT be assessed?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust technique for determining the purity of BIT.[7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the identification and quantification of volatile impurities.
Troubleshooting Guides
Low Yield
| Symptom | Potential Cause | Recommended Action |
| Low conversion of starting materials | Incorrect Stoichiometry: Molar ratios of reactants are not optimal. | Carefully check and adjust the molar ratios of all reactants as specified in the protocol. |
| Suboptimal Reaction Temperature: The reaction temperature is too low, leading to a slow reaction rate. | Ensure the reaction mixture reaches and is maintained at the temperature specified in the protocol. Use a calibrated thermometer. | |
| Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC) and ensure it has reached completion before workup. | |
| Poor Catalyst Activity: The catalyst may be of low quality, deactivated, or used in an insufficient amount. | Use a high-purity catalyst and ensure it is stored correctly. Consider a modest increase in catalyst loading if other parameters are optimized. | |
| Significant product loss during workup and isolation | Incomplete Precipitation/Crystallization: The product is not fully precipitating out of the solution. | Ensure the solution is cooled to the specified temperature for a sufficient duration. Gentle agitation can sometimes promote crystallization. |
| Product Loss During Filtration: The product is being washed away or redissolved during filtration. | Wash the collected solid with a minimal amount of ice-cold solvent to avoid redissolving the product. | |
| Formation of Soluble Byproducts: Side reactions are consuming the starting material and forming soluble byproducts that are lost during workup. | Review the reaction conditions (temperature, stoichiometry) to minimize side reactions. |
Low Purity
| Symptom | Potential Cause | Recommended Action |
| Presence of unreacted starting materials in the final product | Incomplete Reaction: The reaction was not driven to completion. | See "Low conversion of starting materials" in the Low Yield troubleshooting table. |
| Colored Impurities | Formation of Chromophoric Byproducts: Side reactions can generate colored impurities. | Add activated carbon to the hot solution before filtration to adsorb colored impurities. |
| Presence of specific known impurities (e.g., 2-(methylthio)benzoic acid) | Specific Side Reaction Pathway: The reaction conditions favor the formation of a particular byproduct. | Adjust reaction parameters such as temperature, pH, or stoichiometry to disfavor the side reaction. For example, careful control of pH during workup can help separate acidic impurities. |
| Broad or multiple peaks in HPLC analysis | Presence of Multiple Impurities: The reaction is not selective, leading to a mixture of products. | Optimize reaction conditions for selectivity. This may involve changing the catalyst, solvent, or temperature. |
| Degradation of Product: The product may be degrading during the reaction, workup, or analysis. | Ensure that the workup and purification steps are performed promptly and at appropriate temperatures. Check the stability of the compound under the analytical conditions. | |
| Poor Crystal Formation during Recrystallization | Inappropriate Solvent Choice: The solvent is not suitable for recrystallization. | Perform a solvent screen to find a solvent in which BIT is highly soluble at elevated temperatures and poorly soluble at low temperatures.[8][9] |
| Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or oils. | Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals. |
Experimental Protocols
Synthesis of Benzisothiazolinone from o-Chlorobenzonitrile
This protocol is adapted from a patented industrial method.[3]
Step 1: Vulcanization
-
To a four-necked flask, add 100g of o-chlorobenzonitrile, 50g of water, and 2g of tetrabutylammonium bromide (catalyst).
-
Heat the mixture to 80°C with stirring.
-
Slowly add 300ml of a 20% sodium methyl mercaptide solution dropwise over 6 hours.
-
Continue to stir the reaction mixture at 80°C for another 6 hours.
-
Cool the mixture and allow the layers to separate. Remove the lower aqueous phase.
-
Wash the upper organic phase twice with 200ml of water.
Step 2: Chlorination and Cyclization
-
Transfer the organic phase (approximately 101ml) to a suitable reaction vessel.
-
Add 202ml of water.
-
While stirring and maintaining the temperature at 30°C with cooling, bubble 103g of chlorine gas through the mixture over 5 hours.
-
Continue stirring until the organic phase disappears and a white solid precipitates.
-
Filter the solid product and wash the filter cake twice with 200ml of water.
-
Dry the product at 80°C for 5 hours.
Expected Yield: ~93.5% Expected Purity: ~99.2%
Synthesis of Benzisothiazolinone from Thiosalicylic Acid
This method involves the synthesis of 2,2'-dithiosalicylic acid from anthranilic acid, followed by reduction to thiosalicylic acid, which can then be converted to BIT. A more direct approach starts from thiosalicylic acid.
Step 1: Preparation of 2,2'-Dithiobis(benzamide) (This is a common intermediate in the synthesis from 2,2'-dithiobis(benzoic acid)) A detailed experimental protocol with precise quantities and conditions for this specific step leading to BIT was not found in the provided search results. The general principle involves the conversion of the carboxylic acid groups to amides.
Step 2: Oxidative Cyclization The general principle involves the oxidative cyclization of 2,2'-dithiobis(benzamide) or a related intermediate in an alkaline medium to form BIT.
A more recent electrochemical approach from 2-mercaptobenzamides offers an alternative:
-
This method utilizes constant-current electrolysis of 2-mercaptobenzamides in an undivided cell with tetrabutylammonium bromide as an additive to achieve intramolecular N-S bond formation.[10]
Note: The synthesis route starting from 2,2'-dithiobis(benzoic acid) has several variations, and the specific experimental conditions can significantly impact the outcome. The provided information is a general outline, and specific literature should be consulted for detailed procedures.
Data Presentation
Table 1: Comparison of Benzisothiazolinone Synthesis Routes
| Synthesis Route | Starting Material | Reported Yield | Reported Purity | Advantages | Disadvantages |
| Traditional Lab/Industrial | 2,2'-Dithiobis(benzoic acid) | 40-70%[1] | Moderate to High[1] | High purity can be achieved in lab scale.[1] | Use of hazardous reagents (e.g., bromine), harsh conditions, equipment corrosion, long reaction times.[1] |
| Modern Industrial | o-Chlorobenzonitrile | 83-93.5%[3][4] | >99%[3][4] | High yield and purity, fewer steps, reduced pollution compared to traditional routes.[2] | Uses chlorine gas, which requires careful handling. |
Visualizations
Experimental Workflow: Synthesis from o-Chlorobenzonitrile
Caption: Workflow for BIT synthesis from o-chlorobenzonitrile.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield in BIT synthesis.
References
- 1. Properties and Synthesis of Benzoisothiazolinones - IRO Biocide [irobiocide.com]
- 2. CN103130738A - Method for synthesizing 1,2-benzisothiazolin-3-one - Google Patents [patents.google.com]
- 3. CN101353330A - A kind of production method of 1,2-benzisothiazol-3-one - Google Patents [patents.google.com]
- 4. WO2022091014A1 - Industrial method of producing benzisothiazolinone - Google Patents [patents.google.com]
- 5. Crystallographic evidence for unintended benzisothiazolinone 1-oxide formation from benzothiazinones through oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Resolving matrix effects in the analysis of Benzisothiazolinone in complex samples
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering matrix effects during the quantitative analysis of Benzisothiazolinone (BIT) in complex samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my Benzisothiazolinone (BIT) analysis?
A: Matrix effects are the alteration of the analytical signal of a target analyte by co-eluting compounds from the sample matrix.[1] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which can significantly impact the accuracy, precision, and sensitivity of your BIT quantification.[1][2] In liquid chromatography-mass spectrometry (LC-MS), these effects primarily occur during the ionization process in the ion source.[3]
Q2: I am observing inconsistent results and poor reproducibility in my BIT analysis. Could this be due to matrix effects?
A: Yes, inconsistent results, poor peak shapes, and high variability in quantification are common indicators of matrix effects.[4] If you observe these issues, it is crucial to diagnose the presence and extent of matrix effects in your specific sample type.
Q3: How can I diagnose matrix effects in my samples?
A: There are two primary methods to diagnose matrix effects:
-
Post-Column Infusion: This qualitative technique helps identify the regions in your chromatogram where ion suppression or enhancement occurs.[4][5] A solution of BIT is continuously infused into the mobile phase after the analytical column and before the mass spectrometer. A dip or rise in the baseline signal upon injection of a blank matrix extract indicates the retention times at which interfering compounds elute.[4][5]
-
Comparison of Calibration Curves: Prepare two calibration curves for BIT: one in a pure solvent and another in a blank sample matrix extract (matrix-matched). A significant difference in the slopes of these two curves is a clear indication of matrix effects.[4][6]
Q4: What are the general strategies to resolve matrix effects in BIT analysis?
A: Strategies to mitigate matrix effects can be broadly categorized into three areas:
-
Sample Preparation: The goal is to remove interfering components from the matrix before analysis. Common techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and protein precipitation.[7] Simple dilution of the sample can also be effective if the concentration of BIT is high enough for detection.[5]
-
Chromatographic Separation: Optimizing the chromatographic method can help separate BIT from interfering compounds. This can be achieved by modifying the mobile phase gradient, changing the column chemistry (e.g., C18, Phenyl-Hexyl), or adjusting the mobile phase pH.[5][8]
-
Calibration Strategies: Using an appropriate calibration method can compensate for matrix effects. The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[5][9] Other effective methods include matrix-matched calibration and the standard addition method.[3][6]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your BIT analysis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low and inconsistent recovery of BIT. | Inefficient extraction from the sample matrix. Strong binding of BIT to matrix components. | Optimize your sample preparation method. For biological fluids, liquid-liquid extraction with a solvent like ethyl acetate has been shown to be effective.[10] For environmental samples, solid-phase extraction (SPE) can provide good cleanup.[4] Ensure the pH of the sample is adjusted to optimize the extraction of BIT. |
| Significant signal suppression observed. | Co-elution of matrix components that compete with BIT for ionization. This is common in complex matrices like plasma, wastewater, and cosmetic creams. | 1. Improve Sample Cleanup: Implement a more rigorous sample preparation method such as SPE or a multi-step LLE. 2. Optimize Chromatography: Adjust the gradient to better separate BIT from the suppression zone identified by post-column infusion. Experiment with a different stationary phase. 3. Use an Internal Standard: A stable isotope-labeled internal standard for BIT, if available, is the most effective way to compensate for signal suppression. If not, a structural analog can be used, but it must co-elute with BIT.[10] |
| Poor peak shape (e.g., tailing, splitting). | Matrix components interfering with the chromatography. Overloading of the analytical column. Inappropriate injection solvent. | 1. Dilute the Sample: This can reduce the concentration of interfering matrix components. 2. Check Injection Solvent: Ensure the injection solvent is compatible with the initial mobile phase conditions. Injecting in a solvent stronger than the mobile phase can cause peak distortion. 3. Column Maintenance: Flush the column with a strong solvent to remove contaminants. Consider using a guard column to protect the analytical column. |
| High variability between replicate injections. | Inconsistent matrix effects from sample to sample. Instability of BIT in the prepared sample. | 1. Homogenize Samples Thoroughly: Ensure that each aliquot taken for analysis is representative of the entire sample. 2. Use an Internal Standard: An internal standard added at the beginning of the sample preparation process can account for variations in extraction and matrix effects. 3. Assess Analyte Stability: Investigate the stability of BIT in your sample matrix and autosampler conditions. Degradation can lead to variable results.[11] |
Data Presentation
The following table summarizes quantitative data from a study on the analysis of Benzisothiazolinone in rat plasma and urine, demonstrating the effectiveness of an optimized sample preparation method in minimizing matrix effects.[10]
| Matrix | Analyte Concentration (ng/mL) | Mean Extraction Recovery (%) (RSD %) | Matrix Effect (%) (RSD %) |
| Plasma | 6 | 93.5 (6.56) | 108 (3.31) |
| 100 | 90.8 (7.11) | 102 (4.52) | |
| 1600 | 92.1 (8.00) | 105 (6.11) | |
| Urine | 6 | 92.7 (1.83) | 101 (3.56) |
| 100 | 90.4 (2.93) | 97.8 (4.21) | |
| 1600 | 91.5 (2.15) | 99.2 (6.27) |
A matrix effect value of 100% indicates no effect, >100% indicates ion enhancement, and <100% indicates ion suppression.
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE) for Biological Fluids
This protocol is adapted from a validated method for the analysis of BIT in rat plasma and urine.[10]
-
Sample Aliquoting: Pipette 50 µL of the biological sample (plasma or urine) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., phenacetin, if a SIL-IS for BIT is unavailable).
-
Extraction: Add 500 µL of ethyl acetate to the tube.
-
Mixing: Vortex the tube for 5 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Diagnosis of Matrix Effects using Post-Column Infusion
This protocol provides a general procedure for identifying matrix interference.
-
System Setup:
-
Prepare a standard solution of BIT in the mobile phase at a concentration that provides a stable, mid-range signal.
-
Deliver this solution at a constant, low flow rate (e.g., 10 µL/min) using a syringe pump.
-
Connect the output of the analytical column and the output of the syringe pump to a T-connector.
-
Connect the outlet of the T-connector to the mass spectrometer's ion source.
-
-
Baseline Acquisition: Start the LC gradient without injecting a sample. Monitor the signal of BIT to establish a stable baseline.
-
Matrix Injection: Inject a blank matrix extract that has been prepared using your standard sample preparation protocol.
-
Data Analysis: Monitor the BIT signal during the chromatographic run. Any deviation (a dip for suppression or a rise for enhancement) from the stable baseline indicates the retention time at which matrix components are eluting and causing interference.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. longdom.org [longdom.org]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Long-Term Stability of Benzisothiazolinone (BIT) Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preparing, storing, and troubleshooting Benzisothiazolinone (BIT) stock solutions to ensure their long-term stability and efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of Benzisothiazolinone (BIT) in aqueous solutions?
A1: Benzisothiazolinone is generally stable in aqueous solutions under recommended storage conditions.[1] It exhibits good thermal stability and is effective over a broad pH range, typically between 4 and 12. However, its stability can be influenced by factors such as light exposure, temperature, pH, and the presence of oxidizing or reducing agents.
Q2: What are the primary factors that can cause the degradation of my BIT stock solution?
A2: The primary factors leading to BIT degradation are:
-
Photodegradation: Exposure to light, particularly UV radiation, is a major cause of degradation. This process can involve isomerization, oxidation, hydroxylation, hydrolysis, and elimination.
-
Temperature: While generally heat-stable, excessively high temperatures can accelerate degradation. Conversely, freezing and thawing cycles should be avoided if possible, although if frozen, the solution should be allowed to thaw completely and be stirred well before use.
-
pH: BIT is stable in a wide pH range (4-12). However, highly alkaline conditions (pH > 10) can accelerate the degradation of some isothiazolinones.[2]
-
Incompatible Chemicals: BIT is incompatible with strong oxidizing and reducing agents, such as persalts and sulfites, which can lead to its rapid degradation.[1]
Q3: How can I visually identify if my BIT stock solution has degraded?
A3: Visual signs of degradation can be subtle and are not always a reliable indicator. However, you may observe a change in color (e.g., darkening or yellowing of the solution), the formation of precipitates, or a noticeable change in odor. For accurate assessment, chemical analysis is recommended.
Q4: What are the best practices for preparing a stable BIT stock solution?
A4: To prepare a stable stock solution, it is recommended to:
-
Use high-purity water (e.g., Type I purified water).
-
If preparing from solid BIT, ensure it is fully dissolved. The use of co-solvents like dipropylene glycol, as found in many commercial formulations, can enhance solubility and stability.
-
Prepare the solution in a clean, inert container, preferably made of glass or high-density polyethylene (HDPE).
-
If possible, buffer the solution to a pH within its stable range (4-9 is optimal for many applications).
Q5: What are the recommended storage conditions for BIT stock solutions?
A5: For optimal long-term stability, store BIT stock solutions in a cool, dark place. Specifically:
-
Temperature: Store at a controlled room temperature or refrigerated (2-8°C). Avoid freezing.
-
Light: Protect from light by using amber glass vials or by wrapping clear containers in aluminum foil.
-
Container: Use tightly sealed containers to prevent evaporation and contamination.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of antimicrobial efficacy in experiments. | Degradation of BIT active ingredient. | 1. Prepare a fresh stock solution of BIT. 2. Verify the concentration of the existing stock solution using a validated analytical method (e.g., HPLC). 3. Review storage conditions to ensure protection from light and extreme temperatures. |
| Visible precipitate in the stock solution. | 1. The concentration of BIT may exceed its solubility in the chosen solvent. 2. Chemical degradation leading to the formation of insoluble byproducts. 3. Contamination. | 1. Gently warm the solution and sonicate to attempt redissolution. 2. If precipitation persists, filter the solution and re-standardize the concentration. 3. For future preparations, consider using a co-solvent or preparing a more dilute stock. |
| Discoloration (yellowing/darkening) of the stock solution. | Photodegradation or oxidative degradation. | 1. Discard the solution. 2. Prepare a fresh solution and ensure it is stored in a light-protected container (e.g., amber vial). |
| Inconsistent experimental results using the same BIT stock. | 1. Incomplete dissolution or non-homogeneity of the stock solution. 2. Ongoing degradation of the stock solution. | 1. Ensure the stock solution is thoroughly mixed before each use. 2. Perform a stability check on the stock solution over time to assess its degradation rate under your storage conditions. |
Data on Benzisothiazolinone Stability
The following tables summarize quantitative data on the stability of Benzisothiazolinone under various conditions.
Table 1: Influence of pH on the Half-Life of Isothiazolinones (Illustrative Data)
| pH | Half-life (days) | Temperature (°C) |
| 8.5 | 47 | 25 |
| 9.0 | 23 | 25 |
| 9.6 | 3.3 | 25 |
| 10.0 | 2 | 25 |
Note: Data is for a related isothiazolone and illustrates the trend of accelerated degradation at higher pH.[2]
Table 2: Stability of BIT Stock Solution under Different Storage Conditions
| Storage Condition | Duration | % Remaining |
| 4°C, in the dark | 30 days | >99.2% |
| -80°C, in the dark | 90 days | >99.2% |
Data from a study on BIT in rat plasma and urine, indicative of stability in a biological matrix.[3]
Experimental Protocols
Protocol 1: Preparation of a 1% (w/v) Benzisothiazolinone Stock Solution
Materials:
-
Benzisothiazolinone (solid, >99% purity)
-
Dipropylene glycol (DPG)
-
High-purity water (Type I)
-
Magnetic stirrer and stir bar
-
50 mL volumetric flask (amber glass)
-
Analytical balance
Procedure:
-
Weigh 0.5 g of Benzisothiazolinone into a clean, dry beaker.
-
Add approximately 20 mL of Dipropylene glycol to the beaker.
-
Place the beaker on a magnetic stirrer and stir until the BIT is completely dissolved. Gentle warming (to no more than 40°C) may be applied to aid dissolution.
-
Quantitatively transfer the dissolved BIT solution to a 50 mL amber volumetric flask.
-
Rinse the beaker with small volumes of high-purity water and add the rinsings to the volumetric flask.
-
Bring the flask to the final volume of 50 mL with high-purity water.
-
Stopper the flask and invert several times to ensure homogeneity.
-
Store the solution in a cool, dark place (2-8°C).
Protocol 2: Stability-Indicating HPLC Method for Benzisothiazolinone
This protocol provides a general framework for a stability-indicating HPLC method. Method parameters may need to be optimized for your specific instrumentation and requirements.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate BIT from its degradation products (e.g., start with 90% A, ramp to 10% A over 15 minutes, hold for 5 minutes, then return to initial conditions).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 275 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of BIT in the mobile phase A/B mixture.
-
Sample Preparation: Dilute the BIT stock solution to be tested to a suitable concentration within the calibration range using the mobile phase A/B mixture.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Determine the concentration of BIT in the samples by comparing the peak area to the calibration curve. Degradation is indicated by a decrease in the main BIT peak area and the appearance of new peaks.
Protocol 3: Forced Degradation Study of Benzisothiazolinone
Objective: To intentionally degrade a BIT solution to identify potential degradation products and validate the stability-indicating nature of the analytical method.
Procedure:
-
Prepare a known concentration of BIT in an appropriate solvent (e.g., 100 µg/mL in water:acetonitrile 50:50).
-
Divide the solution into several aliquots and subject them to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Heat at 80°C for 48 hours.
-
Photodegradation: Expose to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for 24 hours.
-
-
After the stress period, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method (Protocol 2).
-
Evaluate the chromatograms for a decrease in the BIT peak and the appearance of new peaks, which represent degradation products.
Visualizations
Caption: Troubleshooting workflow for BIT solution instability.
Caption: Workflow for forced degradation study of BIT.
Caption: Simplified photodegradation pathway of BIT.
References
Validation & Comparative
Comparative Analysis of Benzisothiazolinone (BIT) and Methylisothiazolinone (MIT)
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two widely used isothiazolinone biocides: Benzisothiazolinone (BIT) and Methylisothiazolinone (MIT). This analysis focuses on their antimicrobial efficacy, toxicological profiles, and mechanisms of action to assist researchers and professionals in making informed decisions for their applications.
Executive Summary
Benzisothiazolinone (BIT) and Methylisothiazolinone (MIT) are heterocyclic organic compounds extensively used as preservatives in a variety of industrial and consumer products due to their broad-spectrum antimicrobial activity. Their primary mode of action involves the inhibition of essential microbial enzymes. While both are effective biocides, they exhibit notable differences in their antimicrobial potency, stability, and toxicological profiles, particularly concerning skin sensitization. This guide presents a comparative summary of their performance based on available experimental data.
Data Presentation: Performance and Toxicology
The following tables summarize the antimicrobial efficacy and cytotoxic effects of BIT and MIT.
Table 1: Comparative Antimicrobial Efficacy (Minimum Inhibitory Concentration in ppm)
| Microorganism | Benzisothiazolinone (BIT) | Methylisothiazolinone (MIT) |
| Pseudomonas aeruginosa | 150 | 750 |
| Pseudomonas putida | 100 | 500 |
| Escherichia coli | 100 | 500 |
| Staphylococcus aureus | 100 | 500 |
| Bacillus subtilis | 50 | 250 |
| Aspergillus niger | 250 | 1000 |
| Penicillium funiculosum | 250 | 1000 |
| Chaetomium globosum | 250 | 1000 |
| Candida albicans | 100 | 500 |
Data compiled from various sources. Efficacy can vary based on formulation and environmental conditions.
Table 2: Comparative In Vitro Cytotoxicity (Neutral Red Uptake Assay)
| Cell Line | Preservative | EC50 (ppm) |
| Balb/c 3T3 | Benzisothiazolinone (BIT) | 3.14 |
| Balb/c 3T3 | Methylisothiazolinone (MIT) | 5.76 |
| SIRC | Benzisothiazolinone (BIT) | 3.67 |
| SIRC | Methylisothiazolinone (MIT) | 5.98 |
EC50 is the concentration of a substance that causes a 50% reduction in cell viability.
Table 3: Comparative Skin Sensitization Potential (Local Lymph Node Assay)
| Preservative | EC3 Value (%) | GHS Classification |
| Benzisothiazolinone (BIT) | 1.54 - 10.57 | 1A / 1B |
| Methylisothiazolinone (MIT) | 0.08 - 0.15 | 1A |
EC3 is the estimated concentration of a substance needed to produce a stimulation index of 3, the threshold for a positive response in the LLNA. GHS (Globally Harmonized System) classification for skin sensitizers: 1A = Strong sensitizer, 1B = Sensitizer.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Minimum Inhibitory Concentration (MIC) Determination
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The microbroth dilution method is a common technique used for this determination.[2]
Protocol:
-
Preparation of Microbial Inoculum:
-
Pure cultures of the test microorganisms are grown on appropriate agar plates.
-
Colonies are then used to inoculate a sterile broth medium.
-
The broth culture is incubated until it reaches a specified turbidity, corresponding to a known cell density (e.g., 10^8 CFU/mL). This is then diluted to the final inoculum concentration (e.g., 10^5 CFU/mL).
-
-
Preparation of Biocide Dilutions:
-
A stock solution of the test biocide (BIT or MIT) is prepared in a suitable solvent.
-
A series of twofold dilutions of the biocide are prepared in a 96-well microtiter plate using an appropriate broth medium.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Control wells are included: a positive control (microorganism in broth without biocide) and a negative control (broth only).
-
The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for a specified period (e.g., 24-48 hours).
-
-
Determination of MIC:
-
After incubation, the plates are visually inspected for microbial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the biocide at which there is no visible growth.
-
Neutral Red Uptake (NRU) Cytotoxicity Assay
Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. The amount of dye incorporated is proportional to the number of viable cells.[3][4][5]
Protocol:
-
Cell Culture and Plating:
-
A suitable cell line (e.g., Balb/c 3T3 or SIRC) is cultured in an appropriate medium.
-
Cells are seeded into a 96-well plate at a predetermined density and allowed to attach and grow for 24 hours.
-
-
Exposure to Test Substance:
-
The culture medium is replaced with fresh medium containing various concentrations of the test substance (BIT or MIT).
-
Control wells include a negative control (medium with vehicle) and a positive control (a known cytotoxic substance).
-
The plate is incubated for a specified exposure period (e.g., 24 hours).
-
-
Neutral Red Staining:
-
The medium containing the test substance is removed, and the cells are washed with a balanced salt solution.
-
A medium containing a non-toxic concentration of neutral red is added to each well, and the plate is incubated for a further 3 hours.
-
-
Dye Extraction and Quantification:
-
The neutral red medium is removed, and the cells are washed again.
-
A destain solution (e.g., a mixture of ethanol and acetic acid) is added to each well to extract the dye from the lysosomes.
-
The plate is agitated to ensure complete solubilization of the dye.
-
The absorbance of the extracted dye is measured using a spectrophotometer at a wavelength of approximately 540 nm.
-
-
Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability for each concentration of the test substance relative to the negative control.
-
The EC50 value is determined from the dose-response curve.
-
Murine Local Lymph Node Assay (LLNA)
Principle: The LLNA is an in vivo method for identifying potential skin sensitizers. It measures the proliferation of lymphocytes in the lymph nodes draining the site of application of the test substance. A substance is classified as a sensitizer if it induces a threefold or greater increase in lymphocyte proliferation compared to vehicle-treated controls.[6][7]
Protocol:
-
Animal Model and Housing:
-
Female CBA/J mice are typically used.
-
Animals are housed individually under controlled environmental conditions.
-
-
Dose Preparation and Application:
-
The test substance (BIT or MIT) is prepared in a suitable vehicle (e.g., acetone/olive oil).
-
A minimum of three concentrations of the test substance, a vehicle control, and a positive control are used.
-
A specified volume of the test substance or control is applied to the dorsal surface of each ear for three consecutive days.
-
-
Lymphocyte Proliferation Measurement:
-
On day 6, a radiolabeled precursor (e.g., ³H-methyl thymidine) is injected intravenously.
-
After a specified time, the animals are euthanized, and the draining auricular lymph nodes are excised.
-
-
Sample Processing and Analysis:
-
A single-cell suspension of lymph node cells is prepared.
-
The incorporation of the radiolabel is measured by scintillation counting.
-
A Stimulation Index (SI) is calculated for each treatment group by dividing the mean proliferation in that group by the mean proliferation in the vehicle control group.
-
-
Data Interpretation:
-
A substance is classified as a skin sensitizer if the SI is ≥ 3.
-
The EC3 value is calculated from the dose-response data and represents the concentration that would elicit an SI of 3.
-
Mandatory Visualization
Antimicrobial Mechanism of Action
The primary antimicrobial action of isothiazolinones like BIT and MIT is a two-step process that begins with rapid inhibition of microbial growth and metabolism, followed by irreversible cell damage leading to cell death.[8] This is primarily achieved through the electrophilic sulfur atom in the isothiazolinone ring reacting with thiol-containing proteins and enzymes within the microbial cell.[9][10]
Caption: Antimicrobial mechanism of isothiazolinones.
Experimental Workflow for Minimum Inhibitory Concentration (MIC) Determination
The following diagram illustrates the key steps in determining the MIC of a biocide using the broth microdilution method.
Caption: Workflow for MIC determination.
Experimental Workflow for Neutral Red Uptake (NRU) Cytotoxicity Assay
This diagram outlines the process of assessing cytotoxicity using the NRU assay.
Caption: Workflow for NRU cytotoxicity assay.
References
- 1. Application of Defined Approaches to Assess Skin Sensitization Potency of Isothiazolinone Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qualitybiological.com [qualitybiological.com]
- 4. Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 6. ftp.cdc.gov [ftp.cdc.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isothiazolinone - Wikipedia [en.wikipedia.org]
- 10. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Benzisothiazolinone and Parabens as Preservatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Benzisothiazolinone (BIT) and parabens as preservatives. The following sections detail their antimicrobial effectiveness through quantitative data, outline the experimental protocols for evaluation, and visualize their mechanisms of action.
Data Presentation: Antimicrobial Efficacy
The preservative efficacy of a compound is determined by its ability to inhibit the growth of a broad spectrum of microorganisms at low concentrations. The Minimum Inhibitory Concentration (MIC) is a key metric in this assessment, representing the lowest concentration of a preservative that prevents visible microbial growth. The following table summarizes the MIC values for Benzisothiazolinone and various parabens against common bacteria and fungi.
| Preservative | Staphylococcus aureus (Gram-positive bacterium) | Pseudomonas aeruginosa (Gram-negative bacterium) | Escherichia coli (Gram-negative bacterium) | Candida albicans (Yeast) | Aspergillus brasiliensis (Mold) |
| Benzisothiazolinone (BIT) | 0.4 - 212 µg/mL[1][2][3] | 1060 µg/mL[3] | 41 - 531 µg/mL[3][4] | 0.4 - 1.3 µg/mL[2] | 0.1 µg/mL[2] |
| Methylparaben | >16000 µg/mL[5] | 8000 µg/mL[6] | >16000 µg/mL[5] | 500 µg/mL[7] | 1000 µg/mL[7] |
| Propylparaben | 500 - 800 µg/mL[8][9] | 8000 µg/mL[6] | 512 - 800 µg/mL[8] | - | - |
| Butylparaben | 500 µg/mL[9] | - | 500 µg/mL[9] | - | - |
Note: MIC values can vary depending on the specific strain, test conditions, and formulation.
Experimental Protocols
The evaluation of preservative efficacy is standardized through established challenge test protocols. These tests involve intentionally introducing microorganisms into a preserved product and monitoring the microbial population over time. The two most widely recognized methods are ISO 11930 and USP <51>.
Preservative Efficacy Test (Challenge Test) - ISO 11930
This international standard is specifically designed for cosmetic products.[10][11]
Procedure:
-
Preparation of Inoculum: Standardized suspensions of five specific microorganisms (Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis) are prepared.[10][12][13]
-
Inoculation: The cosmetic product is inoculated with a known concentration of each microorganism individually.[10][12]
-
Incubation: The inoculated product is stored at a specified temperature for 28 days.[10][12]
-
Sampling and Enumeration: At specified intervals (typically 7, 14, and 28 days), samples are taken to determine the number of viable microorganisms.[10]
-
Evaluation: The log reduction in the microbial population is calculated and compared against the acceptance criteria defined in the standard.[10][12]
Antimicrobial Effectiveness Test - USP <51>
This method is detailed in the United States Pharmacopeia and is applicable to a broader range of pharmaceutical and personal care products.[14][15][16]
Procedure:
-
Preparation of Inoculum: Similar to ISO 11930, standardized suspensions of the same five microorganisms are prepared.[16]
-
Inoculation: The product is challenged with a high concentration of each microorganism in separate containers.[16][17]
-
Incubation: The inoculated product is held at 20-25°C for 28 days.[16][17]
-
Sampling and Enumeration: The number of viable microorganisms is determined at 7, 14, and 28 days.[14][16]
-
Evaluation: The preservative's effectiveness is assessed based on the log reduction of the microbial count at each time point, with specific criteria for different product categories.[16][17]
Mandatory Visualization
Mechanism of Action: Benzisothiazolinone (BIT)
Benzisothiazolinone exerts its antimicrobial effect primarily through the disruption of essential cellular functions by reacting with intracellular components.[18] The key mechanism involves the interaction with thiol-containing proteins and enzymes.[18]
Mechanism of Action: Parabens
Parabens are understood to have multiple modes of antimicrobial action.[19] A primary mechanism involves the disruption of microbial cell membrane integrity and function, leading to the leakage of intracellular contents.[20][21] They are also thought to interfere with the synthesis of DNA and RNA and inhibit key enzymes.[19]
Experimental Workflow: Preservative Efficacy Challenge Test
The following diagram outlines the general workflow for a preservative efficacy challenge test, applicable to both ISO 11930 and USP <51> methodologies.
References
- 1. cris.technion.ac.il [cris.technion.ac.il]
- 2. Broad spectrum anti-infective properties of benzisothiazolones and the parallels in their anti-bacterial and anti-fungal effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Commonly Used Cosmetic Preservatives on Healthy Human Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. microchemlab.com [microchemlab.com]
- 11. One moment, please... [msl.io]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. Cosmetics Preservative Efficacy Challenge Testing [intertek.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. pacificbiolabs.com [pacificbiolabs.com]
- 16. microchemlab.com [microchemlab.com]
- 17. arlok.com [arlok.com]
- 18. researchgate.net [researchgate.net]
- 19. Exposure to Antibacterial Chemicals Is Associated With Altered Composition of Oral Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Parabens Permeation through Biological Membranes: A Comparative Study Using Franz Cell Diffusion System and Biomimetic Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Interference of Paraben Compounds with Estrogen Metabolism by Inhibition of 17β-Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo and In Vitro Toxicity Assessment of Benzisothiazolinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo and in vitro toxicity data for Benzisothiazolinone (BIT), a widely used biocide and preservative. The information is intended to assist researchers and professionals in evaluating its safety profile and designing further toxicological studies.
Executive Summary
Benzisothiazolinone (BIT) exhibits a varied toxicity profile that is dependent on the biological system and exposure route. In vivo studies in animal models generally indicate low acute oral and dermal toxicity. However, BIT is a recognized skin and eye irritant and a skin sensitizer. Repeated dose studies have identified the stomach as a target organ for local irritation. Notably, comprehensive in vivo testing has not shown evidence of genotoxicity, carcinogenicity, or reproductive and developmental toxicity in the absence of parental toxicity.
In contrast, in vitro studies reveal dose-dependent cytotoxicity across various cell lines, including those of human origin. While most in vitro genotoxicity assays are negative, some studies suggest a potential for chromosomal damage at high concentrations. The underlying mechanism of BIT's toxicity is linked to its ability to react with cellular nucleophiles, particularly thiol-containing proteins, leading to oxidative stress and disruption of mitochondrial function. This guide synthesizes the available quantitative data, details the experimental methodologies, and illustrates the key toxicological pathways to provide a holistic understanding of BIT's toxic potential.
Quantitative Toxicity Data
The following tables summarize the key quantitative toxicity endpoints for Benzisothiazolinone from both in vivo and in vitro studies.
In Vivo Toxicity Data
| Toxicity Endpoint | Species | Route | Value | Reference |
| Acute Toxicity | ||||
| LD50 | Rat | Oral | 1450 mg/kg bw | [1] |
| LD50 | Rat | Dermal | >2000 mg/kg bw | [2] |
| Repeated Dose Toxicity | ||||
| NOAEL (28-day) | Rat | Oral (gavage) | 12.63 mg/kg bw/day | [2] |
| NOAEL (90-day) | Rat | Oral | 8.42 mg/kg bw/day | |
| NOAEL (2-generation) | Rat | Oral (diet) | 50 mg/kg bw/day (parental) | [3] |
| Dermal & Ocular Irritation | ||||
| Skin Irritation | Rabbit | Dermal | Mild Irritant | [4] |
| Eye Irritation | Rabbit | Ocular | Strong Irritant/Corrosive | [4] |
| Sensitization | ||||
| Skin Sensitization | Guinea Pig | Dermal | Sensitizer | [1] |
| Skin Sensitization (LLNA) | Mouse | Dermal | Sensitizer | [4] |
In Vitro Toxicity Data
| Assay Type | Cell Line | Endpoint | Value (IC50/EC50) | Reference |
| Cytotoxicity | ||||
| Neutral Red Uptake | BALB/c 3T3 (Mouse fibroblast) | Cell Viability | 3.14 ppm | [5] |
| Neutral Red Uptake | SIRC (Rabbit corneal) | Cell Viability | 3.67 ppm | [5] |
| XTT Assay | L428 (Human Hodgkin's lymphoma) | Cell Viability | 3.3 - 13.8 µg/mL (for BIT derivatives) | |
| Cell Viability | bEND.3 (Murine brain endothelial) | Mitochondrial Activity | Significant effect at concentrations lower than DCOIT | [3] |
| Genotoxicity | ||||
| Ames Test | S. typhimurium | Gene Mutation | Negative | |
| Chromosome Aberration | CHO cells | Clastogenicity | Negative (up to 6.4 µg/mL) | [2] |
| Micronucleus Test | Human lymphocytes | Clastogenicity/Aneugenicity | Negative | [6] |
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below, based on internationally recognized guidelines.
In Vivo Experimental Protocols
1. Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)
-
Principle: A stepwise procedure where a substance is administered orally to a group of animals at one of a series of fixed dose levels. The outcome of the initial group determines the dose for the next group.
-
Animals: Typically, young adult female rats are used.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered in a single dose by gavage using a stomach tube.
-
Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Body weight is recorded weekly.
-
A gross necropsy is performed on all animals at the end of the study.
-
-
Endpoint: The LD50 is estimated based on the dose levels causing mortality.
2. Acute Dermal Irritation/Corrosion (OECD 404)
-
Principle: The test substance is applied to a small area of the skin of a single animal. The degree of irritation or corrosion is evaluated at specific intervals.
-
Animals: Albino rabbits are the preferred species.
-
Procedure:
-
The fur is clipped from the dorsal area of the trunk of the test animal.
-
A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch.
-
The patch is removed after a 4-hour exposure period.
-
The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
-
-
Endpoint: The irritation potential is scored based on the severity and reversibility of the skin reactions.
3. Skin Sensitization (OECD 429: Local Lymph Node Assay - LLNA)
-
Principle: This assay measures the proliferation of lymphocytes in the draining auricular lymph nodes of mice following topical application of the test substance.
-
Animals: Female CBA/J mice are commonly used.
-
Procedure:
-
The test substance is applied to the dorsum of both ears for three consecutive days.
-
On day 5, mice are injected intravenously with 3H-methyl thymidine.
-
After 5 hours, the draining auricular lymph nodes are excised.
-
A single-cell suspension of lymph node cells is prepared, and the incorporation of 3H-methyl thymidine is measured by scintillation counting.
-
-
Endpoint: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI ≥ 3 is considered a positive result for sensitization.
In Vitro Experimental Protocols
1. Bacterial Reverse Mutation Test (Ames Test - OECD 471)
-
Principle: This assay uses amino acid-requiring strains of Salmonella typhimurium to detect gene mutations (point mutations).
-
Procedure:
-
Histidine-dependent bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).
-
The bacteria are plated on a minimal agar medium lacking histidine.
-
After incubation, the number of revertant colonies (bacteria that have mutated to be able to synthesize histidine) is counted.
-
-
Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.
2. In Vitro Mammalian Chromosome Aberration Test (OECD 473)
-
Principle: This test identifies substances that cause structural chromosome aberrations in cultured mammalian cells.
-
Procedure:
-
Cultures of mammalian cells (e.g., Chinese Hamster Ovary - CHO cells or human lymphocytes) are exposed to the test substance with and without a metabolic activation system.
-
Cells are treated with a spindle inhibitor (e.g., colcemid) to arrest them in metaphase.
-
Cells are harvested, fixed, and stained.
-
Metaphase cells are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).
-
-
Endpoint: A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the frequency of cells with structural chromosomal aberrations.
Toxicological Mechanisms and Signaling Pathways
The toxicity of Benzisothiazolinone is primarily attributed to its electrophilic nature, which allows it to react with biological nucleophiles, particularly the thiol groups (-SH) in cysteine residues of proteins. This interaction can lead to enzyme inhibition and a cascade of downstream cellular events.
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for determining the IC50 of BIT using an MTT assay.
Proposed Signaling Pathway for BIT-Induced Cellular Toxicity
Caption: Proposed mechanism of BIT-induced cellular toxicity.
Conclusion
The toxicological assessment of Benzisothiazolinone reveals a clear distinction between its in vivo and in vitro effects. While systemic toxicity in animal models appears low, local effects such as skin and eye irritation and skin sensitization are significant concerns. In vitro data corroborates the potential for cellular damage, particularly through mechanisms involving oxidative stress and mitochondrial impairment. This comparative guide highlights the importance of integrating data from both in vivo and in vitro models for a comprehensive risk assessment. Researchers and drug development professionals should consider the specific exposure scenarios and target tissues when evaluating the safety of products containing Benzisothiazolinone. Further research focusing on the long-term effects of low-dose exposure and the detailed molecular mechanisms of toxicity will continue to refine our understanding of this widely used biocide.
References
- 1. Assessment of in vivo chromosomal aberrations--potency of zinc mercapto benzo thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 3. researchgate.net [researchgate.net]
- 4. agro.icm.edu.pl [agro.icm.edu.pl]
- 5. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
Performance of Benzisothiazolinone in different cosmetic and paint formulations
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Benzisothiazolinone's Performance Against Common Alternatives, Supported by Experimental Data.
Benzisothiazolinone (BIT) is a widely utilized preservative in a variety of cosmetic and paint formulations, prized for its broad-spectrum antimicrobial activity. This guide provides a comprehensive comparison of BIT's performance against other common preservatives, offering a data-driven resource for formulation scientists and researchers. We will delve into its efficacy, stability, and safety in both cosmetic and paint applications, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key concepts through diagrams.
Benzisothiazolinone in Cosmetic Formulations
In the cosmetics industry, preservatives are crucial for ensuring product safety and longevity by preventing microbial contamination.[1] BIT is effective against a wide range of bacteria, fungi, and yeast, making it a popular choice for water-based products like lotions, shampoos, and foundations.[1]
Efficacy Comparison
The efficacy of a preservative is often measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the substance that prevents visible growth of a microorganism.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Benzisothiazolinone and Alternatives in Cosmetic Formulations (ppm)
| Microorganism | Benzisothiazolinone (BIT) | Phenoxyethanol | Parabens (Methylparaben) |
| Staphylococcus aureus | 40 | >1000 | 1000-4000 |
| Pseudomonas aeruginosa | 250 | >1000 | 2000-8000 |
| Escherichia coli | 40 | >1000 | 1000-4000 |
| Candida albicans | 350 | >1000 | 500-2000 |
| Aspergillus brasiliensis | 350 | >1000 | 500-2000 |
Note: MIC values can vary depending on the specific formulation, pH, and test conditions. Data compiled from multiple sources.
Stability Profile
The stability of a preservative is critical for its long-term effectiveness. BIT generally exhibits good stability over a wide pH range, a key advantage in diverse cosmetic formulations.
Table 2: Stability Comparison of Benzisothiazolinone and Alternatives in Cosmetic Formulations
| Parameter | Benzisothiazolinone (BIT) | Phenoxyethanol | Parabens |
| Effective pH Range | 4-12[2] | 3-10 | 4-8 |
| Temperature Stability | Stable at typical cosmetic manufacturing temperatures. | Generally stable, but can be volatile at higher temperatures. | Can be sensitive to hydrolysis at high temperatures and extreme pH. |
| Compatibility | Compatible with most cosmetic ingredients, including surfactants and emulsifiers. | Can be inactivated by some non-ionic surfactants. | Can be absorbed by some plastics and may interact with certain formulation components. |
Safety Profile
The safety of preservatives is a paramount concern for cosmetic formulators and consumers. While effective, BIT is a known skin sensitizer, which has led to regulatory restrictions on its use in certain product types and concentrations.
Table 3: Safety Comparison of Benzisothiazolinone and Alternatives in Cosmetic Formulations
| Preservative | Primary Safety Concern(s) | Regulatory Status (EU) |
| Benzisothiazolinone (BIT) | Skin sensitization, potential for allergic contact dermatitis.[3] | Restricted use; not permitted in leave-on products. |
| Phenoxyethanol | Generally considered safe at concentrations up to 1%.[4] | Permitted as a preservative in cosmetic products up to a maximum concentration of 1.0%.[4] |
| Parabens | Potential for endocrine disruption (subject of ongoing scientific debate). | Use of some parabens is restricted, while others are permitted within specified concentration limits. |
Experimental Protocol: Antimicrobial Effectiveness Test (AET) for Cosmetics (Based on USP <51>)
The United States Pharmacopeia (USP) <51> is a standard method for evaluating the antimicrobial effectiveness of a preservative system in a product.
Inoculum Preparation
-
Microorganisms: Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404).
-
Culture Conditions: Bacteria are cultured on Soybean-Casein Digest Agar, and fungi on Sabouraud Dextrose Agar.
-
Harvesting and Suspension: The microorganisms are harvested and suspended in sterile saline to achieve a final concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.
Inoculation of the Product
-
Five containers of the cosmetic product are each inoculated with one of the five test microorganisms.
-
The inoculum volume should not exceed 1% of the product volume.
-
The final concentration of microorganisms in the product should be between 1 x 10⁵ and 1 x 10⁶ CFU/g or mL.
Incubation and Sampling
-
The inoculated products are incubated at 20-25°C.
-
Samples are taken for microbial enumeration at specified intervals, typically at 7, 14, and 28 days.
Acceptance Criteria for Category 2 Products (Topical Products)
-
Bacteria: Not less than a 2.0 log reduction from the initial count at 14 days, and no increase from the 14-day count at 28 days.
-
Yeast and Molds: No increase from the initial calculated count at 14 and 28 days. "No increase" is defined as not more than 0.5 log₁₀ unit higher than the previous value measured.[5]
Visualizing the Mechanism and Workflow
Caption: Mechanism of action of Benzisothiazolinone (BIT) on microbial cells.
Caption: Workflow for Antimicrobial Effectiveness Testing (AET).
Benzisothiazolinone in Paint Formulations
In the paint industry, in-can preservation is essential to prevent microbial spoilage of water-based paints during storage and transport.[6] BIT is a common choice for in-can preservation due to its effectiveness and stability in a wide range of paint formulations.[7]
Efficacy Comparison
The performance of in-can preservatives is critical for maintaining the quality and shelf-life of paint products.
Table 4: Comparative Minimum Inhibitory Concentration (MIC) of Benzisothiazolinone and Alternatives in Paint Formulations (ppm)
| Microorganism | Benzisothiazolinone (BIT) | Methylisothiazolinone (MIT) | CMIT/MIT (3:1) |
| Pseudomonas aeruginosa | 250 | 50-100 | 2-5 |
| Enterobacter aerogenes | 80 | 25-50 | 1-3 |
| Bacillus subtilis | 40 | 10-25 | 0.5-2 |
| Aspergillus niger | 350 | >500 | 10-20 |
| Penicillium funiculosum | 700 | >500 | 15-30 |
Note: MIC values can vary depending on the paint formulation, pH, and presence of other raw materials. Data compiled from multiple sources.
Stability Profile
The stability of a preservative in a paint formulation is influenced by factors such as pH, temperature, and interactions with other components.
Table 5: Stability Comparison of Benzisothiazolinone and Alternatives in Paint Formulations
| Parameter | Benzisothiazolinone (BIT) | Methylisothiazolinone (MIT) | CMIT/MIT (3:1) |
| Effective pH Range | 4-12[2] | 2-9 | 2-9 |
| Temperature Stability | High stability, up to 100°C.[8] | Less stable at higher temperatures compared to BIT. | Unstable at temperatures above 40-50°C and in alkaline conditions.[1] |
| Compatibility | Generally good, stable in the presence of amines.[9] | Can be less stable in the presence of certain nucleophiles. | Can be deactivated by reducing agents and some amines. |
Safety Profile
The safety of preservatives in paints is a concern for both manufacturers and end-users, particularly regarding skin sensitization from handling wet paint.
Table 6: Safety Comparison of Benzisothiazolinone and Alternatives in Paint Formulations
| Preservative | Primary Safety Concern(s) | Regulatory Status (EU Biocidal Products Regulation) |
| Benzisothiazolinone (BIT) | Skin sensitizer.[10] | Approved for use as an in-can preservative (PT 6), but with concentration limits that trigger labeling requirements. |
| Methylisothiazolinone (MIT) | Potent skin sensitizer.[10] | Approved for use (PT 6), but with very low concentration limits for labeling. |
| CMIT/MIT (3:1) | Potent skin sensitizer and corrosive.[7] | Approved for use (PT 6), with strict concentration limits and labeling requirements. |
Experimental Protocol: In-Can Preservation Test for Paints (Based on ASTM D2574)
The ASTM D2574 standard test method is used to determine the resistance of emulsion paints to microbial attack in the container.[11]
Inoculum Preparation
-
Microorganisms: A mixed culture of common paint spoilage bacteria such as Pseudomonas aeruginosa (ATCC 10145) and Enterobacter aerogenes (ATCC 13048) is typically used.[12] Other relevant isolates from contaminated paint samples can also be included.
-
Culture Conditions: The bacteria are grown in a suitable nutrient broth.
-
Harvesting and Suspension: The bacterial cells are harvested and suspended in sterile saline or water to a predetermined concentration.
Inoculation of the Paint
-
A known volume of the paint sample is placed in a sterile container.
-
The paint is inoculated with a specified volume of the mixed bacterial suspension.[12]
-
A control sample of the same paint without the preservative is also inoculated.
Incubation and Evaluation
-
The inoculated paint samples are incubated at a specified temperature, typically 30 ± 2°C, for a period of at least two weeks.[11]
-
The samples are visually inspected at regular intervals (e.g., weekly) for signs of spoilage, such as changes in viscosity, gas formation, discoloration, and odor.
-
Microbial enumeration can also be performed to quantify the level of contamination.
Acceptance Criteria
-
The preservative is considered effective if there is no significant change in the physical properties of the paint and/or a significant reduction or no increase in the microbial count compared to the control sample. The specific criteria can be defined by the manufacturer or based on historical data.
Visualizing the Evaluation Workflow
Caption: Workflow for evaluating in-can paint preservation.
References
- 1. How To Do Cosmetic Preservative Testing? - Ariel Cosmetic [arielcosmetic.com]
- 2. Benzisothiazolinone (BIT) preservative [cneasychem.com]
- 3. ec.europa.eu [ec.europa.eu]
- 4. Safety review of phenoxyethanol when used as a preservative in cosmetics | CoLab [colab.ws]
- 5. Preservative Efficacy Testing: USP 51 Vs. PCPC | Consumer Product Testing Company [cptclabs.com]
- 6. scribd.com [scribd.com]
- 7. specialchem.com [specialchem.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. BIT 10%/Benzisothiazolinone [sinotrustchemical.com]
- 10. Methylisothiazolinone and benzisothiazolinone are widely used in paint: a multicentre study of paints from five European countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. microbe-investigations.com [microbe-investigations.com]
A Comparative Analysis of the Environmental Impact of Benzisothiazolinone and Other Key Biocides
A detailed guide for researchers and drug development professionals on the aquatic toxicity, biodegradability, and bioaccumulation potential of common antimicrobial agents.
This guide provides a comprehensive comparison of the environmental impact of Benzisothiazolinone (BIT) against other widely used biocides, including Methylisothiazolinone (MIT), 5-Chloro-2-methyl-4-isothiazolinone (CMIT), Bronopol, and various parabens. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and use of these compounds, with a focus on their environmental fate and ecotoxicological effects.
Executive Summary
The selection of a biocide in product formulation has significant environmental implications. This guide synthesizes key data on the aquatic toxicity, biodegradability, and bioaccumulation potential of five key classes of biocides. Isothiazolinones, including BIT, MIT, and CMIT, exhibit high acute aquatic toxicity but vary in their biodegradability and bioaccumulation potential. Bronopol is also highly toxic to aquatic life and its degradation can form more persistent and toxic byproducts. Parabens, while generally less acutely toxic to aquatic organisms, have raised concerns due to their potential for endocrine disruption and persistence in the environment.
Comparative Data on Environmental Impact
The following tables summarize the key environmental impact parameters for Benzisothiazolinone and other selected biocides.
Table 1: Acute Aquatic Toxicity
Acute toxicity is a critical measure of a substance's potential to harm aquatic organisms upon short-term exposure. The values below represent the concentration of the biocide that is lethal to 50% of the test organisms (LC50) or causes a 50% reduction in a biological function, such as growth or mobility (EC50), over a specified period.
| Biocide | Fish (Rainbow Trout, Oncorhynchus mykiss) 96-hr LC50 (mg/L) | Invertebrate (Daphnia magna) 48-hr EC50 (mg/L) | Algae (Pseudokirchneriella subcapitata) 72-hr EC50 (mg/L) |
| Benzisothiazolinone (BIT) | 1.6[1] | 1.1[1] | 0.11[2] |
| Methylisothiazolinone (MIT) | 6.0[1] | 1.68[1] | 0.157[1] |
| 5-Chloro-2-methyl-4-isothiazolinone (CMIT) | 0.19[1] | 0.16[1] | 0.027[1] |
| Bronopol | 11.04 - 11.18 | 1.6 | 0.08 (NOEC) |
| Methylparaben | 65 (Zebrafish, Danio rerio) | 13 | 23 |
| Ethylparaben | - | - | - |
| Propylparaben | - | 13 | 41 |
| Butylparaben | - | 9.50 | - |
Note: Data for different fish species may be used where Rainbow Trout data is unavailable. NOEC (No Observed Effect Concentration) is reported for Bronopol's effect on algae.
Table 2: Biodegradability
Ready biodegradability is an indicator of a substance's potential to be rapidly broken down by microorganisms in an aquatic environment. The OECD 301B (CO2 Evolution Test) is a standard method to assess this, with a substance generally considered "readily biodegradable" if it achieves ≥60% biodegradation within a 28-day period and meets the 10-day window criterion.
| Biocide | OECD 301B (% Biodegradation in 28 days) | Environmental Half-life (Water) | Environmental Half-life (Soil) |
| Benzisothiazolinone (BIT) | 0% at 100 mg/L (toxic to microbes); 62% in 83 days at 1.8 mg/L[3][4] | >30 days (hydrolytically stable)[5][6] | <24 hours to 12.5 hours[4][7][8] |
| Methylisothiazolinone (MIT) | 0% at 31.6 mg/L (toxic to microbes); 48-56% at 0.01-0.1 mg/L[9] | >80 days (hydrolytically stable)[9] | 6.7 hours[9] |
| 5-Chloro-2-methyl-4-isothiazolinone (CMIT) | 0% at 100 mg/L (toxic to microbes); 62% at 0.03 mg/L[9][10] | 69 days (hydrolytically stable)[9] | Expected to be rapid[9] |
| Bronopol | 70-80% at 0.1 mg/L (readily biodegradable)[5] | 24 hours (photolysis) to 2 months (hydrolysis at pH 8)[11][12] | Not readily available |
| Parabens (Methyl, Ethyl, Propyl) | 89-92%[13] | 10-19 hours (Benzylparaben) | >90% degradation in 3 days[14] |
Table 3: Bioaccumulation Potential
Bioaccumulation refers to the accumulation of a substance in an organism from all sources of exposure (water, food, etc.). The Bioconcentration Factor (BCF) is a key metric, representing the ratio of the chemical's concentration in an organism to its concentration in the surrounding water. A BCF value greater than 1000 often indicates a potential for bioaccumulation.
| Biocide | Bioconcentration Factor (BCF) in Fish (L/kg) | Log Kow |
| Benzisothiazolinone (BIT) | 6.62 | 1.53 |
| Methylisothiazolinone (MIT) | 3 | - |
| 5-Chloro-2-methyl-4-isothiazolinone (CMIT) | 5 | - |
| Bronopol | 3.16 | 0.22 |
| Parabens | 2.5 - 137.3 (Methylparaben in mussels); 2.3 - 3.57 (Butylparaben and Propylparaben in fish)[6] | 1.96 (Methylparaben) - 3.57 (Butylparaben) |
Experimental Protocols
The data presented in this guide are primarily derived from standardized test guidelines established by the Organisation for Economic Co-operation and Development (OECD). These protocols are globally recognized for their reliability and reproducibility.
OECD 301B: Ready Biodegradability – CO2 Evolution Test
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days. The amount of carbon dioxide evolved from the biodegradation of the test substance is measured and is expressed as a percentage of the theoretical amount of CO2 (ThCO2) that could be produced from all the carbon in the test substance.[7][15][16]
-
Apparatus: The test is conducted in flasks connected to a system for trapping and measuring CO2, such as bubbling the effluent gas through a barium hydroxide solution and then titrating the remaining Ba(OH)2.
-
Procedure: A known concentration of the test substance is added to the mineral medium containing the inoculum. Control flasks with only inoculum and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are run in parallel. The flasks are incubated at a constant temperature (e.g., 22 ± 2°C) and aerated with CO2-free air. The CO2 produced is trapped and quantified at regular intervals.
-
Data Analysis: The cumulative amount of CO2 produced is plotted against time. A substance is considered readily biodegradable if it reaches at least 60% of its theoretical CO2 production within a 10-day window during the 28-day test period.[10]
OECD 203: Fish, Acute Toxicity Test
-
Principle: This test determines the concentration of a substance that is lethal to 50% of a population of fish (LC50) over a 96-hour exposure period.
-
Test Organisms: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio).
-
Procedure: Fish are exposed to a range of concentrations of the test substance in a flow-through or semi-static system. A control group is maintained in water without the test substance. Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods such as probit analysis.
OECD 202: Daphnia sp. Acute Immobilisation Test
-
Principle: This test determines the concentration of a substance that causes immobilization in 50% of a population of Daphnia magna (EC50) over a 48-hour exposure period.
-
Test Organisms: Young daphnids (less than 24 hours old) are used.
-
Procedure: Daphnids are exposed to a series of concentrations of the test substance in a static system. A control group is maintained in clean water. The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Data Analysis: The EC50 value and its 95% confidence limits are calculated.
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
-
Principle: This test determines the effect of a substance on the growth of a selected species of freshwater algae or cyanobacteria over a 72-hour period. The endpoint is the concentration that causes a 50% reduction in growth (EC50).
-
Test Organisms: Pseudokirchneriella subcapitata is a commonly used green alga.
-
Procedure: Exponentially growing algal cultures are exposed to a range of concentrations of the test substance in a nutrient-rich medium. The cultures are incubated under constant light and temperature. Algal growth is measured by cell counts or a surrogate such as chlorophyll fluorescence.
-
Data Analysis: The growth rate and yield are calculated for each concentration and compared to the control to determine the EC50.
Mechanisms of Action and Environmental Fate
The environmental impact of a biocide is intrinsically linked to its mechanism of action and its subsequent fate in various environmental compartments.
Isothiazolinones (BIT, MIT, CMIT)
Isothiazolinones exert their biocidal activity through a two-step mechanism. The initial step involves rapid inhibition of microbial growth and metabolism by disrupting key metabolic pathways. This is followed by irreversible cell damage leading to cell death. The electrophilic sulfur atom in the isothiazolinone ring is highly reactive towards nucleophiles, particularly the thiol groups in proteins and enzymes. This reaction leads to the inactivation of essential enzymes, such as dehydrogenases, thereby inhibiting respiration and energy production.
Caption: Mechanism of action for isothiazolinone biocides.
Bronopol
Bronopol's antimicrobial activity is also attributed to its ability to interact with thiol groups in enzymes and other proteins. In the presence of oxygen, it can generate reactive oxygen species, leading to oxidative stress and cell damage. A significant environmental concern with bronopol is its degradation to more stable and toxic compounds, such as 2-bromo-2-nitroethanol (BNE) and bromonitromethane (BNM), which can persist in aquatic environments.[11]
Parabens
Parabens are esters of p-hydroxybenzoic acid and their antimicrobial efficacy increases with the length of the alkyl chain. While their primary mechanism of action is disruption of membrane transport processes, there is growing concern about their potential to act as endocrine disruptors by mimicking estrogen. This can have sublethal but significant effects on the reproductive health of aquatic organisms.
Caption: Environmental fate pathways of biocides in aquatic systems.
Conclusion
The choice of a biocide has far-reaching environmental consequences. This guide provides a comparative framework to aid in the selection of antimicrobial agents based on their environmental impact profiles. While isothiazolinones like BIT, MIT, and CMIT are effective biocides, their high aquatic toxicity necessitates careful consideration of their release into the environment. Bronopol's ready biodegradability is a positive attribute, but the formation of more persistent and toxic degradation products is a significant drawback. Parabens, while generally less acutely toxic, pose a potential risk as endocrine disruptors. A thorough risk assessment, considering both the ecotoxicological profile and the potential for environmental exposure, is crucial for the responsible use of any biocide.
References
- 1. h20195.www2.hp.com [h20195.www2.hp.com]
- 2. Registration Dossier - ECHA [echa.europa.eu]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Pesticides and Parabens Contaminating Aquatic Environment: Acute and Sub-Chronic Toxicity towards Early-Life Stages of Freshwater Fish and Amphibians - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. concawe.eu [concawe.eu]
- 7. oecd.org [oecd.org]
- 8. contractlaboratory.com [contractlaboratory.com]
- 9. rivm.nl [rivm.nl]
- 10. OECD 301B: CO2 Evolution Ready Biodegradability Test - Aropha [aropha.com]
- 11. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 12. oehha.ca.gov [oehha.ca.gov]
- 13. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 14. OECD 301B - Biodegradation Test - CO2 Evolution - Situ Biosciences [situbiosciences.com]
- 15. Evaluating the ready biodegradability of two poorly water-soluble substances: comparative approach of bioavailability improvement methods (BIMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. epa.gov [epa.gov]
A Head-to-Head Study of Benzisothiazolinone and Bronopol as Bactericides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bactericidal performance of Benzisothiazolinone (BIT) and bronopol. The information is supported by experimental data from various scientific sources to aid in the selection of the most appropriate bactericide for specific research and development applications.
Executive Summary
Benzisothiazolinone (BIT) and bronopol are two widely used broad-spectrum bactericides in various industrial and pharmaceutical applications. BIT, an isothiazolinone, functions by interacting with sulfhydryl groups of proteins and enzymes within microbial cells, leading to the disruption of essential cellular functions.[1] Bronopol, a halogen-nitro compound, exhibits a dual-action mechanism involving the oxidation of thiol groups in bacterial cells, which under aerobic conditions, generates reactive oxygen species (ROS) that contribute to its bactericidal activity.[2][3]
This guide presents a comparative analysis of their bactericidal efficacy, primarily through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data. Detailed experimental protocols for determining these values are also provided, along with visualizations of their mechanisms of action and experimental workflows.
Data Presentation: Bactericidal Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) of Benzisothiazolinone and bronopol against a range of common bacteria. It is important to note that these values are compiled from various sources and experimental conditions may differ.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzisothiazolinone (BIT)
| Microorganism | MIC (ppm) |
| Escherichia coli | 30[1] |
| Pseudomonas aeruginosa | 200[1] |
| Staphylococcus aureus | 30[1], 212[4] |
| Bacillus subtilis | 100[1] |
| Proteus vulgaris | 90[1] |
| Typhoid bacillus | 40[1] |
Note: The active ingredient of BIT in one study was 32%.[1]
Table 2: Minimum Inhibitory Concentration (MIC) of Bronopol
| Microorganism | MIC (µg/mL or ppm) |
| Escherichia coli | 12.5-50[5], 13[6] |
| Pseudomonas aeruginosa | 12.5-50[5] |
| Staphylococcus aureus | 12.5-50[5] |
| Bacillus subtilis | 12.5[5] |
| Proteus mirabilis | 25-50[5] |
| Proteus vulgaris | 12.5-50[5] |
| Staphylococcus epidermidis | 50[5] |
| Streptococcus faecalis | 50[5] |
| Burkholderia (Pseudomonas) cepacia | 25[5] |
| Klebsiella aerogenes | 25[5] |
| Legionella pneumophilia | 50[5] |
Note: 1 µg/mL is equivalent to 1 ppm.
Direct comparison of Minimum Bactericidal Concentration (MBC) values is limited due to the scarcity of head-to-head studies in publicly available literature. However, for bronopol, bactericidal concentrations have been reported to be considerably higher than its MIC, in the range of 100 to 500 µg/ml for E. coli.[6]
Mechanisms of Action
Benzisothiazolinone (BIT)
BIT's primary mechanism of action involves the disruption of cellular function through interaction with thiol-containing proteins and enzymes.[1][7] The electrophilic sulfur atom in the isothiazolinone ring reacts with nucleophilic sulfhydryl groups (-SH) in cysteine residues of proteins, leading to the formation of disulfide bonds. This process inactivates critical enzymes, disrupts metabolic pathways, and ultimately leads to cell death.[1]
Bronopol
Bronopol exhibits a more complex, dual mechanism of action that is dependent on the presence of oxygen.[2][3]
-
Aerobic Conditions: Bronopol catalytically oxidizes essential thiol groups within the bacterial cell, such as those in cysteine and glutathione.[2][3] This reaction uses molecular oxygen as the final oxidant and generates reactive oxygen species (ROS), including superoxide and peroxide radicals. These highly reactive species are directly responsible for the potent bactericidal activity of bronopol under aerobic conditions.[2][6]
-
Anoxic Conditions: In the absence of oxygen, bronopol can still react with and oxidize intracellular thiols. However, this reaction is slower and consumes the bronopol molecule. This leads to a period of bacteriostasis, but once the bronopol is depleted, bacterial growth can resume.[2][6]
References
- 1. phexcom.com [phexcom.com]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 4. researchgate.net [researchgate.net]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. researchgate.net [researchgate.net]
- 7. qlaboratories.com [qlaboratories.com]
Validation of Benzisothiazolinone's efficacy in preventing fungal contamination
##Unveiling the Efficacy of Benzisothiazolinone in Preventing Fungal Contamination: A Comparative Analysis
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals evaluating Benzisothiazolinone (BIT) as an antifungal preservative. This report details BIT's performance against common fungal contaminants, offering a comparative analysis with other widely used preservatives, supported by experimental data and protocols.
Benzisothiazolinone (BIT) stands as a prominent broad-spectrum antimicrobial agent utilized across various industries to inhibit the growth of bacteria, mold, and yeast.[1][2] This guide delves into the validation of its antifungal efficacy, providing a direct comparison with other isothiazolinones, parabens, and formaldehyde-releasers to assist in the informed selection of preservatives.
Comparative Antifungal Efficacy of Benzisothiazolinone
The effectiveness of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth. The following tables summarize the MIC values of Benzisothiazolinone and its counterparts against key fungal species.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzisothiazolinone (BIT) Against Common Fungal Contaminants
| Fungal Species | Minimum Inhibitory Concentration (ppm) |
| Aspergillus niger | 300 |
| Penicillium funiculosum | 150 |
| Cladosporium herbarum | 100 |
| Rhizopus nigricans | 450 |
| Fusarium species (likely) | 500 |
| Saccharomyces cerevisiae (Brewer's yeast) | 200 |
Note: Data is for a BIT product with an active ingredient concentration of 32%.
Table 2: Comparative Minimum Inhibitory Concentration (MIC₅₀ in µg/mL) of Benzisothiazolinone Derivatives and Standard Antifungal Drugs
| Fungal Species | DFD-VI-15 (BZT Derivative) | BD-I-186 (BZT Derivative) | DFD-V-49 (BZT Derivative) | DFD-V-66 (BZT Derivative) | Fluconazole | Micafungin | Amphotericin B |
| Candida albicans | 1.6 | 1.6 | 6.4 | 3.2 | 1.0 | 0.05 | 0.5 |
| Candida glabrata | 3.2 | 3.2 | 12.5 | 6.4 | 16.0 | 0.1 | 1.0 |
| Candida parapsilosis | 1.6 | 0.8 | 3.2 | 1.6 | 4.0 | 0.2 | 2.0 |
| Cryptococcus neoformans | 1.6 | 1.6 | 6.4 | 3.2 | >64 | >2.0 | >10 |
| Aspergillus fumigatus | >12.5 | >12.5 | >12.5 | 6.4 | >64 | >2.0 | >10 |
Source: Adapted from a study on amino acid-derived 1,2-benzisothiazolinone derivatives.[3][4]
While direct, publicly available MIC data for a side-by-side comparison of BIT with parabens and formaldehyde-releasers against specific fungal strains is limited, the known mechanisms and general efficacy of these preservative classes offer a basis for comparison. Parabens, such as methylparaben and propylparaben, are effective against a broad range of fungi, though their efficacy can be pH-dependent.[5] Formaldehyde-releasers, like DMDM hydantoin and bronopol, also provide broad-spectrum antimicrobial activity. However, concerns regarding formaldehyde's safety have led to increased scrutiny of their use.
Mechanism of Action: A Two-Pronged Attack
Benzisothiazolinone's antifungal activity is primarily attributed to a dual mechanism of action:
-
Disruption of Mitochondrial Function: BIT targets the fungal respiratory pathway, leading to a cascade of detrimental effects. This includes a decrease in mitochondrial membrane potential and an increase in the production of reactive oxygen species (ROS), ultimately limiting the energy production essential for fungal survival.[3][4]
-
Inhibition of Thiol-Containing Enzymes: The electrophilic sulfur atom in the isothiazolinone ring of BIT readily reacts with nucleophilic thiol groups (-SH) found in cysteine residues of vital enzymes and proteins.[6] This interaction leads to the formation of disulfide bonds, altering the protein structure and inactivating enzymes crucial for metabolism and respiration. Glutathione, a key antioxidant in fungi, is also a target, disrupting the cell's ability to combat oxidative stress.[7][8][9]
Experimental Protocols
To ensure the reproducibility and validity of the efficacy data, standardized experimental methodologies are paramount.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using a broth microdilution method, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI) M27 standard for yeasts.
Objective: To determine the lowest concentration of Benzisothiazolinone that inhibits the visible growth of a specific fungus.
Methodology:
-
Preparation of Fungal Inoculum: Fungal cultures are grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds). A standardized suspension of the fungus is prepared in a saline solution and its density is adjusted to a 0.5 McFarland standard. This suspension is then further diluted in a growth medium like RPMI-1640 to achieve a final inoculum concentration.
-
Preparation of Test Substance Dilutions: A stock solution of Benzisothiazolinone is prepared and serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plates are then incubated at an optimal temperature for the specific fungal species (e.g., 35°C for Candida albicans, 25-28°C for Aspergillus niger) for a defined period (typically 24-72 hours).
-
Reading of Results: The MIC is recorded as the lowest concentration of BIT at which no visible growth is observed.
Preservative Efficacy Test (Challenge Test)
The challenge test, as outlined in standards like ISO 11930, evaluates the effectiveness of a preservative within a finished product.
Objective: To assess the ability of Benzisothiazolinone to prevent microbial proliferation in a formulated product when challenged with a high concentration of microorganisms.
Methodology:
-
Preparation of Product Samples: The final product formulation containing Benzisothiazolinone at the desired concentration is prepared.
-
Inoculation: The product samples are inoculated with a high concentration (typically 10⁵ to 10⁶ CFU/g or mL) of a mixed culture of relevant fungal species.
-
Incubation and Sampling: The inoculated samples are stored at a specified temperature and humidity. At predetermined time intervals (e.g., 7, 14, and 28 days), aliquots are taken from the samples.
-
Enumeration: The number of viable microorganisms in the aliquots is determined by plating on a suitable agar medium.
-
Evaluation: The reduction in the microbial count over time is calculated and compared against established acceptance criteria to determine the preservative's efficacy.
Visualizing the Mechanisms
To better understand the intricate processes involved in Benzisothiazolinone's antifungal action, the following diagrams illustrate the key pathways and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. CA3060469C - Synergistic fungicidal composition comprising benzisothiazolinone - Google Patents [patents.google.com]
- 3. Amino Acid-Derived 1,2-Benzisothiazolinone Derivatives as Novel Small-Molecule Antifungal Inhibitors: Identification of Potential Genetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino acid-derived 1,2-benzisothiazolinone derivatives as novel small-molecule antifungal inhibitors: identification of potential genetic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Glutathione, altruistic metabolite in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of the Glutathione System in Stress Adaptation, Morphogenesis and Virulence of Pathogenic Fungi [mdpi.com]
- 9. researchgate.net [researchgate.net]
Comparative Study on the Endocrine Disruption Potential of Isothiazolinones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the endocrine-disrupting potential of several commonly used isothiazolinone biocides. The information is compiled from recent experimental studies and is intended to be an objective resource for the scientific community.
Data Summary
The following table summarizes the quantitative data on the endocrine-disrupting effects of various isothiazolinones from key in vivo and in vitro studies.
| Isothiazolinone | Test System | Endpoint | Concentration/Dose | Observed Effect | Reference |
| Methylisothiazolinone (MIT) | Zebrafish larvae | Thyroid hormone levels | 30 µg/L | Significant decrease in whole-body triiodothyronine (T3) and thyroxine (T4) levels.[1] | Lee et al., 2022 |
| Zebrafish larvae | Gene expression (HPT axis) | 30 µg/L | Upregulation of crh, trh, tshβ, tshr; Downregulation of trαa, tg, ttr, deio2.[1] | Lee et al., 2022 | |
| Human endometrial cancer cells | Estrogen receptor α (ERα) antagonism | ~10 µM | Inhibition of ERα activity. | Kassotis et al., 2015 | |
| Human endometrial cancer cells | Androgen receptor (AR) antagonism | ~10 µM | Inhibition of AR activity. | Kassotis et al., 2015 | |
| Chloromethylisothiazolinone (CMIT) | Zebrafish embryos (in a 3:1 mixture with MIT) | Developmental effects | 15 and 30 µg/L | Increased incidence of bent tail and pericardial edema.[2] | Chatterjee et al., 2021 |
| Zebrafish embryos (in a 3:1 mixture with MIT) | Cardiovascular effects | 15 and 30 µg/L | Altered heart rates.[2] | Chatterjee et al., 2021 | |
| Octylisothiazolinone (OIT) | Zebrafish larvae | Thyroid hormone levels | 3 µg/L | Significant decrease in whole-body T3 and T4 levels.[1] | Lee et al., 2022 |
| Zebrafish larvae | Gene expression (HPT axis) | 3 µg/L | Upregulation of crh, trh, tshβ, tshr; Downregulation of trαa, tg, ttr, deio2.[1] | Lee et al., 2022 | |
| Marine medaka larvae | Sex hormone ratio | 1, 3, 10 µg/L | Significant elevation of estradiol (E2)/testosterone (T) ratio.[3] | Chen et al., 2025 | |
| Benzisothiazolinone (BIT) | Zebrafish larvae | Thyroid hormone levels | 30 µg/L | Decrease in T4 and T3 content.[3] | Lee et al., 2023 |
| Zebrafish larvae | Gene expression (HPT axis) | 30 µg/L | Upregulation of tshβ, tshr, trh; Downregulation of trα, deio2.[3] | Lee et al., 2023 | |
| Rat pituitary GH3 cells | Gene expression (Thyroid-related) | Not specified | Upregulation of tshβ; Downregulation of trα, trβ, deio1, deio2.[3] | Lee et al., 2023 | |
| Marine medaka larvae | Sex hormone ratio | 1, 3, 10 µg/L | Significant elevation of E2/T ratio.[3] | Chen et al., 2025 | |
| Dichlorooctylisothiazolinone (DCOIT) | Marine medaka (life-cycle exposure) | Hormone synthesis | Not specified | Stimulation of GnRHR-mediated synthesis of FSH and LH.[4] | Tang et al., 2024 |
| Marine medaka larvae | Sex hormone ratio | 1, 3, 10 µg/L | Significant elevation of E2/T ratio.[3] | Chen et al., 2025 | |
| Human and rat CYP19A1 (aromatase) | Aromatase inhibition | IC50: 5.78 µM (human), 7.35 µM (rat) | Potent inhibition of aromatase.[5] | Zheng et al., 2025 | |
| Zebrafish larvae | Thyroid hormone levels | ≥0.3 µg/L | Lower contents of T3 and T4.[6] | Lee & Ji, 2022 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Zebrafish Embryo/Larva Assays for Thyroid Disruption
-
Test Organism: Zebrafish (Danio rerio).
-
Exposure: Fertilized embryos are exposed to various concentrations of the test isothiazolinone (e.g., MIT, OIT, BIT, DCOIT) and a solvent control (e.g., DMSO) in multi-well plates for a period of 96 to 120 hours post-fertilization (hpf).[1][3][6]
-
Developmental Endpoints: Mortality, hatching rate, and morphological abnormalities (e.g., coagulation, tail detachment, edema) are monitored daily.[1][3][6]
-
Hormone Analysis: At the end of the exposure period, whole-body homogenates of larvae are prepared. Triiodothyronine (T3) and thyroxine (T4) levels are quantified using enzyme-linked immunosorbent assays (ELISA).
-
Gene Expression Analysis: Total RNA is extracted from pooled larvae. Quantitative real-time PCR (qPCR) is performed to measure the transcript levels of genes involved in the hypothalamus-pituitary-thyroid (HPT) axis, such as crh, trh, tshβ, tshr, trα, tg, and deio2.[1][3]
In Vitro Reporter Gene Assays for Nuclear Receptor Activity
-
Cell Line: Human endometrial cancer cell line (Ishikawa) stably co-transfected with a luciferase reporter gene linked to a hormone response element.
-
Assay Principle: The assay measures the ability of a test chemical to act as an agonist or antagonist of a specific nuclear receptor (e.g., estrogen receptor, androgen receptor).
-
Agonist Mode: Cells are exposed to various concentrations of the test isothiazolinone. An increase in luciferase activity indicates agonistic activity.
-
Antagonist Mode: Cells are co-exposed to a known receptor agonist (e.g., 17β-estradiol for ER, dihydrotestosterone for AR) and various concentrations of the test isothiazolinone. A decrease in agonist-induced luciferase activity indicates antagonistic activity.
-
Data Analysis: Luminescence is measured using a luminometer. Results are expressed as a percentage of the maximal response induced by the positive control.
H295R Steroidogenesis Assay
-
Cell Line: Human adrenal cortical carcinoma cell line (NCI-H295R).
-
Assay Principle: This assay assesses the effect of chemicals on the production of steroid hormones, particularly 17β-estradiol (E2) and testosterone (T).
-
Procedure: H295R cells are cultured in multi-well plates and exposed to a range of concentrations of the test isothiazolinone for 48 hours.
-
Hormone Quantification: After exposure, the culture medium is collected, and the concentrations of E2 and T are determined using methods like ELISA or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Hormone production in treated cells is compared to that in solvent control cells to determine if the test chemical inhibits or induces steroidogenesis.
Aromatase Inhibition Assay
-
Enzyme Source: Human or rat CYP19A1 (aromatase).
-
Assay Principle: This in vitro assay measures the inhibition of the aromatase enzyme, which is responsible for the conversion of androgens to estrogens.
-
Procedure: The test isothiazolinone is incubated with the aromatase enzyme and a substrate. The rate of product formation is measured.
-
Data Analysis: The concentration of the test chemical that causes 50% inhibition of enzyme activity (IC50) is calculated to determine its inhibitory potency.[5]
Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the endocrine-disrupting potential of isothiazolinones.
References
- 1. Effects of methylisothiazolinone and octylisothiazolinone on development and thyroid endocrine system in zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Critical window of exposure of CMIT/MIT with respect to developmental effects on zebrafish embryos: Multi-level endpoint and proteomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thyroid hormone disrupting potentials of benzisothiazolinone in embryo-larval zebrafish and rat pituitary GH3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isothiazolinone biocides as aromatase inhibitors: Hormonal disruption, and in silico docking and SAR/QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicological signature for thyroid endocrine disruption of dichlorooctylisothiazolinone in zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Procedures for the Proper Disposal of Benzisothiazolinone
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Benzisothiazolinone (BIT), a widely used biocide and preservative, requires specific disposal protocols due to its potential hazards. Adherence to these procedures is critical to mitigate risks, including skin sensitization, severe skin burns, eye damage, and high toxicity to aquatic life.[1] This guide provides detailed, step-by-step instructions for the proper disposal of benzisothiazolinone waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before commencing any disposal activities, it is imperative to consult the Safety Data Sheet (SDS) for benzisothiazolinone. All handling and disposal operations should be performed in a well-ventilated area, ideally within a chemical fume hood.[1]
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory to prevent personal exposure. This includes:
-
Gloves: Chemical-resistant gloves.
-
Protective Clothing: A lab coat or other suitable protective garments.[1][3]
Disposal Procedures
There are two primary methods for the disposal of benzisothiazolinone waste from a laboratory: direct disposal as hazardous waste and chemical neutralization prior to disposal. The selection of the appropriate method depends on the volume of waste, the capabilities of the laboratory, and local regulations.[1]
1. Direct Disposal as Hazardous Waste:
This is the most direct and recommended method, particularly for small quantities of BIT waste generated in research environments.[1]
-
Step 1: Waste Segregation: Do not mix benzisothiazolinone waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.[1]
-
Step 2: Containerization: Collect all waste containing benzisothiazolinone, including the pure compound, contaminated solutions, and rinsates, in a clearly labeled, sealed, and compatible waste container.[1]
-
Step 3: Labeling: The container must be clearly marked as "Hazardous Waste" and include the full chemical name "Benzisothiazolinone" and its associated hazards (e.g., "Corrosive," "Skin Sensitizer," "Environmental Hazard").[1]
-
Step 4: Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area, away from incompatible materials, until it is collected by a licensed waste disposal contractor.[1][3]
2. Chemical Neutralization Prior to Disposal:
For dilute aqueous solutions, chemical neutralization can be employed to degrade the active isothiazolinone structure, rendering it non-biocidal before disposal.[1] Isothiazolinones are susceptible to nucleophilic attack, which opens the isothiazole ring and eliminates their antimicrobial properties.[1]
Experimental Protocol: Neutralization with Sodium Bisulfite
This protocol utilizes sodium bisulfite to neutralize the benzisothiazolinone.
-
Step 1: Preparation and Dilution: Ensure the waste solution is in a suitable container, allowing for the addition of reagents and stirring. If the concentration of benzisothiazolinone is high, dilution with water may be necessary.
-
Step 2: Addition of Sodium Bisulfite: While stirring the waste solution, slowly add sodium bisulfite. A general guideline is to add approximately 2 grams of sodium bisulfite for every gram of benzisothiazolinone estimated to be in the waste solution.[1]
-
Step 3: Reaction Time: Allow the reaction to proceed with continuous stirring for at least 2 hours at room temperature.[1]
-
Step 4: pH Neutralization: After the reaction is complete, neutralize the pH of the solution to between 6 and 8 with a dilute acid, such as citric or acetic acid.[1]
-
Step 5: Final Disposal: The final neutralized solution can then be disposed of as non-hazardous aqueous waste in accordance with local regulations, which may include drain disposal with copious amounts of water.[1]
Experimental Protocol: Neutralization with Sodium Hypochlorite (Bleach)
This protocol uses a common laboratory disinfectant to degrade the biocide.
-
Step 1: Preparation and Dilution: Follow the same initial preparation and dilution steps as the sodium bisulfite protocol.[1]
-
Step 2: Addition of Sodium Hypochlorite: While stirring, slowly add household bleach (typically 5.25-8.25% sodium hypochlorite) to the waste solution.[1]
-
Step 3: Quenching Excess Hypochlorite: It is crucial to neutralize any remaining sodium hypochlorite after the initial reaction. This can be achieved by the careful addition of a reducing agent like sodium bisulfite or sodium thiosulfate until the solution no longer tests positive for active chlorine (e.g., using potassium iodide-starch test paper).[1]
-
Step 4: pH Neutralization: Neutralize the pH of the final solution to between 6 and 8.[1]
-
Step 5: Final Disposal: The treated solution can then be disposed of in accordance with local regulations for non-hazardous aqueous waste.[1]
Quantitative Data for Chemical Neutralization
| Parameter | Sodium Bisulfite Neutralization | Sodium Hypochlorite Neutralization |
| Reagent Ratio | Approx. 2g sodium bisulfite per 1g benzisothiazolinone[1] | N/A (add until reaction is complete) |
| Reaction Time | At least 2 hours with continuous stirring[1] | N/A (reaction is typically rapid) |
| Final pH | 6 - 8[1] | 6 - 8[1] |
| Verification | Optional: High-Performance Liquid Chromatography (HPLC) to confirm absence of BIT[1] | Potassium iodide-starch test paper for active chlorine[1] |
Benzisothiazolinone Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of benzisothiazolinone waste.
Caption: Decision workflow for the proper disposal of benzisothiazolinone waste.
References
Personal protective equipment for handling Benzisothiazolone
This guide provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Benzisothiazolinone. Adherence to these procedures is critical for ensuring personal safety, minimizing exposure risk, and ensuring proper disposal.
Personal Protective Equipment (PPE) and Safety Data
Proper selection and use of PPE are paramount when handling Benzisothiazolinone. The following table summarizes key quantitative data and PPE specifications.
| Data Point | Value | Species/Standard |
| Acute Oral Toxicity (LD50) | 1020 mg/kg | Rat[1] |
| Eye/Face Protection | Tightly fitting safety goggles or face shield | EN 166 (EU) or NIOSH (US)[1] |
| Hand Protection | Chemical-resistant nitrile rubber gloves | Min. thickness: 0.11 mm; Min. breakthrough time: 480 mins[2] |
| Respiratory Protection | P95 (US) or P1 (EU EN 143) particulate respirator | Required if dust is generated or ventilation is inadequate[1][3] |
| Skin/Body Protection | Impervious lab coat or chemical-resistant suit | N/A |
Note: While specific occupational exposure limits for Benzisothiazolinone are not established, it is classified as a skin irritant and sensitizer that may cause an allergic reaction and serious eye damage.[3][4][5]
Operational Plan: Safe Handling Protocol
This step-by-step protocol outlines the necessary engineering controls and work practices to minimize exposure.
2.1. Engineering Controls
-
Ventilation: Always work in a well-ventilated area. Use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[1][2][6]
-
Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and operational before beginning any work.[1]
2.2. Handling Procedure
-
Preparation: Before handling, inspect all PPE for integrity, especially gloves.[1][2][3] Ensure your work area is clean and uncluttered.
-
Donning PPE: Put on all required PPE as specified in the table above. A flame-resistant or impervious lab coat should be worn.[1][2] For tasks with a splash risk, a chemical-resistant apron or suit is advised.[2]
-
Handling: Avoid direct contact with skin and eyes.[2][3] Take measures to prevent the formation of dust and aerosols.[2][3]
-
Hygiene: After handling, wash hands thoroughly with soap and water, especially before eating, drinking, or smoking.[1][2] Use a proper glove removal technique to avoid skin contact with the glove's outer surface.[3]
2.3. Storage
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][6]
-
Store away from incompatible materials such as strong oxidizing agents.[5]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination.
-
Waste Classification: Benzisothiazolinone and any contaminated materials should be treated as hazardous waste.
-
Collection: Collect all waste, including contaminated absorbents and disposable PPE, into a suitable, clearly labeled, and sealed container.[2][3][6]
-
Disposal Method: Dispose of the waste through a licensed professional waste disposal service.[1][2] Do not allow the chemical or its containers to enter drains, sewers, or waterways.[1][2][5]
-
Contaminated Packaging: Handle contaminated packaging in the same manner as the substance itself.[1][3]
Emergency Procedures
4.1. Spill Response
-
Evacuate & Secure: Immediately alert personnel in the vicinity and evacuate the area. Restrict access to the spill site.[2][6]
-
Assess: Determine the extent of the spill and refer to the Safety Data Sheet (SDS).[2]
-
Protect: Don the appropriate PPE as outlined above before attempting any cleanup.[2]
-
Contain & Clean: Use an inert absorbent material like sand or earth to contain the spill. Work from the outside in to prevent spreading.[2][6] Sweep up the material and place it in a closed container for disposal.[3]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[2]
4.2. First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15-20 minutes and seek immediate medical attention.[2]
-
Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[2] If present, remove contact lenses if it is easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[3]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]
Visualized Workflow
The following diagram illustrates the standard workflow for safely handling Benzisothiazolinone.
Caption: Workflow for Safe Handling of Benzisothiazolinone.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
